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strontium silicate

Cat. No.: B1174145
CAS No.: 12712-63-9
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Description

Strontium silicate is a useful research compound. Its molecular formula is C3H8ClNO2S. The purity is usually 95%.
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Properties

CAS No.

12712-63-9

Molecular Formula

C3H8ClNO2S

Origin of Product

United States

Foundational & Exploratory

Unraveling the Crystalline World of Strontium Silicate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the crystal structures, synthesis protocols, and phase transitions of strontium silicate polymorphs, providing a crucial resource for materials scientists, chemists, and drug development professionals.

Strontium silicates (SrSiO₃ and Sr₂SiO₄) are a class of inorganic compounds that have garnered significant interest in various scientific and industrial fields, including biomaterials for bone regeneration, luminescent materials for lighting and displays, and as components in cements and ceramics. Their functional properties are intrinsically linked to their crystal structure. A thorough understanding of the different polymorphic forms of this compound, the methods to synthesize them, and the conditions under which they transform from one structure to another is paramount for harnessing their full potential. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, detailing experimental protocols and presenting key crystallographic data in a structured format.

Crystal Structures of this compound Polymorphs

This compound exists in several polymorphic forms for both the metasilicate (SrSiO₃) and orthosilicate (Sr₂SiO₄) compositions. Each polymorph possesses a unique crystal structure, leading to distinct physical and chemical properties. The fundamental crystallographic data for the most common polymorphs are summarized below.

Strontium Metasilicate (SrSiO₃)

SrSiO₃ is known to crystallize in at least three different forms under ambient and high-pressure conditions: monoclinic, cubic, and triclinic.

Table 1: Crystallographic Data for SrSiO₃ Polymorphs

Crystal SystemSpace GroupLattice Parameters (Å, °)Formula Units (Z)
MonoclinicC2/c (15)a = 7.217, b = 7.217, c = 10.995α = 90, β = 108.6, γ = 9012
CubicPm-3m (221)a = 3.699, b = 3.699, c = 3.699α = 90, β = 90, γ = 901
TriclinicP-1 (2)a = 7.030, b = 7.041, c = 9.845α = 69.08, β = 83.51, γ = 75.346

Data sourced from the Materials Project database.[1][2][3]

Strontium Orthosilicate (Sr₂SiO₄)

Sr₂SiO₄ commonly exists in two main polymorphs: a high-temperature orthorhombic (α'-) phase and a low-temperature monoclinic (β-) phase.[4]

Table 2: Crystallographic Data for Sr₂SiO₄ Polymorphs

Crystal SystemSpace GroupLattice Parameters (Å, °)Formula Units (Z)
OrthorhombicPnma (62)a = 5.61, b = 7.08, c = 9.81α = 90, β = 90, γ = 904
MonoclinicP2₁/c (14)a = 7.165, b = 5.758, c = 11.121α = 90, β = 117.86, γ = 904

Data sourced from the Materials Project database.[1][5]

Experimental Protocols for Synthesis and Characterization

The synthesis of specific this compound polymorphs requires precise control over experimental conditions. The primary characterization technique to identify and analyze the crystal structure is X-ray Diffraction (XRD).

Synthesis Methodologies

1. Solid-State Reaction: This is a conventional and widely used method for preparing polycrystalline this compound powders.

  • Precursors: Stoichiometric amounts of strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) are typically used as starting materials.[6]

  • Milling: The precursors are intimately mixed and ground together in a mortar and pestle or by ball milling to ensure homogeneity.

  • Calcination: The mixture is heated in a furnace at high temperatures, typically ranging from 1100 °C to 1400 °C, for several hours.[7] The reaction proceeds as follows:

    • For Sr₂SiO₄: 2SrCO₃ + SiO₂ → Sr₂SiO₄ + 2CO₂

    • For SrSiO₃: SrCO₃ + SiO₂ → SrSiO₃ + CO₂

  • Flux-Assisted Synthesis: To promote crystal growth and obtain phase-pure materials at lower temperatures, fluxes such as boric acid (H₃BO₃) or strontium chloride (SrCl₂) can be added to the precursor mixture.[8]

2. Sol-Gel Method: This wet-chemical technique offers better control over purity, homogeneity, and particle size at lower synthesis temperatures compared to the solid-state method.

  • Precursors: Tetraethyl orthosilicate (TEOS) is a common silicon precursor, while strontium nitrate (Sr(NO₃)₂) is often used as the strontium source.[9]

  • Hydrolysis and Condensation: TEOS is hydrolyzed in a water/alcohol solution, often with an acid or base catalyst, to form a silica sol. The strontium salt is then dissolved in this sol.

  • Gelation: The sol is aged to form a gel.

  • Drying and Calcination: The gel is dried to remove the solvent and then calcined at temperatures typically between 650 °C and 800 °C to crystallize the this compound phase.[9]

3. Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at elevated temperatures and pressures.

  • Precursors: Strontium hydroxide (Sr(OH)₂) and a silica source (e.g., silica gel or TEOS) are used as reactants.[10]

  • Reaction Conditions: The precursors are mixed in a sealed autoclave and heated to temperatures typically between 120 °C and 200 °C.[10] The pressure inside the vessel is determined by the autogenous pressure of water at the reaction temperature.

  • Product Formation: Crystalline this compound precipitates from the solution upon cooling. This method is particularly useful for synthesizing hydrated forms of this compound.

Crystal Structure Characterization: X-ray Diffraction (XRD)

XRD is the primary tool for identifying the crystalline phases and determining the crystal structure of this compound powders.

  • Sample Preparation: A fine powder of the synthesized material is packed into a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical 2θ range for phase identification is 10-80°.

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present. The peak positions and relative intensities are compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the polymorphs.

  • Rietveld Refinement: For detailed structural analysis, the entire experimental diffraction pattern is fitted with a calculated profile based on a structural model. This powerful technique, known as Rietveld refinement, allows for the precise determination of lattice parameters, atomic positions, and other structural details.[11]

Phase Transitions and Logical Relationships

The different polymorphs of this compound can transform into one another under specific conditions of temperature and pressure. Understanding these phase transitions is crucial for controlling the synthesis of a desired polymorph.

Strontium_Silicate_Phase_Transitions cluster_SrSiO3 SrSiO₃ Phase Transitions cluster_Sr2SiO4 Sr₂SiO₄ Phase Transitions Monoclinic_C2c Monoclinic (C2/c) (Ambient) Triclinic_P1 Triclinic (P-1) (High Pressure) Monoclinic_C2c->Triclinic_P1 High Pressure Cubic_Pm3m Cubic (Pm-3m) (High Pressure) Triclinic_P1->Cubic_Pm3m Higher Pressure Monoclinic_P21c β-Monoclinic (P2₁/c) (Low Temperature) Orthorhombic_Pnma α'-Orthorhombic (Pnma) (High Temperature) Monoclinic_P21c->Orthorhombic_Pnma Heating (Reversible) Orthorhombic_Pnma->Monoclinic_P21c Cooling

Phase transition pathways for SrSiO₃ and Sr₂SiO₄ polymorphs.

The diagram above illustrates the known phase transitions for SrSiO₃ and Sr₂SiO₄. For SrSiO₃, increasing pressure can induce transformations from the ambient monoclinic phase to triclinic and then to a cubic perovskite-type structure. For Sr₂SiO₄, a reversible phase transition occurs between the low-temperature β-monoclinic form and the high-temperature α'-orthorhombic form.[4]

Experimental Workflow for Crystal Structure Analysis

The process of synthesizing and characterizing a this compound polymorph follows a logical workflow, from precursor selection to detailed structural refinement.

Experimental_Workflow start Precursor Selection (e.g., SrCO₃, SiO₂) synthesis Synthesis (Solid-State, Sol-Gel, etc.) start->synthesis grinding Grinding and Homogenization synthesis->grinding calcination Calcination / Heat Treatment grinding->calcination xrd Powder X-Ray Diffraction (XRD) calcination->xrd phase_id Phase Identification (Comparison with databases) xrd->phase_id rietveld Rietveld Refinement phase_id->rietveld structure_solution Crystal Structure Determination (Lattice Parameters, Atomic Coordinates) rietveld->structure_solution end Property Characterization structure_solution->end

A typical experimental workflow for this compound crystal structure analysis.

This workflow highlights the key stages involved in obtaining and analyzing the crystal structure of this compound. Each step requires careful control of parameters to ensure the desired outcome.

Conclusion

The crystal structure of this compound is a critical determinant of its properties and applications. This technical guide has provided a detailed overview of the various polymorphs of SrSiO₃ and Sr₂SiO₄, including their crystallographic data. Detailed experimental protocols for their synthesis via solid-state, sol-gel, and hydrothermal methods have been outlined, along with the essential characterization technique of X-ray diffraction and the powerful analytical method of Rietveld refinement. The visualization of phase transitions and the experimental workflow provides a clear roadmap for researchers in the field. A comprehensive understanding of these aspects is essential for the rational design and synthesis of this compound-based materials with tailored functionalities for applications in drug development, biomaterials, and advanced materials science.

References

An In-depth Technical Guide to the Core Properties of Strontium Silicate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium silicate compounds, particularly strontium orthosilicate (Sr₂SiO₄) and strontium metasilicate (SrSiO₃), are emerging as highly promising biomaterials in the fields of bone tissue engineering and drug delivery. Their biocompatibility, bioactivity, and unique physicochemical properties make them a focal point of research for orthopedic and dental applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying biological signaling pathways.

Physicochemical Properties

Strontium silicates are white, crystalline solids known for their high melting points and stability.[1] Their properties can be tailored by controlling the synthesis method and stoichiometry.

Crystallographic Properties

Strontium silicates exist in several crystalline forms, with the most common being strontium orthosilicate (Sr₂SiO₄) and strontium metasilicate (SrSiO₃). Sr₂SiO₄ can exist in different polymorphic forms, including the low-temperature monoclinic β-form and the high-temperature orthorhombic α'-form. The crystal structure plays a significant role in the material's bioactivity and mechanical performance.

Compound Formula Crystal System Space Group Lattice Parameters
Strontium Orthosilicate (α'-form)Sr₂SiO₄OrthorhombicPnmaa = 7.08 Å, b = 5.59 Å, c = 9.77 Å
Strontium Orthosilicate (β-form)Sr₂SiO₄MonoclinicP2₁/na = 5.67 Å, b = 7.07 Å, c = 9.77 Å, β = 90.5°
Strontium MetasilicateSrSiO₃OrthorhombicPnmaa = 8.16 Å, b = 12.06 Å, c = 7.23 Å
Calcium this compoundCaSrSiO₄OrthorhombicPnmaNot specified
Physical and Mechanical Properties

The mechanical properties of this compound ceramics are crucial for their application in load-bearing scenarios. These properties are highly dependent on the porosity and phase composition of the final product.

Property Value Compound/Condition Reference
Melting Point~1578-1850 °CSrSiO₃[1]
Density~3.63 g/cm³SrSiO₃[2]
Compressive Strength1.57 - 2.05 MPaPorous Strontium-doped Gehlenite Scaffolds (~80% porosity)[3]
Compressive Strength~2x higher than Calcium Silicate scaffolds3D Printed Strontium-Calcium Silicate Scaffolds[4]
Compressive Strength3.35 - 5.75 MPaPorous Silk Scaffolds (for bone tissue engineering context)[5]
Thermal Properties

The thermal expansion behavior of strontium silicates is a critical parameter for applications involving thermal cycling, such as in dental crowns or bone cements that undergo sterilization.

Property Value (x 10⁻⁶ K⁻¹) Compound/Direction Reference
Coefficient of Thermal Expansion (CTE)3.9 - 16.6Sr₂SiO₄ (anisotropic)[6]
Mean Coefficient of Thermal Expansion (CTE)12.8Sr₂SiO₄[6]
Coefficient of Thermal Expansion (CTE)10.9 - 12.8SrSiO₃[6]

Synthesis and Experimental Protocols

The properties of this compound compounds are highly influenced by their synthesis route. Common methods include solid-state reaction, sol-gel synthesis, and hydrothermal methods.

Solid-State Reaction for Sr₂SiO₄

This method involves the direct reaction of solid precursors at high temperatures.[7]

Protocol:

  • Precursor Mixing: Stoichiometric amounts of strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) are intimately mixed.

  • Calcination: The mixture is heated in a furnace. The reaction is reported to initiate at approximately 830°C.[7]

  • Sintering: The calcined powder is then typically pressed into pellets and sintered at temperatures ranging from 1100°C to 1450°C to achieve densification and the desired crystalline phase.[3]

  • Characterization: The resulting powder is characterized by X-ray Diffraction (XRD) to confirm the phase composition and Scanning Electron Microscopy (SEM) to observe the morphology.

Sol-Gel Synthesis of Strontium Silicates

The sol-gel method offers better control over particle size and homogeneity at lower synthesis temperatures.[8]

Protocol:

  • Sol Preparation: A silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in a mixture of water and ethanol, often under acidic conditions (e.g., using nitric acid) to control the hydrolysis rate.

  • Addition of Strontium Precursor: A soluble strontium salt, like strontium nitrate (Sr(NO₃)₂), is dissolved in the sol.

  • Gelation: The solution is stirred until a gel is formed. This process can take several hours to days at room temperature or can be accelerated by gentle heating.

  • Drying: The gel is dried to remove the solvent, typically at temperatures around 60-120°C.

  • Calcination: The dried gel is calcined at a specific temperature to remove residual organics and crystallize the this compound phase. For Sr₂SiO₄, a temperature of around 650°C has been reported to be effective.[8]

  • Characterization: The final product is analyzed using XRD, SEM, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm its composition and structure.

Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Protocol:

  • Precursor Slurry: Strontium hydroxide (Sr(OH)₂) and a silica source (e.g., silicic acid or amorphous silica) are mixed in an aqueous solution.

  • Hydrothermal Reaction: The slurry is sealed in an autoclave and heated to temperatures typically ranging from 120°C to 200°C for several hours to days.

  • Product Recovery: After cooling, the solid product is filtered, washed with deionized water, and dried.

  • Characterization: The synthesized powders are characterized by XRD and optical microscopy.

Bioactivity and Biocompatibility

This compound-based biomaterials have demonstrated excellent bioactivity, characterized by the formation of a hydroxyapatite layer on their surface when exposed to simulated body fluid (SBF). This is a key indicator of a material's ability to bond with bone tissue. Furthermore, these materials exhibit good biocompatibility, supporting the attachment, proliferation, and differentiation of bone-forming cells.[9]

In Vitro Bioactivity Assessment in SBF

Protocol:

  • SBF Preparation: Prepare simulated body fluid with ion concentrations similar to human blood plasma.

  • Sample Immersion: Immerse the this compound sample (powder or scaffold) in SBF at 37°C for various time points (e.g., 1, 3, 7, and 14 days).

  • Surface Characterization: After each time point, the samples are removed, gently rinsed with deionized water, and dried. The surface is then analyzed using SEM to observe the formation of an apatite layer and Energy-Dispersive X-ray Spectroscopy (EDX) to determine the Ca/P ratio of the newly formed layer.

Cytotoxicity Evaluation

Protocol:

  • Material Eluate Preparation: Prepare extracts of the this compound material by incubating it in a cell culture medium for a defined period (e.g., 24 hours).

  • Cell Culture: Seed osteoblastic cells (e.g., MC3T3-E1) or mesenchymal stem cells in a 96-well plate.

  • Exposure: Replace the standard culture medium with the material eluates at different concentrations.

  • Viability Assay: After 1, 3, and 5 days of incubation, assess cell viability using a standard assay such as MTT or CCK-8.

Signaling Pathways in Osteogenesis

The therapeutic effect of strontium is largely attributed to its ability to modulate key signaling pathways involved in bone metabolism, promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.

Wnt/β-catenin Signaling Pathway

Strontium ions have been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical pathway for osteoblast differentiation and bone formation.[10][11]

Wnt_Signaling_Pathway cluster_nucleus Inside Nucleus Sr Strontium Ions CaSR Ca-Sensing Receptor (CaSR) Sr->CaSR activates PI3K_Akt PI3K/Akt Pathway CaSR->PI3K_Akt activates GSK3b GSK-3β (Inhibited) PI3K_Akt->GSK3b Beta_Catenin_Complex β-catenin Degradation Complex Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin prevents degradation of Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF binds to Gene_Expression Osteogenic Gene Expression (e.g., Runx2, ALP) TCF_LEF->Gene_Expression promotes transcription of Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh activates Dsh->Beta_Catenin_Complex inhibits

Caption: Wnt/β-catenin signaling pathway activated by strontium ions.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important cascade involved in osteoblast proliferation and differentiation that can be modulated by strontium.

MAPK_ERK_Signaling_Pathway cluster_nucleus Inside Nucleus Sr Strontium Ions Receptor Receptor Tyrosine Kinase (e.g., FGFR) Sr->Receptor activates Adaptor Adaptor Proteins (e.g., Grb2, SOS) Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., Runx2) ERK->Transcription_Factors phosphorylates Cell_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cell_Response regulates

Caption: MAPK/ERK signaling pathway influenced by strontium ions.

Experimental Workflow Overview

The development and evaluation of this compound biomaterials follow a logical progression from synthesis to in vivo testing.

Experimental_Workflow Synthesis Synthesis (Sol-Gel, Solid-State, etc.) Characterization Physicochemical Characterization (XRD, SEM, FTIR, Mechanical Testing) Synthesis->Characterization In_Vitro_Bioactivity In Vitro Bioactivity (SBF Immersion) Characterization->In_Vitro_Bioactivity In_Vitro_Biocompatibility In Vitro Biocompatibility (Cytotoxicity, Cell Adhesion, Proliferation, Differentiation) Characterization->In_Vitro_Biocompatibility Drug_Delivery Drug Delivery Studies (Loading and Release Kinetics) Characterization->Drug_Delivery In_Vivo In Vivo Studies (Animal Models for Bone Regeneration) In_Vitro_Bioactivity->In_Vivo In_Vitro_Biocompatibility->In_Vivo

Caption: General experimental workflow for this compound biomaterials.

Conclusion

This compound compounds possess a compelling combination of physicochemical and biological properties that make them highly attractive for bone tissue engineering and drug delivery applications. Their ability to promote osteogenesis through the activation of key signaling pathways, coupled with their excellent biocompatibility and tunable properties, positions them as a leading class of biomaterials for future research and clinical translation. This guide provides a foundational understanding of their core properties to aid researchers and developers in this exciting field.

References

Unveiling the Atomic Blueprint: A Technical Guide to the Theoretical Modeling of Strontium Silicate Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical modeling of strontium silicate properties, offering a comprehensive overview of its structural, electronic, mechanical, and thermal characteristics as predicted by computational methods. This document serves as a core resource for researchers and professionals in materials science and drug development, providing both the foundational data and the methodological insights necessary to advance the application of these promising biomaterials.

Introduction to Strontium Silicates

Strontium silicates, encompassing various stoichiometries such as strontium metasilicate (SrSiO₃) and strontium orthosilicate (Sr₂SiO₄), are a class of ceramic materials that have garnered significant interest for their potential in biomedical applications.[1] Their biocompatibility, bioactivity, and the known therapeutic effects of strontium on bone metabolism make them prime candidates for bone tissue engineering, drug delivery systems, and dental cements.[2][3] Understanding the fundamental properties of these materials at the atomic level is crucial for designing and optimizing their performance in these applications. Theoretical modeling, through techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD), provides a powerful lens to probe these properties, offering insights that complement and guide experimental research.[4][5]

Theoretical Modeling Methodologies

The theoretical investigation of this compound properties predominantly relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD).

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is particularly effective for calculating ground-state properties such as:

  • Electronic Band Structure: Determining the electronic band gap and the nature of conductivity (insulator, semiconductor, or metal).[7]

  • Density of States (DOS): Providing information about the distribution of electronic states.

  • Formation Energies: Assessing the thermodynamic stability of different crystal structures.

  • Elastic Constants: Predicting mechanical properties like bulk modulus, shear modulus, and Young's modulus.[5]

Molecular Dynamics (MD): MD is a computer simulation method for analyzing the physical movements of atoms and molecules.[4] By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict:

  • Mechanical Deformation: Simulating the response of the material to applied stress and strain to determine properties like tensile strength and ductility.[8]

  • Thermal Properties: Calculating thermal conductivity and thermal expansion coefficients.

  • Atomic-level Dynamics: Visualizing how the atomic structure evolves over time, including phase transitions and defect formation.

Predicted Quantitative Properties of Strontium Silicates

The following tables summarize key quantitative data for different this compound phases as predicted by theoretical modeling. These values provide a basis for comparing the properties of different polymorphs and for validating experimental findings.

Table 1: Theoretically Predicted Electronic Properties of Strontium Silicates

PropertySrSiO₃Sr₂SiO₄Computational Method
Band Gap (eV) 4.5 - 5.54.8 - 5.8DFT (GGA/LDA)
Formation Energy (eV/atom) -2.5 to -3.0-2.8 to -3.3DFT

Note: The range of values reflects the use of different exchange-correlation functionals (GGA, LDA) in DFT calculations, which can influence the predicted band gap.[9]

Table 2: Theoretically Predicted Mechanical Properties of Strontium Silicates

PropertySrSiO₃Sr₂SiO₄Computational Method
Bulk Modulus (GPa) 100 - 120110 - 130DFT
Shear Modulus (GPa) 60 - 7565 - 80DFT
Young's Modulus (GPa) 150 - 180160 - 190DFT / MD
Poisson's Ratio 0.25 - 0.280.26 - 0.29DFT / MD

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of strontium silicates are crucial for validating theoretical models and for developing real-world applications. The following are detailed methodologies for key experimental procedures.

Sol-Gel Synthesis of this compound (SrSiO₃)

The sol-gel method is a versatile technique for synthesizing high-purity and homogenous ceramic powders at relatively low temperatures.

Materials:

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Strontium nitrate (Sr(NO₃)₂)

  • Ethanol (C₂H₅OH)

  • Deionized water

  • Nitric acid (HNO₃) (as a catalyst)

  • Ammonia solution (NH₄OH) (as a catalyst)

Procedure:

  • Preparation of the Silica Sol: In a beaker, mix TEOS and ethanol in a 1:4 molar ratio.

  • In a separate beaker, prepare an aqueous solution of nitric acid (pH ~2).

  • Slowly add the acidic water to the TEOS/ethanol mixture while stirring vigorously. Continue stirring for 60 minutes to facilitate the hydrolysis of TEOS.

  • Addition of Strontium Precursor: Dissolve the stoichiometric amount of strontium nitrate in deionized water.

  • Add the strontium nitrate solution dropwise to the silica sol under continuous stirring.

  • Gelation: Add ammonia solution dropwise to the mixture until a gel is formed (pH ~9-10).

  • Aging: Cover the beaker and let the gel age at room temperature for 24-48 hours.

  • Drying: Dry the gel in an oven at 80-100 °C for 12-24 hours to remove water and residual organic solvents.

  • Calcination: Calcine the dried gel in a furnace at 700-900 °C for 2-4 hours to obtain the crystalline SrSiO₃ powder.

X-ray Diffraction (XRD) Analysis with Rietveld Refinement

XRD is used to identify the crystalline phases and determine the crystal structure of the synthesized this compound powder. Rietveld refinement is a powerful technique for analyzing the complete diffraction pattern.[10]

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

  • Sample Preparation: Finely grind the calcined this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites.

  • Mount the powder on a sample holder.

  • Data Collection:

    • Set the 2θ scan range from 10° to 80°.

    • Use a step size of 0.02° and a counting time of 1-2 seconds per step.

  • Rietveld Refinement Protocol: [10]

    • Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present.

    • Initial Refinement: Start the refinement by fitting the scale factor, background parameters, and unit cell parameters.

    • Profile Parameter Refinement: Refine the peak shape parameters (e.g., Caglioti parameters U, V, W) and asymmetry parameters.

    • Structural Parameter Refinement: Refine the atomic coordinates, site occupancy factors, and isotropic/anisotropic displacement parameters.

    • Goodness-of-Fit: Monitor the goodness-of-fit indicator (χ²) and R-factors (e.g., Rwp, Rp) to assess the quality of the refinement. A good refinement typically has a χ² value close to 1.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound, confirming the formation of Si-O-Si and Sr-O-Si bonds.[11]

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Mix approximately 1-2 mg of the this compound powder with 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture thoroughly to ensure a homogenous sample.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Collection:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

  • Spectral Analysis:

    • Identify the characteristic absorption bands for silicate materials. Key bands include:

      • ~1000-1100 cm⁻¹: Asymmetric stretching vibrations of Si-O-Si bonds.

      • ~850-950 cm⁻¹: Stretching vibrations involving non-bridging oxygen atoms (Si-O⁻).

      • ~450-500 cm⁻¹: Bending vibrations of O-Si-O bonds.

Visualizing Key Processes and Relationships

Diagrams are essential for understanding complex interactions and workflows. The following visualizations, created using the DOT language for Graphviz, illustrate a key signaling pathway influenced by strontium and a typical workflow for computational materials science.

Strontium's Influence on the Wnt/β-catenin Signaling Pathway

Strontium ions released from this compound biomaterials have been shown to promote bone regeneration by activating the Wnt/β-catenin signaling pathway.[12][13] This pathway is crucial for osteoblast differentiation and bone formation.

Strontium-activated Wnt/β-catenin signaling pathway.
Workflow for Theoretical Modeling of Material Properties

The process of theoretically modeling material properties involves a series of interconnected steps, from defining the crystal structure to analyzing the calculated properties. This workflow ensures a systematic and reproducible approach to computational materials science.[14]

Computational_Workflow cluster_setup 1. Model Setup cluster_calculation 2. Calculation cluster_analysis 3. Data Analysis cluster_validation 4. Validation & Prediction Define_Structure Define Crystal Structure (e.g., SrSiO₃, Sr₂SiO₄) Select_Method Select Computational Method (DFT or MD) Define_Structure->Select_Method Choose_Parameters Choose Simulation Parameters (Functional, Basis Set, Force Field) Select_Method->Choose_Parameters Run_DFT Perform DFT Calculation (Ground State Energy, Electronic Structure) Choose_Parameters->Run_DFT Run_MD Perform MD Simulation (Time Evolution, Thermomechanical Response) Choose_Parameters->Run_MD Analyze_Electronic Analyze Electronic Properties (Band Structure, DOS) Run_DFT->Analyze_Electronic Analyze_Mechanical Analyze Mechanical Properties (Elastic Constants, Stress-Strain Curves) Run_DFT->Analyze_Mechanical Run_MD->Analyze_Mechanical Analyze_Thermal Analyze Thermal Properties (Conductivity, Expansion) Run_MD->Analyze_Thermal Compare_Exp Compare with Experimental Data Analyze_Electronic->Compare_Exp Analyze_Mechanical->Compare_Exp Analyze_Thermal->Compare_Exp Predict_New Predict Properties of Novel Compositions/Structures Compare_Exp->Predict_New

A typical workflow for computational materials science.

Conclusion

Theoretical modeling provides indispensable insights into the fundamental properties of strontium silicates, guiding the development of advanced materials for biomedical applications. The combination of DFT and MD simulations allows for a comprehensive understanding of their electronic, mechanical, and thermal behavior. This guide has summarized key theoretically predicted data, provided detailed experimental protocols for synthesis and characterization, and visualized important biological and computational processes. By integrating these theoretical predictions with experimental validation, researchers can accelerate the design and optimization of this compound-based materials for a new generation of medical devices and drug delivery systems.

References

The Discovery and Synthesis of Novel Strontium Silicate Phases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of new strontium silicate phases. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a clear understanding of the synthetic pathways involved in creating these promising biomaterials. Strontium-containing compounds have garnered significant interest for their potential applications in bone regeneration and other biomedical fields. This document consolidates key findings and methodologies to facilitate further research and development.

Overview of this compound Phases

The this compound system (SrO-SiO₂) is rich with various crystalline structures, each possessing unique properties. The most commonly studied phases include strontium metasilicate (SrSiO₃) and strontium orthosilicate (Sr₂SiO₄).[1] More complex structures and newly discovered phases, such as Sr₃Si₂O₇ and the novel Sr₂Si₃O₈, are opening new avenues for materials science and biomedical applications. The synthesis method employed plays a critical role in determining the resulting phase and its characteristics.

Quantitative Data of this compound Phases

The following table summarizes key quantitative data for several known this compound phases, facilitating a comparative analysis of their structural properties.

PhaseFormulaCrystal SystemLattice Parameters (Å)Melting Point (°C)
Strontium MetasilicateSrSiO₃Monoclinica = 12.36, b = 7.14, c = 10.86, β = 111.8°1578[2]
Strontium OrthosilicateSr₂SiO₄Monoclinica = 5.68, b = 7.09, c = 9.77, β = 92.7°~2000
Sr₃Si₂O₇Tetragonala = 8.01, c = 13.75-
Novel Ribbon-SilicateSr₂Si₃O₈Monoclinica = 6.943, b = 13.141, c = 7.234, β = 110.89°-

Experimental Protocols for Synthesis

This section provides detailed methodologies for the synthesis of various this compound phases.

Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for synthesizing thermally stable strontium silicates. It involves the high-temperature reaction of solid precursors.

Objective: To synthesize polycrystalline SrSiO₃ or Sr₂SiO₄.

Materials:

  • Strontium carbonate (SrCO₃, ≥99.9%)

  • Silicon dioxide (SiO₂, amorphous, ≥99.9%)

  • Acetone or ethanol (for mixing)

  • Alumina or platinum crucibles

Equipment:

  • High-precision balance

  • Agate mortar and pestle or ball mill

  • High-temperature furnace (capable of reaching ≥1400°C)

  • X-ray diffractometer (XRD) for phase identification

Procedure:

  • Stoichiometric Mixing: Weigh stoichiometric amounts of SrCO₃ and SiO₂ according to the desired final phase (1:1 molar ratio for SrSiO₃, 2:1 for Sr₂SiO₄).

  • Homogenization: Thoroughly mix the powders in an agate mortar and pestle with the aid of acetone or ethanol to ensure a homogeneous mixture. Alternatively, use a ball mill for large-scale synthesis.

  • Calcination: Place the mixed powder in an alumina or platinum crucible and heat in a high-temperature furnace.

    • For SrSiO₃: Heat to 1200-1400°C for 4-6 hours.

    • For Sr₂SiO₄: Heat to 1300-1500°C for 6-10 hours.

  • Intermediate Grinding: After the initial heating, cool the sample to room temperature and grind it again to ensure homogeneity and complete reaction.

  • Final Sintering: Return the powder to the furnace and heat again at the same temperature for a similar duration.

  • Characterization: Analyze the final product using XRD to confirm the phase purity.

Sol-Gel Synthesis

The sol-gel method offers a low-temperature route to produce highly pure and homogeneous this compound nanoparticles.

Objective: To synthesize nanostructured Sr₂SiO₄.[3]

Materials:

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄, ≥98%)

  • Strontium nitrate (Sr(NO₃)₂, ≥99%)

  • Ethanol (C₂H₅OH, absolute)

  • Nitric acid (HNO₃, 70%)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • pH meter

  • Drying oven

  • Muffle furnace

Procedure:

  • TEOS Hydrolysis: In a beaker, mix TEOS with ethanol and a small amount of deionized water. Add a few drops of nitric acid as a catalyst for hydrolysis and stir for 1 hour.

  • Strontium Precursor Solution: In a separate beaker, dissolve strontium nitrate in deionized water.

  • Sol Formation: Slowly add the strontium nitrate solution to the hydrolyzed TEOS solution under vigorous stirring.

  • Gelation: Continue stirring the mixture until a transparent gel is formed. This may take several hours.

  • Aging: Age the gel at room temperature for 24-48 hours to strengthen the network.

  • Drying: Dry the gel in an oven at 80-120°C for 12-24 hours to remove the solvent, resulting in a xerogel.

  • Calcination: Calcine the dried xerogel powder in a muffle furnace at 650-800°C for 2-4 hours to obtain the crystalline Sr₂SiO₄ phase.[3]

  • Characterization: Use XRD and transmission electron microscopy (TEM) to analyze the phase and morphology of the resulting nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing well-crystallized this compound powders at moderate temperatures and high pressures.

Objective: To synthesize crystalline SrSiO₃.

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O, ≥99%)

  • Sodium metasilicate pentahydrate (Na₂SiO₃·5H₂O, ≥97%)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Drying oven

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Precursor Solutions: Prepare aqueous solutions of SrCl₂·6H₂O and Na₂SiO₃·5H₂O in separate beakers.

  • Precipitation: Add the Na₂SiO₃ solution dropwise to the SrCl₂ solution under constant stirring. A white precipitate will form.

  • pH Adjustment: Adjust the pH of the suspension to a desired value (typically 10-12) using a NaOH solution.

  • Hydrothermal Treatment: Transfer the suspension into a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 180-220°C for 12-24 hours.

  • Washing: After cooling the autoclave to room temperature, collect the product by centrifugation. Wash the powder repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 60-80°C overnight or by freeze-drying.

  • Characterization: Analyze the product using XRD and scanning electron microscopy (SEM).

Chemical Precipitation

Chemical precipitation is a simple and rapid method for synthesizing this compound nanoparticles.

Objective: To synthesize amorphous this compound nanoparticles for biomedical applications.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Sodium silicate solution (water glass)

  • Ammonia solution (NH₄OH)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Beakers

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Precursor Solutions: Prepare aqueous solutions of strontium nitrate and sodium silicate.

  • Precipitation: Add the sodium silicate solution to the strontium nitrate solution under vigorous stirring.

  • pH Control: Add ammonia solution dropwise to the mixture to control the pH and induce precipitation. The final pH will influence the particle size and composition.

  • Aging: Allow the precipitate to age in the mother liquor for a specific period (e.g., 1-2 hours) to ensure complete reaction.

  • Washing and Collection: Separate the nanoparticles by centrifugation and wash them several times with deionized water to remove residual ions.

  • Drying: Dry the washed nanoparticles in an oven at a low temperature (e.g., 60°C).

  • Characterization: Characterize the size, morphology, and composition of the nanoparticles using TEM and Energy Dispersive X-ray Spectroscopy (EDS).

Synthesis of the Novel Sr₂Si₃O₈ Phase

A novel this compound phase with the formula Sr₂Si₃O₈, featuring a unique ribbon-silicate structure, was recently discovered through a computationally-guided, non-equilibrium synthesis approach.

Objective: To synthesize the novel metastable phase Sr₂Si₃O₈.

Methodology: Glass-crystallization from an aerodynamic levitation and laser-heating setup.

Experimental Workflow:

  • Precursor Preparation: A precursor mixture with a molar ratio of 2SrO : 3SiO₂ is prepared from high-purity SrCO₃ and SiO₂.

  • Glass Bead Formation: The precursor powder is pressed into a pellet and melted using a high-power laser while being aerodynamically levitated. The molten droplet is then rapidly quenched to form a glass bead.

  • Crystallization: The glass bead is subsequently annealed at a specific temperature (e.g., in the range of 800-1000°C) to induce crystallization of the metastable Sr₂Si₃O₈ phase.

  • Characterization: The resulting crystalline phase is identified and characterized using synchrotron X-ray diffraction and solid-state NMR.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the key synthesis methods described.

Solid_State_Reaction Precursors SrCO₃ + SiO₂ (Stoichiometric Powders) Mixing Homogeneous Mixing (Mortar/Pestle or Ball Mill) Precursors->Mixing Calcination1 First Calcination (1200-1500°C) Mixing->Calcination1 Grinding Intermediate Grinding Calcination1->Grinding Calcination2 Second Calcination (1200-1500°C) Grinding->Calcination2 Product Crystalline This compound (e.g., SrSiO₃, Sr₂SiO₄) Calcination2->Product

Caption: Workflow for the solid-state synthesis of strontium silicates.

Sol_Gel_Synthesis TEOS TEOS + Ethanol + H₂O (Catalyst: HNO₃) Hydrolysis Hydrolysis TEOS->Hydrolysis Sr_Sol Sr(NO₃)₂ Solution Mixing Mixing and Stirring Sr_Sol->Mixing Hydrolysis->Mixing Gelation Gelation Mixing->Gelation Aging Aging (24-48h) Gelation->Aging Drying Drying (80-120°C) Aging->Drying Calcination Calcination (650-800°C) Drying->Calcination Product Nanocrystalline This compound Calcination->Product

Caption: Workflow for the sol-gel synthesis of nanostructured strontium silicates.

Hydrothermal_Synthesis Sr_Precursor SrCl₂ Solution Mixing Mixing -> Precipitation Sr_Precursor->Mixing Si_Precursor Na₂SiO₃ Solution Si_Precursor->Mixing pH_Adjust pH Adjustment (NaOH) Mixing->pH_Adjust Autoclave Hydrothermal Treatment (Autoclave, 180-220°C) pH_Adjust->Autoclave Washing Washing & Centrifugation Autoclave->Washing Drying Drying (60-80°C) Washing->Drying Product Crystalline This compound Drying->Product

Caption: Workflow for the hydrothermal synthesis of strontium silicates.

Logical_Relationship Synthesis_Method Synthesis Method Solid_State Solid-State Synthesis_Method->Solid_State Sol_Gel Sol-Gel Synthesis_Method->Sol_Gel Hydrothermal Hydrothermal Synthesis_Method->Hydrothermal Precipitation Chemical Precipitation Synthesis_Method->Precipitation Polycrystalline Polycrystalline, Bulk Solid_State->Polycrystalline High Temp Nanoparticles_Crystalline Nanoparticles (Crystalline) Sol_Gel->Nanoparticles_Crystalline Low Temp, High Purity Well_Crystallized_Powder Well-Crystallized Powder Hydrothermal->Well_Crystallized_Powder Moderate Temp, High Pressure Nanoparticles_Amorphous Nanoparticles (Amorphous) Precipitation->Nanoparticles_Amorphous Rapid, Room Temp Resulting_Phase Resulting Phase & Morphology Polycrystalline->Resulting_Phase Nanoparticles_Amorphous->Resulting_Phase Nanoparticles_Crystalline->Resulting_Phase Well_Crystallized_Powder->Resulting_Phase

Caption: Logical relationship between synthesis methods and resulting phases.

References

The Core Electronic Band Structure of Strontium Silicates: A Technical Guide for Materials Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, characterization, and electronic properties of strontium silicate compounds (SrSiO₃, Sr₂SiO₄, and Sr₃SiO₅), highlighting the interplay between crystal structure, electronic band structure, and their implications for advanced applications, including the biomedical field.

Introduction

Strontium silicates, a class of ceramic materials, have garnered significant interest for their diverse applications, ranging from luminescent materials in solid-state lighting to bioactive components in bone cements and dental fillings[1][2]. The functionality of these materials is intrinsically linked to their fundamental electronic properties, specifically their electronic band structure. This technical guide provides a comprehensive overview of the electronic band structure of various this compound phases, detailing the theoretical and experimental methodologies used for their characterization.

For materials scientists, this guide offers a consolidated resource on the electronic characteristics that govern the optical and electrical behavior of these compounds. For drug development professionals, it provides insight into the surface electronic properties that influence biocompatibility, protein adsorption, and cellular interaction, which are critical parameters for the design of next-generation medical implants and drug delivery systems[3][4][5]. Understanding the band gap and density of states is the first step toward engineering the surface charge and reactivity of these biomaterials[6].

Electronic Structure of this compound Phases

The electronic band structure of strontium silicates is characterized by a large energy gap between the valence and conduction bands, classifying them as wide-band-gap semiconductors or insulators. The valence band is primarily formed by the O 2p orbitals, while the conduction band is a hybridization of Sr and Si orbitals. The precise band gap energy and its nature (direct or indirect) are highly dependent on the stoichiometry and crystal phase of the compound.

Strontium Metasilicate (SrSiO₃)

SrSiO₃ is known to exhibit an indirect band gap, meaning the valence band maximum and conduction band minimum occur at different momentum vectors in the Brillouin zone. This characteristic implies that electron-hole recombination is less efficient and typically requires the involvement of a phonon to conserve momentum.

Strontium Orthosilicate (Sr₂SiO₄)

Strontium orthosilicate exists in several polymorphs, most notably the monoclinic β-phase and the orthorhombic α'-phase[7][8]. Both phases are wide-band-gap semiconductors. Theoretical calculations indicate that the α'-phase possesses a slightly larger band gap than the β-phase[9]. The transition between these phases can be influenced by temperature and the incorporation of dopants, which in turn modifies the electronic and luminescent properties[10].

Trithis compound (Sr₃SiO₅)

Sr₃SiO₅ also functions as a host material for phosphors, particularly for white LEDs[11][12]. Its electronic structure features a wide band gap that allows for efficient luminescence when doped with activators like Ce³⁺ or Eu²⁺. The material exhibits strong absorption in the near-UV and blue regions, corresponding to electronic transitions from the valence band to the conduction band or to the 5d energy levels of the dopant ions[11].

Quantitative Data Summary

The electronic properties of various this compound phases, determined through both theoretical calculations and experimental measurements, are summarized below. It is important to note that band gaps calculated using standard Density Functional Theory (DFT) approximations like the Generalized Gradient Approximation (GGA) tend to be underestimated compared to experimental values.

CompoundPhase / Crystal SystemBand Gap (E_g) [eV] (Calculated)Band Gap (E_g) [eV] (Experimental)Band Gap TypeReference(s)
SrSiO₃ Monoclinic~3.9 - 4.2-Indirect
Sr₂SiO₄ α'-orthorhombic4.489-Indirect[9]
Sr₂SiO₄ β-monoclinic4.1065.52Indirect[9]
Sr₃SiO₅ Tetragonal-> 3.1 (inferred from absorption)-[11]

Note: Experimental values for pure, undoped strontium silicates are not widely reported in the literature, as research often focuses on doped phosphor materials. The experimental value for β-Sr₂SiO₄ is derived from UV-Vis absorption spectra. The value for Sr₃SiO₅ is an estimation based on its absorption edge.

Methodologies and Protocols

The determination of the electronic band structure of strontium silicates relies on a combination of computational modeling and experimental characterization techniques.

Computational Methodology: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of materials.

dft_workflow cluster_setup 1. Input Setup cluster_calc 2. SCF Calculation cluster_post 3. Post-Processing & Analysis A Define Crystal Structure (e.g., Sr₂SiO₄ lattice parameters) B Select Pseudopotentials (Sr, Si, O) A->B C Choose XC Functional (e.g., PBE-GGA) B->C D Set Calculation Parameters (Cutoff Energy, k-points) C->D E Perform Self-Consistent Field (SCF) Calculation to find Ground State Charge Density D->E F Non-SCF Calculation along High-Symmetry k-path E->F G Calculate Density of States (DOS) E->G H Plot Band Structure & DOS F->H G->H I Analyze Band Gap (Energy & Type) H->I synthesis_property cluster_synthesis Synthesis Method cluster_structure Resulting Structure & Phase cluster_properties Electronic & Bio-Properties solid_state Solid-State Reaction (High Temp: >1200°C) large_cryst Large, Irregular Particles High Crystallinity Phase mixture (α', β) possible solid_state->large_cryst sol_gel Sol-Gel Method (Lower Temp: <1000°C) small_cryst Small, Homogeneous Particles Phase control possible sol_gel->small_cryst hydrothermal Hydrothermal hydrated Hydrated Phases hydrothermal->hydrated band_gap Band Gap (Eg) Nature (Direct/Indirect) large_cryst->band_gap small_cryst->band_gap surface Surface Charge & Reactivity band_gap->surface biomed_app Biocompatibility Protein Adsorption Drug Delivery surface->biomed_app

References

thermal expansion behavior of crystalline strontium silicate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Expansion Behavior of Crystalline Strontium Silicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystalline strontium silicates, particularly strontium metasilicate (SrSiO₃) and strontium orthosilicate (Sr₂SiO₄), are materials of significant interest in various scientific and industrial fields, including ceramics, glass-ceramic sealants, and biomaterials.[1][2] Their thermal expansion behavior is a critical parameter that dictates their suitability for high-temperature applications and their compatibility with other materials. This technical guide provides a comprehensive overview of the thermal expansion properties of crystalline strontium silicates, detailing experimental methodologies for their characterization and presenting key quantitative data.

Thermal Expansion Properties of Crystalline Strontium Silicates

The thermal expansion of crystalline strontium silicates has been primarily characterized for two main phases: SrSiO₃ and Sr₂SiO₄. These phases exhibit distinct thermal expansion behaviors, which are summarized below.

Strontium Metasilicate (SrSiO₃)

Strontium metasilicate (SrSiO₃) demonstrates relatively isotropic thermal expansion. The mean coefficient of thermal expansion (CTE) for SrSiO₃ is approximately 10.9 x 10⁻⁶ K⁻¹.[3] The difference in CTE along its respective crystallographic directions is minimal, differing by only 1.9 x 10⁻⁶ K⁻¹.[3] This isotropic nature makes SrSiO₃ a predictable material in applications where uniform expansion is crucial.

Strontium Orthosilicate (Sr₂SiO₄)

In contrast to SrSiO₃, strontium orthosilicate (Sr₂SiO₄) exhibits highly anisotropic thermal expansion.[3] The CTE of Sr₂SiO₄ varies significantly depending on the crystallographic direction, with values ranging from 3.9 to 16.6 x 10⁻⁶ K⁻¹.[3] Despite this strong anisotropy, the mean CTE of Sr₂SiO₄ is reported to be around 12.8 x 10⁻⁶ K⁻¹.[3] This anisotropic behavior is a critical consideration in material design, as it can lead to internal stresses and microcracking in polycrystalline materials upon thermal cycling.

Quantitative Data Summary

The quantitative data for the coefficient of thermal expansion (CTE) of crystalline strontium silicates are summarized in the table below for easy comparison.

Crystalline PhaseMean CTE (10⁻⁶ K⁻¹)AnisotropyCTE Range (10⁻⁶ K⁻¹)
SrSiO₃ 10.9[3]Low (more isotropic)Difference of 1.9[3]
Sr₂SiO₄ 12.8[3]High (strongly anisotropic)3.9 - 16.6[3]

Experimental Protocols

The characterization of the s involves precise synthesis of the material followed by detailed analysis using techniques such as dilatometry and high-temperature X-ray diffraction (HT-XRD).

Synthesis of Crystalline this compound Powders

A common method for synthesizing phase-pure this compound powders is through solid-state reaction.

4.1.1 Materials and Equipment:

  • Strontium carbonate (SrCO₃)

  • Silicon dioxide (SiO₂)

  • High-purity alumina crucibles

  • Ball mill with zirconia media

  • High-temperature furnace

4.1.2 Synthesis Procedure for SrSiO₃:

  • Stoichiometric amounts of SrCO₃ and SiO₂ are weighed to achieve a 1:1 molar ratio.

  • The powders are intimately mixed in a ball mill for several hours to ensure homogeneity.

  • The mixed powder is placed in an alumina crucible and calcined in a high-temperature furnace at approximately 1200-1400 °C for several hours.

  • The calcined product is cooled, ground, and analyzed by X-ray diffraction to confirm the formation of the pure SrSiO₃ phase.

4.1.3 Synthesis Procedure for Sr₂SiO₄:

  • Stoichiometric amounts of SrCO₃ and SiO₂ are weighed to achieve a 2:1 molar ratio.

  • The powders are thoroughly mixed using a ball mill.

  • The mixture is calcined in an alumina crucible at a temperature range of 1300-1500 °C for an extended period.

  • The resulting powder is characterized by X-ray diffraction to ensure the formation of phase-pure Sr₂SiO₄.

Dilatometry

Dilatometry is used to measure the bulk thermal expansion of a sintered sample.

4.2.1 Sample Preparation:

  • The synthesized this compound powder is uniaxially pressed into a cylindrical or rectangular pellet.

  • The green body is then sintered at a high temperature (typically >1400 °C) to achieve high density.

  • The sintered sample is cut and polished to have parallel end faces and a specific length (e.g., 10-25 mm).[4]

4.2.2 Measurement Protocol:

  • The dimensions of the prepared sample are precisely measured.

  • The sample is placed in the dilatometer, typically with a fused silica or alumina push-rod.[4]

  • The sample is heated in the furnace at a controlled rate (e.g., 5-10 °C/min) to the desired maximum temperature.[5]

  • The change in length of the sample as a function of temperature is recorded by a displacement sensor.[4]

  • The coefficient of thermal expansion is calculated from the slope of the length change versus temperature curve.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is employed to determine the thermal expansion of the crystal lattice along different crystallographic axes.

4.3.1 Sample Preparation:

  • A fine powder of the crystalline this compound is packed into a sample holder suitable for high-temperature measurements (e.g., a platinum or alumina strip).

  • The sample holder is mounted in the high-temperature chamber of the XRD instrument.

4.3.2 Measurement Protocol:

  • An initial XRD pattern is collected at room temperature.

  • The sample is heated to a series of predetermined temperatures.

  • At each temperature, an XRD pattern is recorded.

  • The positions of the diffraction peaks are used to calculate the lattice parameters at each temperature.

  • The thermal expansion coefficients for the different crystallographic axes are determined from the change in lattice parameters as a function of temperature.

Visualizations

Experimental Workflow for Thermal Expansion Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of the thermal expansion of crystalline this compound.

Thermal Expansion Workflow cluster_synthesis Material Synthesis cluster_characterization Thermal Expansion Characterization cluster_data Data Analysis start Start: Precursor Powders (SrCO₃, SiO₂) weigh Stoichiometric Weighing start->weigh mix Homogeneous Mixing (Ball Milling) weigh->mix calcine High-Temperature Calcination mix->calcine phase_id Phase Identification (XRD) calcine->phase_id sinter Sintering of Powder Compact phase_id->sinter Phase-pure powder ht_xrd High-Temperature XRD (Lattice Expansion) phase_id->ht_xrd Phase-pure powder dilatometry Dilatometry (Bulk Expansion) sinter->dilatometry cte_bulk Calculate Bulk CTE dilatometry->cte_bulk cte_lattice Calculate Anisotropic CTE ht_xrd->cte_lattice end End: Comprehensive Thermal Expansion Data cte_bulk->end cte_lattice->end

Caption: Experimental workflow for this compound thermal expansion analysis.

References

An In-depth Technical Guide on the Chemical Bonding Characteristics in Strontium Silicate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium silicate (Sr-Silicate), encompassing various phases such as strontium metasilicate (SrSiO₃) and strontium orthosilicate (Sr₂SiO₄), is a class of inorganic biomaterials garnering significant interest for applications in bone tissue engineering and dental pulp therapies.[1] Its biocompatibility and bioactivity are intrinsically linked to its chemical bonding characteristics, which dictate ion release profiles, surface reactivity, and interaction with biological systems. This technical guide provides a detailed examination of the chemical bonding in this compound, integrating crystallographic data, theoretical electronic structure, and the experimental methodologies used for its characterization. The guide summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for the comprehensive analysis of these materials.

Introduction to this compound Structures

Strontium silicates exist in several crystallographic phases, with the most common being strontium metasilicate (SrSiO₃) and strontium orthosilicate (Sr₂SiO₄). These phases are primarily composed of silicate tetrahedra ([SiO₄]⁴⁻) charge-balanced by strontium cations (Sr²⁺). The arrangement and connectivity of these silicate tetrahedra define the overall crystal structure and, consequently, the material's properties.

  • Strontium Metasilicate (SrSiO₃): This phase typically crystallizes in a monoclinic system. The structure consists of [SiO₄]⁴⁻ tetrahedra that share corners to form chains or rings.[2]

  • Strontium Orthosilicate (Sr₂SiO₄): This phase is characterized by isolated [SiO₄]⁴⁻ tetrahedra, meaning the tetrahedra do not share oxygen atoms with each other. It can exist in different polymorphs, including a monoclinic (β-phase) and an orthorhombic (α'-phase) form.[3][4][5]

The fundamental bonding units are the Strontium-Oxygen (Sr-O) and Silicon-Oxygen (Si-O) bonds. The nature of these bonds—a blend of ionic and covalent character—is central to understanding the material's behavior.

The Nature of Chemical Bonding

The chemical bonds within this compound are a hybrid of ionic and covalent interactions, governed by the electronegativity difference between the constituent atoms (Oxygen: 3.44, Silicon: 1.90, Strontium: 0.95).

  • Si-O Bond: The electronegativity difference (Δχ ≈ 1.54) suggests a polar covalent bond. The Si-O bond is known to have significant covalent character, forming robust [SiO₄]⁴⁻ tetrahedral units that are the fundamental building blocks of most silicate minerals.[6] Computational studies on silica (SiO₂) suggest a complex bonding nature that is intermediate between a fully ionic (closed-shell) and a fully covalent (shared) interaction.[6][7]

  • Sr-O Bond: With a large electronegativity difference (Δχ ≈ 2.49), the Sr-O bond is predominantly ionic in character. The Sr²⁺ cations are electrostatically attracted to the negatively charged oxygen atoms of the silicate tetrahedra. This ionic nature is crucial for the release of bioactive Sr²⁺ ions in physiological environments.

Electronic Structure and Density of States (DOS)

Theoretical studies using Density Functional Theory (DFT) provide insight into the electronic properties of this compound. The band structure and Density of States (DOS) reveal the distribution of electronic energy levels. First-principles calculations on orthorhombic Sr₂SiO₄ have determined its electronic structure and band gap.[8] The top of the valence band is primarily composed of O 2p orbitals, while the bottom of the conduction band is formed by Sr and Si orbitals. The calculated band gap for orthorhombic Sr₂SiO₄ is approximately 4.38 eV, indicating its insulating nature.[3] Analysis of the electron density distribution confirms that the bond between Sr and the TiO₂ group in similar perovskite structures (SrTiO₃) is mainly ionic, whereas the Ti-O bond is covalent, a principle that extends to the Si-O bond in silicates.[9]

Quantitative Bonding and Structural Data

The precise arrangement of atoms and the distances between them are determined experimentally, primarily through X-ray Diffraction (XRD), and corroborated by computational models. This data provides the quantitative foundation for understanding the chemical bonding.

Crystal Structure and Lattice Parameters

The unit cell defines the repeating structural motif of the crystal. Different phases of this compound possess distinct lattice parameters.

PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
SrSiO₃ MonoclinicC2/c (15)7.2177.21710.99571.3871.3860.19[10]
α'-Sr₂SiO₄ OrthorhombicPnma (62)7.075.599.7790.0090.0090.00[3]
β-Sr₂SiO₄ MonoclinicP2₁/c (14)5.687.1011.0190.00117.8690.00[4]
Interatomic Distances (Bond Lengths)

Bond length is a critical parameter that reflects the strength and nature of the chemical bond. Shorter bonds are typically stronger. The tables below summarize the observed bond length ranges for different this compound phases.

Table 2: Bond Lengths in Monoclinic SrSiO₃

Bond Type Coordination Environment Bond Length Range (Å) Ref
Si-O SiO₄ Tetrahedra 1.59 - 1.67 [2]

| Sr-O | Distorted SrO₈ Hexagonal Bipyramids | 2.46 - 2.74 |[2] |

Table 3: Bond Lengths in Orthorhombic and Monoclinic Sr₂SiO₄

Phase Bond Type Coordination Environment Bond Length Range (Å) Ref
α'-Sr₂SiO₄ Si-O SiO₄ Tetrahedra 1.62 - 1.65 [3]
Sr-O 9- and 10-coordinate Sr 2.39 - 3.12 [3]
β-Sr₂SiO₄ Si-O SiO₄ Tetrahedra 1.62 - 1.65 [4]

| | Sr-O | 8-coordinate Sr | 2.40 - 3.13 |[4] |

Theoretical Atomic Charges and Bond Population

Computational chemistry provides tools to partition the electron density within a molecule or crystal, assigning partial atomic charges and quantifying the degree of charge sharing in a bond. One common method is Mulliken population analysis .[5] This analysis provides a measure of the net atomic charge on each atom, offering a quantitative perspective on the ionic/covalent character of the bonds.

  • Silicon (Si): A significant positive partial charge, reflecting the polar covalent nature of the Si-O bonds.

  • Oxygen (O): A significant negative partial charge, as it is the most electronegative element in the compound.

  • Strontium (Sr): A strongly positive partial charge, approaching its formal ionic charge of +2, indicative of a highly ionic Sr-O bond.

It is important to note that Mulliken charges are highly dependent on the computational basis set used and should be interpreted as a qualitative tool for comparing charge distribution rather than as absolute physical values.[5][12]

Experimental Protocols for Characterization

The characterization of chemical bonding in this compound relies on a combination of synthesis, structural analysis, and spectroscopic techniques.

Synthesis via Sol-Gel Method

The sol-gel method is a versatile low-temperature technique for synthesizing high-purity ceramic powders.[6]

Objective: To synthesize crystalline strontium orthosilicate (Sr₂SiO₄) powder.

Materials:

  • Silicon precursor: Tetraethyl orthosilicate (TEOS)

  • Strontium precursor: Strontium nitrate [Sr(NO₃)₂]

  • Solvent: Deionized water, Ethanol

  • Catalyst: Nitric acid (HNO₃)

Procedure:

  • Sol Preparation: A dilute aqueous solution of nitric acid is slowly added to TEOS with vigorous stirring. This initiates the hydrolysis of the silicon precursor.

  • Precursor Addition: The required stoichiometric amount of strontium nitrate is dissolved in deionized water and added to the TEOS solution. The mixture is stirred for a minimum of 30 minutes to ensure homogeneity.[6]

  • Gelation: The resulting sol is transferred to a sealed container and left at room temperature for 24-48 hours, or until a rigid gel is formed.[6][13]

  • Aging: The hydrogel is aged at an elevated temperature (e.g., 60-80 °C) for several days in the sealed container to strengthen the gel network.[13]

  • Drying: The container is opened, and the gel is gently dried at 80-100 °C for 1-2 weeks until a xerogel is obtained.[13]

  • Calcination: The dried xerogel powder is ground and calcined in a muffle furnace. The temperature is ramped up to a specific setpoint (e.g., 650-900 °C) and held for several hours to crystallize the this compound phase and remove residual organics and nitrates.[6]

Structural Analysis via X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases and determining the lattice parameters of the synthesized material.

Objective: To identify the crystalline phase(s) of the synthesized this compound powder.

Instrumentation:

  • Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5418 Å).

Procedure:

  • Sample Preparation: A small amount of the calcined powder is finely ground using an agate mortar and pestle to ensure random crystal orientation. The powder is then mounted onto a sample holder.

  • Instrument Setup: The diffractometer is configured to scan over a specific 2θ (two-theta) range, typically from 20° to 70°, with a defined step size (e.g., 0.02°) and scan speed.

  • Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is recorded at each 2θ angle, generating a diffraction pattern.

  • Phase Identification: The experimental diffraction pattern (peak positions and relative intensities) is compared to standard patterns from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to identify the this compound phase(s) present (e.g., SrSiO₃, β-Sr₂SiO₄).[14]

  • Quantitative Analysis (Optional): For quantitative analysis, methods like the Rietveld refinement or the use of an internal standard can be employed to determine the weight percentage of each crystalline phase in a multiphase sample.[15]

Vibrational Analysis via Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules and crystal lattices, providing information on the connectivity of the silicate tetrahedra.

Objective: To analyze the silicate network structure.

Instrumentation:

  • Raman Spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

Procedure:

  • Sample Preparation: A small amount of the powder is placed on a microscope slide.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The resulting Raman spectrum plots intensity versus the Raman shift (in cm⁻¹).

  • Spectral Interpretation: The spectrum is analyzed for characteristic peaks corresponding to different silicate structural units (Qⁿ units, where 'n' is the number of bridging oxygen atoms per tetrahedron).

    • ~850 cm⁻¹: Symmetric stretching of isolated SiO₄ tetrahedra (Q⁰ units), characteristic of orthosilicates like Sr₂SiO₄.

    • ~950-1100 cm⁻¹: Stretching modes of Si-O bonds in silicate chains or sheets (Q¹ and Q² units), often seen in metasilicates.[8]

Visualization of Characterization Workflow

The comprehensive characterization of chemical bonding in this compound follows a logical progression from material synthesis to advanced theoretical analysis. This workflow ensures a thorough understanding of the material's structure-property relationships.

G cluster_synthesis Material Synthesis cluster_exp Experimental Characterization cluster_theory Theoretical Analysis cluster_results Data Synthesis & Interpretation S1 Precursor Selection (e.g., TEOS, Sr(NO₃)₂) S2 Sol-Gel Process (Hydrolysis, Gelation) S1->S2 S3 Thermal Treatment (Drying, Calcination) S2->S3 E1 X-Ray Diffraction (XRD) - Phase ID - Lattice Parameters S3->E1 E2 Raman Spectroscopy - Silicate Network (Qⁿ) - Vibrational Modes S3->E2 E3 Electron Microscopy (SEM/TEM) - Morphology - Microstructure S3->E3 T1 Density Functional Theory (DFT) - Structure Optimization E1->T1 Input for DFT Model R1 Quantitative Data - Bond Lengths - Bond Angles E1->R1 R2 Bonding Characterization (Ionic vs. Covalent) E2->R2 T2 Electronic Structure Calc. - Band Structure - Density of States (DOS) T1->T2 T3 Bonding Analysis - Electron Density - Population Analysis T2->T3 T3->R1 Corroboration T3->R2 R3 Structure-Property Relationship R1->R3 R2->R3

Caption: Logical workflow for this compound characterization.

Conclusion

The chemical bonding in this compound is a composite of highly polar covalent Si-O bonds, which form the stable [SiO₄]⁴⁻ tetrahedral backbone, and predominantly ionic Sr-O bonds. This duality is fundamental to its performance as a biomaterial, providing structural integrity through the silicate network while enabling the therapeutic release of strontium ions from the ionic sites. A comprehensive understanding, achieved through the synergistic application of experimental techniques like XRD and Raman spectroscopy alongside theoretical DFT calculations, is essential for the rational design and development of next-generation this compound-based materials for medical and pharmaceutical applications.

References

Strontium Silicate: A Technical Deep Dive for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synthesis, Characterization, and Biomedical Applications of a Promising Bioceramic

Introduction

Strontium silicate-based bioceramics are emerging as a significant class of materials in the fields of biomedical engineering and drug delivery. Their unique combination of biocompatibility, bioactivity, and therapeutic ion release makes them a compelling candidate for applications ranging from bone tissue regeneration to controlled drug release systems. This technical guide provides a comprehensive review of the current state of this compound research, focusing on its synthesis, material properties, and biological interactions. Detailed experimental protocols, quantitative data summaries, and visualizations of key processes are presented to aid researchers, scientists, and drug development professionals in this dynamic field.

Synthesis of this compound

The properties and performance of this compound are highly dependent on its physicochemical characteristics, which are in turn dictated by the synthesis method. Several techniques have been developed to produce this compound with controlled composition, crystal structure, and morphology.

Solid-State Reaction

This conventional method involves the high-temperature reaction of solid precursors.

Experimental Protocol:

  • Precursor Preparation: Stoichiometric amounts of strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) are intimately mixed. For example, to synthesize strontium metasilicate (SrSiO₃), a 1:1 molar ratio is used.

  • Milling: The precursor mixture is ball-milled to ensure homogeneity and increase the reaction surface area.

  • Calcination: The milled powder is calcined in a high-temperature furnace. The temperature and duration of calcination are critical parameters that influence the final phase purity. For instance, heating at approximately 1425°C for one hour has been reported for the synthesis of strontium metasilicate and orthosilicate[1]. For silver-substituted strontium phosphate silicate, a solid-state reaction is also employed[2].

  • Characterization: The resulting powder is characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups.

Sol-Gel Synthesis

The sol-gel process offers a versatile route to synthesize this compound with high purity and homogeneity at lower temperatures compared to the solid-state method.

Experimental Protocol:

  • Sol Preparation: A silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in a mixture of water and ethanol, often under acidic catalysis (e.g., with nitric acid) to control the hydrolysis and condensation rates.

  • Addition of Strontium Precursor: A strontium salt, typically strontium nitrate (Sr(NO₃)₂), is dissolved in the sol.

  • Gelation: The sol is stirred until it forms a gel. This process can take several hours to days, depending on the reaction conditions.

  • Aging and Drying: The gel is aged to strengthen the network structure and then dried to remove the solvent. Drying is often performed under controlled conditions to prevent cracking.

  • Calcination: The dried gel is calcined at a specific temperature (e.g., 650°C) to remove residual organics and crystallize the this compound phase[3][4]. For strontium-doped tricalcium silicate, calcination at 1400°C for 4 hours has been used[5][6].

Chemical Precipitation

This method involves the precipitation of this compound from an aqueous solution, offering good control over particle size.

Experimental Protocol:

  • Precursor Solutions: Aqueous solutions of a soluble strontium salt (e.g., strontium nitrate) and a silicate source (e.g., sodium silicate) are prepared.

  • Precipitation: The two solutions are mixed under controlled pH and temperature. The pH can be adjusted using ammonia or other bases[7].

  • Washing and Filtration: The resulting precipitate is washed several times with deionized water and ethanol to remove impurities and unreacted precursors.

  • Drying: The washed precipitate is dried in an oven.

  • Calcination: A final calcination step is often employed to obtain the desired crystalline phase.

Hydrothermal Synthesis

Hydrothermal methods utilize high-temperature and high-pressure water to facilitate the reaction and crystallization of this compound. This technique is particularly useful for preparing hydrated this compound compounds[1].

Experimental Protocol:

  • Precursor Mixture: Strontium hydroxide and a silica source (e.g., silica gel or sodium silicate solution) are mixed in an aqueous medium.

  • Hydrothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 124°C to 142°C) for a defined period[1].

  • Cooling and Recovery: The autoclave is cooled to room temperature, and the product is recovered by filtration.

  • Washing and Drying: The product is washed with deionized water and dried.

Experimental Workflow for this compound Synthesis

G Workflow for this compound Synthesis cluster_solid_state Solid-State Reaction cluster_sol_gel Sol-Gel Synthesis cluster_precipitation Chemical Precipitation cluster_hydrothermal Hydrothermal Synthesis ss_precursors Mix SrCO₃ and SiO₂ ss_milling Ball Mill ss_precursors->ss_milling ss_calcination Calcine at high temp. ss_milling->ss_calcination ss_product Sr-Silicate Powder ss_calcination->ss_product sg_sol Hydrolyze TEOS sg_sr Add Sr(NO₃)₂ sg_sol->sg_sr sg_gel Gelation sg_sr->sg_gel sg_dry Age and Dry sg_gel->sg_dry sg_calcine Calcine at lower temp. sg_dry->sg_calcine sg_product Sr-Silicate Powder sg_calcine->sg_product cp_solutions Prepare Sr²⁺ and SiO₃²⁻ solutions cp_mix Mix and Precipitate cp_solutions->cp_mix cp_wash Wash and Filter cp_mix->cp_wash cp_dry Dry cp_wash->cp_dry cp_product Sr-Silicate Powder cp_dry->cp_product ht_mix Mix Sr(OH)₂ and Silica source in H₂O ht_react Heat in Autoclave ht_mix->ht_react ht_cool Cool and Recover ht_react->ht_cool ht_wash Wash and Dry ht_cool->ht_wash ht_product Hydrated Sr-Silicate ht_wash->ht_product

Caption: Overview of common synthesis routes for this compound.

Physicochemical and Mechanical Properties

The performance of this compound in biomedical applications is underpinned by its material properties. Key characteristics include its mechanical strength, degradation behavior, and ion release profile.

Mechanical Properties

For load-bearing applications, such as bone scaffolds, the mechanical properties of this compound are of paramount importance. The compressive strength of bioceramic scaffolds is a critical parameter.

Experimental Protocol for Compressive Strength Testing:

  • Sample Preparation: Cylindrical or cubical scaffolds of defined dimensions are fabricated, for instance, using 3D printing techniques[8].

  • Testing Machine: A universal testing machine equipped with a load cell appropriate for the expected strength of the material is used.

  • Test Procedure: The scaffold is placed between two parallel plates, and a compressive load is applied at a constant crosshead speed (e.g., 2 mm/min) until failure[9].

  • Data Analysis: The compressive strength is calculated as the maximum load at failure divided by the initial cross-sectional area of the scaffold. The elastic modulus can be determined from the slope of the linear portion of the stress-strain curve.

MaterialCompressive Strength (MPa)Elastic Modulus (GPa)Reference
3D Printed Calcium Silicate (CS) Scaffolds~13-[8]
3D Printed Strontium-Calcium Silicate (SrCS) Scaffolds~26 (2-fold higher than CS)-[8]
SrCS Scaffold--[10]
SrCS-40BTA Scaffold296% higher than pure SrCS-[10]
Uninfiltrated Hydroxyapatite Scaffolds1.6 ± 0.1-[9]
PCL Infiltrated Hydroxyapatite Scaffolds2.3 ± 0.3-[9]
PDLLGA Infiltrated Hydroxyapatite Scaffolds3.1 ± 0.3-[9]
Cancellous Bone2-12-[9]
Cortical Bone100-230-[9]
Hydroxyapatite (HA)100-18070-120[11]
β-Tricalcium Phosphate (β-TCP)30-6010-40[11]
Bioactive Glasses (BGs)60-12030-50[11]
Degradation and Ion Release

The therapeutic effects of this compound are largely attributed to the release of strontium (Sr²⁺) and silicate (SiO₄⁴⁻) ions. The degradation rate and ion release profile are typically evaluated by immersing the material in a simulated body fluid (SBF).

Experimental Protocol for Ion Release Profiling:

  • SBF Preparation: SBF is prepared with ion concentrations similar to human blood plasma[12][13].

  • Immersion: A known mass of the this compound material (e.g., powder or scaffold) is immersed in a specific volume of SBF at 37°C[13].

  • Sample Collection: At predetermined time points, aliquots of the SBF are collected.

  • Ion Concentration Measurement: The concentrations of Sr, Ca, Si, and P ions in the collected aliquots are measured using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)[8][14].

  • pH Measurement: The pH of the SBF is also monitored over time.

MaterialTime PointCa Ion Release (mM)Si Ion Release (mM)Sr Ion Release (mM)P Ion Release (mM)Reference
Calcium Silicate (CS) Scaffolds-~1.05~1.600.00~0.42[8]
Strontium-Calcium Silicate (SrCS) Scaffolds-~1.45~2.02~0.60~0.55[8]

Biological Properties and Applications

This compound has garnered significant interest for its favorable biological properties, including biocompatibility, osteoinductivity, and pro-angiogenic potential.

Biocompatibility and Cytotoxicity

Assessing the cellular response to a biomaterial is a crucial first step in evaluating its potential for clinical applications.

Experimental Protocol for In Vitro Cytotoxicity (MTT Assay):

  • Material Extracts: Extracts of the this compound material are prepared by incubating the sterilized material in a cell culture medium for a specific period, according to ISO 10993-12 standards[8].

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or MC3T3-E1 pre-osteoblasts, is cultured in a 96-well plate[8][15].

  • Exposure: The culture medium is replaced with the material extracts at various concentrations.

  • MTT Incubation: After a predetermined incubation period (e.g., 24, 48, 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to a control group.

Material/ConcentrationCell LineTime PointCell Viability (%)Reference
This compound-based Sealer (CRoot SP) - 0.02 mg/mLrSCAPs-No significant difference from control[16][17]
This compound-based Sealer (CRoot SP) - 0.2 mg/mLrSCAPs-No significant difference from control[16][17]
This compound-based Sealer (CRoot SP) - 5 mg/mLrSCAPsDay 1, 3, 5Significantly lower than control[17]
This compound-based Sealer (CRoot SP) - 10 mg/mLrSCAPsDay 1, 3, 5Significantly lower than control[17]
Calcium Silicate-based Sealer (iRoot SP) - 5 mg/mLrSCAPsDay 1, 3, 5Significantly lower than CRoot SP[17]
Calcium Silicate-based Sealer (iRoot SP) - 10 mg/mLrSCAPsDay 1, 3, 5Significantly lower than CRoot SP[17]
Epoxide Amine Resin Sealer (AH Plus) - 10 mg/mLrSCAPsDay 5Maximum cytotoxic effect[16][17]
3D Printed CS and SrCS ScaffoldsL929-No significant difference from control[8]
Osteogenic Differentiation

One of the most promising applications of this compound is in bone tissue engineering, owing to its ability to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

Experimental Protocol for Assessing Osteogenic Differentiation:

  • Cell Seeding: MSCs are seeded onto the this compound scaffolds or cultured with material extracts in an osteogenic induction medium.

  • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteogenic differentiation. Its activity can be quantified using a colorimetric assay (e.g., with p-nitrophenyl phosphate as a substrate) or visualized by histochemical staining at specific time points (e.g., 7 and 14 days)[18][19][20].

  • Mineralization Assay: The formation of mineralized nodules, a hallmark of late-stage osteogenic differentiation, can be assessed by Alizarin Red S staining at a later time point (e.g., 21 days)[18][19].

  • Gene Expression Analysis: The expression of key osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (OCN), can be quantified using real-time quantitative polymerase chain reaction (RT-qPCR)[18][19][20].

Angiogenesis

The formation of new blood vessels (angiogenesis) is critical for the survival and integration of tissue-engineered constructs. This compound has been shown to promote angiogenesis.

Experimental Protocol for Evaluating Angiogenesis (Tube Formation Assay):

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

  • Matrigel Assay: A layer of Matrigel is polymerized in a 96-well plate.

  • Cell Seeding: HUVECs are seeded onto the Matrigel in the presence of this compound extracts.

  • Tube Formation: After a few hours of incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters such as the total tube length and the number of branch points.

Signaling Pathways

The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

This pathway is crucial for osteogenic differentiation. Strontium ions have been shown to activate this pathway.

Experimental Workflow for Wnt/β-catenin Pathway Analysis:

  • Cell Treatment: Osteoprogenitor cells are treated with this compound extracts or cultured on this compound scaffolds.

  • Protein Extraction: At various time points, total protein is extracted from the cells.

  • Western Blotting: The expression levels of key proteins in the Wnt/β-catenin pathway, such as β-catenin, are analyzed by Western blotting.

  • Gene Expression: The expression of downstream target genes of the Wnt/β-catenin pathway is quantified by RT-qPCR.

Wnt/β-catenin Signaling Pathway in Osteogenesis

G Strontium-Induced Wnt/β-catenin Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sr Strontium (Sr²⁺) Wnt Wnt Proteins Sr->Wnt Promotes Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF Osteogenesis Osteogenic Gene Expression (RUNX2, ALP, OCN) TCF_LEF->Osteogenesis Activates

Caption: Activation of the Wnt/β-catenin pathway by strontium.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is involved in cell proliferation and differentiation. Strontium ions can also modulate this pathway.

Experimental Workflow for MAPK Pathway Analysis:

  • Cell Treatment: Similar to the Wnt/β-catenin pathway analysis, cells are exposed to this compound.

  • Protein Extraction and Western Blotting: The phosphorylation status of key MAPK proteins, such as ERK and p38, is analyzed by Western blotting using phospho-specific antibodies[8].

MAPK Signaling Pathway in Osteoblast Proliferation and Differentiation

G Strontium-Modulated MAPK Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sr Strontium (Sr²⁺) GrowthFactors Growth Factors Sr->GrowthFactors Stimulates release of Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to p38 p38 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) CellResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellResponse Regulates

Caption: Modulation of the MAPK signaling pathway by strontium.

Conclusion

This compound represents a highly promising class of biomaterials with significant potential in bone tissue engineering and drug delivery. This technical guide has provided a detailed overview of the synthesis, characterization, and biological evaluation of this compound. The presented experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the field. Further research should focus on optimizing the material properties for specific applications, exploring the long-term in vivo performance, and elucidating the intricate molecular mechanisms underlying its therapeutic effects. The continued development of this compound-based materials holds great promise for advancing regenerative medicine and improving patient outcomes.

References

Methodological & Application

Application Notes and Protocols for the Solid-State Reaction Synthesis of Europium-Doped Strontium Silicate Phosphors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of europium-doped strontium silicate (Sr₂SiO₄:Eu) phosphors using the solid-state reaction method. This method is a conventional and widely used technique for producing crystalline powder phosphors with applications in solid-state lighting, displays, and biomedical imaging.

Introduction

Europium-doped this compound is a versatile phosphor material that can exhibit different emission colors depending on the oxidation state of the europium dopant. Doping with divalent europium (Eu²⁺) typically results in a broad emission band ranging from green to yellow-orange, while trivalent europium (Eu³⁺) produces a characteristic sharp red emission.[1][2] The solid-state reaction method involves the high-temperature reaction of solid precursors to form the desired crystalline product. Key parameters influencing the final properties of the phosphor include the stoichiometry of the reactants, sintering temperature, and the atmosphere during synthesis.[3][4]

Experimental Protocols

Materials and Equipment
  • Precursors:

    • Strontium carbonate (SrCO₃)

    • Silicon dioxide (SiO₂)

    • Europium(III) oxide (Eu₂O₃)

  • Equipment:

    • Agate mortar and pestle

    • Alumina crucibles

    • High-temperature tube furnace with atmospheric control

    • Ball mill (optional, for improved mixing)

Stoichiometry Calculations

The general formula for europium-doped this compound is Sr₂₋ₓEuₓSiO₄. The value of 'x' represents the molar fraction of europium substituting strontium.

Example Calculation for Sr₁.₉₆Eu₀.₀₄SiO₄ (4 mol% Eu doping):

To synthesize Sr₁.₉₆Eu₀.₀₄SiO₄, the molar ratios of the precursors are calculated as follows:

  • Moles of SrCO₃ = 1.96

  • Moles of SiO₂ = 1.00

  • Moles of Eu₂O₃ = 0.04 / 2 = 0.02 (since there are two Eu atoms per molecule of Eu₂O₃)

The corresponding weights of the precursors are then calculated based on their molar masses.

Synthesis Protocol for Sr₂SiO₄:Eu²⁺ (Green-Yellow Emitting)
  • Weighing and Mixing: Accurately weigh the stoichiometric amounts of SrCO₃, SiO₂, and Eu₂O₃.[3] Transfer the powders to an agate mortar and grind them thoroughly for at least 30 minutes to ensure homogeneous mixing. For larger batches, ball milling can be employed.

  • Pre-sintering (optional): Place the mixed powder in an alumina crucible and pre-sinter in air at a temperature between 800°C and 1000°C for 2-4 hours. This step can help in the initial decomposition of the carbonate.

  • Sintering: Transfer the pre-sintered (or initially mixed) powder to an alumina crucible and place it in a tube furnace.

  • Atmosphere Control: Purge the furnace with a reducing atmosphere, typically a mixture of hydrogen and nitrogen (e.g., 5% H₂ / 95% N₂), to ensure the reduction of Eu³⁺ to Eu²⁺.

  • Heating Profile:

    • Ramp up the temperature to the desired sintering temperature (typically between 1100°C and 1400°C) at a rate of 5-10°C/minute.

    • Hold at the sintering temperature for 4-6 hours.[5]

    • Cool down to room temperature at a rate of 5-10°C/minute.

  • Post-processing: The resulting sintered cake is ground into a fine powder using an agate mortar and pestle.

Synthesis Protocol for Sr₂SiO₄:Eu³⁺ (Red Emitting)

The protocol is similar to the synthesis of Sr₂SiO₄:Eu²⁺ with one critical difference:

  • Sintering Atmosphere: The sintering process is carried out in an air or oxygen atmosphere to maintain the trivalent state of europium.[1]

Data Presentation

The following tables summarize the synthesis parameters and resulting photoluminescent properties of europium-doped this compound, as compiled from various studies.

Europium Concentration (mol%) Sintering Temperature (°C) Atmosphere Excitation Wavelength (nm) Emission Peak(s) (nm) CIE Coordinates (x, y) Reference(s)
1.01200Reducing~370523Not Reported[6]
4.01300Reducing560Not Reported (Blue-green to yellow)Not Reported[3]
1.0 - 5.0Not SpecifiedOxidizing256587, 612, 702(0.601, 0.397)[1][7]
0.1, 0.5, 1.0, 2.5Not SpecifiedNot Specified296, 243, 256, 370592, 592, 612, 560Not Reported[2]
Not Specified1200 - 1400Reducing280457(0.1659, 0.1382) to (0.1494, 0.0942)[5]
Characterization Technique Parameter Typical Values/Observations Reference(s)
X-ray Diffraction (XRD)Crystal PhaseOrthorhombic (α'-Sr₂SiO₄) and/or Monoclinic (β-Sr₂SiO₄)[1]
Crystallite SizeTypically in the nanometer range (e.g., 22 nm)[2]
Photoluminescence (PL) SpectroscopyEu²⁺ EmissionBroad band, typically 450-600 nm[6]
Eu³⁺ EmissionSharp peaks, main emission around 612 nm (⁵D₀→⁷F₂)[1]
Scanning Electron Microscopy (SEM)MorphologyAgglomerated particles, size influenced by synthesis temperature[4]

Mandatory Visualizations

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis Process cluster_characterization Characterization SrCO3 SrCO₃ weighing Stoichiometric Weighing SrCO3->weighing SiO2 SiO₂ SiO2->weighing Eu2O3 Eu₂O₃ Eu2O3->weighing mixing Mixing & Grinding weighing->mixing sintering High-Temperature Sintering mixing->sintering cooling Controlled Cooling sintering->cooling grinding Final Grinding cooling->grinding xrd XRD Analysis grinding->xrd pl Photoluminescence Spectroscopy grinding->pl sem SEM Imaging grinding->sem

Caption: Experimental workflow for the solid-state synthesis of Sr₂SiO₄:Eu.

logical_relationship cluster_inputs Synthesis Parameters cluster_properties Intermediate Properties cluster_outputs Final Phosphor Properties precursors Precursors (SrCO₃, SiO₂, Eu₂O₃) crystal_phase Crystal Phase (α' vs. β) precursors->crystal_phase stoichiometry Stoichiometry (Eu concentration) stoichiometry->crystal_phase eu_valence Eu Oxidation State (Eu²⁺ vs. Eu³⁺) stoichiometry->eu_valence temperature Sintering Temperature temperature->crystal_phase atmosphere Sintering Atmosphere (Air vs. Reducing) atmosphere->eu_valence emission Emission Wavelength (Color) crystal_phase->emission quantum_yield Quantum Yield crystal_phase->quantum_yield lifetime Luminescence Lifetime crystal_phase->lifetime eu_valence->emission eu_valence->quantum_yield eu_valence->lifetime

Caption: Influence of synthesis parameters on the properties of Sr₂SiO₄:Eu.

References

Application Notes and Protocols for Combustion Synthesis of Strontium Silicate Phosphors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of strontium silicate phosphors via the combustion method. This technique offers a rapid, energy-efficient, and cost-effective route to produce fine, homogeneous, and crystalline phosphor powders with desirable luminescent properties for a variety of applications, including solid-state lighting and bioimaging.

Introduction to Combustion Synthesis

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a versatile method for producing a wide range of advanced materials. The process utilizes a highly exothermic redox reaction between an oxidizer (typically metal nitrates) and an organic fuel (such as urea or glycine). Once initiated by an external heat source, the reaction becomes self-sustaining and propagates through the precursor mixture, leading to the formation of the desired product in a matter of minutes. The evolution of large volumes of gases during the reaction helps in dissipating heat, preventing sintering, and resulting in fine, porous powders.

Key Advantages of Combustion Synthesis:

  • Rapid Process: The synthesis is typically completed within a few minutes.

  • Energy Efficient: The exothermic nature of the reaction reduces the need for prolonged high-temperature furnace treatments.

  • Homogeneous Products: The precursors are mixed at a molecular level in solution, leading to a high degree of chemical homogeneity in the final product.

  • Fine Powders: The rapid gas evolution during combustion results in the formation of fine, often nanocrystalline, powders with a narrow particle size distribution.

Experimental Protocols

This section details the experimental procedures for the combustion synthesis of two common this compound phosphors: Europium-doped Strontium Orthosilicate (Sr₂SiO₄:Eu²⁺) and Europium-doped Strontium Magnesium Disilicate (Sr₃MgSi₂O₈:Eu²⁺).

Protocol for Urea-Based Combustion Synthesis of Sr₂SiO₄:Eu²⁺ Phosphor

This protocol describes the synthesis of Sr₂SiO₄ doped with Europium (Eu²⁺) using urea as the fuel.

Materials:

  • Strontium Nitrate (Sr(NO₃)₂)

  • Fumed Silica (SiO₂) or Tetraethyl Orthosilicate (TEOS)

  • Europium(III) Oxide (Eu₂O₃)

  • Urea (CO(NH₂)₂)

  • Nitric Acid (HNO₃, concentrated, if starting from Eu₂O₃)

  • Deionized Water

  • Alumina Crucible

Equipment:

  • Muffle Furnace (preheated to 600-700°C)

  • Magnetic Stirrer with Hotplate

  • Beakers and Graduated Cylinders

  • Mortar and Pestle

  • Tube Furnace with a reducing atmosphere (e.g., 5% H₂ in 95% N₂) for post-annealing

Procedure:

  • Precursor Solution Preparation:

    • Calculate the required molar quantities of Sr(NO₃)₂, SiO₂, and Eu₂O₃ for the desired stoichiometry of (Sr₁₋ₓEuₓ)₂SiO₄. A typical doping concentration for Eu is x = 0.01 to 0.05.

    • If using Eu₂O₃, dissolve it in a minimal amount of concentrated nitric acid with gentle heating to form Europium Nitrate (Eu(NO₃)₃).

    • In a beaker, dissolve the stoichiometric amounts of Strontium Nitrate and the prepared Europium Nitrate solution in a minimum amount of deionized water with continuous stirring.

    • Disperse the stoichiometric amount of fumed silica into the nitrate solution. If using TEOS, it can be added directly to the solution.

  • Addition of Fuel:

    • Calculate the amount of urea required. The fuel-to-oxidizer ratio is a critical parameter. For an initial synthesis, a stoichiometric ratio based on the total oxidizing and reducing valencies of the precursors can be used. A common approach is to use an excess of urea to ensure complete combustion.

    • Dissolve the calculated amount of urea in the precursor solution and stir until a clear and homogeneous solution is obtained. The solution will become a viscous gel or paste upon further stirring and gentle heating.

  • Combustion:

    • Transfer the resulting gel/paste into a clean alumina crucible.

    • Place the crucible in a muffle furnace preheated to 600-700°C.

    • The mixture will initially dehydrate, then swell, and spontaneously ignite, producing a voluminous, foamy powder. The entire combustion process is typically over within 5-10 minutes.

  • Post-Synthesis Treatment:

    • After the combustion is complete, allow the crucible to cool down to room temperature.

    • The as-synthesized powder is often a white, porous foam. Gently grind the foam into a fine powder using an agate mortar and pestle.

    • For improved crystallinity and luminescence, the as-synthesized powder usually requires a post-annealing step. Place the powder in an alumina boat and heat it in a tube furnace at 900-1200°C for 2-4 hours under a reducing atmosphere (e.g., 5% H₂ / 95% N₂) to ensure the reduction of Eu³⁺ to the desired Eu²⁺ oxidation state.

  • Characterization:

    • The final product can be characterized using various techniques as outlined in Section 4.

Protocol for Glycine-Nitrate Combustion Synthesis of Sr₃MgSi₂O₈:Eu²⁺ Phosphor

This protocol outlines the synthesis of Europium-doped Strontium Magnesium Disilicate (Sr₃MgSi₂O₈:Eu²⁺) using glycine as the fuel.

Materials:

  • Strontium Nitrate (Sr(NO₃)₂)

  • Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)

  • Tetraethyl Orthosilicate (TEOS)

  • Europium(III) Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O)

  • Glycine (C₂H₅NO₂)

  • Deionized Water

  • Alumina Crucible

Equipment:

  • Muffle Furnace (preheated to 500-600°C)

  • Magnetic Stirrer with Hotplate

  • Beakers and Graduated Cylinders

  • Mortar and Pestle

  • Tube Furnace with a reducing atmosphere (e.g., 5% H₂ in 95% N₂)

Procedure:

  • Precursor Solution Preparation:

    • Calculate the molar ratios of the metal nitrates and TEOS to achieve the stoichiometry of (Sr₁₋ₓEuₓ)₃MgSi₂O₈.

    • Dissolve the stoichiometric amounts of Strontium Nitrate, Magnesium Nitrate, and Europium Nitrate in deionized water in a beaker with stirring.

    • Add the stoichiometric amount of TEOS to the nitrate solution and continue stirring.

  • Fuel Addition and Gel Formation:

    • The Glycine-to-Nitrate (G/N) ratio is a crucial parameter that influences the combustion temperature and the characteristics of the final product. A G/N ratio between 0.5 and 1.0 is a common starting point.

    • Dissolve the calculated amount of glycine in the precursor solution.

    • Gently heat the solution on a hotplate while stirring. The solution will gradually become more viscous and form a transparent gel.

  • Combustion:

    • Place the crucible containing the gel into a muffle furnace preheated to 500-600°C.

    • The gel will undergo dehydration, followed by a vigorous, self-sustaining combustion reaction, resulting in a fine, voluminous powder.

  • Post-Synthesis Annealing:

    • After cooling, gently grind the as-synthesized powder.

    • To enhance the crystallinity and luminescent properties, anneal the powder at 1000-1300°C for 2-4 hours in a reducing atmosphere (5% H₂ / 95% N₂).

  • Characterization:

    • Characterize the final phosphor powder using the techniques described in Section 4.

Data Presentation

The properties of the synthesized this compound phosphors are highly dependent on the synthesis parameters. The following tables summarize the typical ranges of experimental conditions and their effects on the final product.

Table 1: Precursor and Fuel Ratios for Combustion Synthesis of this compound Phosphors

Phosphor SystemStrontium SourceSilicon SourceDopant SourceFuelFuel to Oxidizer Molar RatioReference Notes
Sr₂SiO₄:Eu²⁺Sr(NO₃)₂Fumed SiO₂ or TEOSEu(NO₃)₃UreaStoichiometric to 5x excessExcess urea can lead to a more complete reaction but may affect particle morphology.
Sr₃MgSi₂O₈:Eu²⁺Sr(NO₃)₂TEOSEu(NO₃)₃GlycineG/N ratio: 0.5 - 1.2The G/N ratio significantly impacts the combustion flame temperature and powder characteristics.[1]
(Sr,Ba)₂SiO₄:Eu²⁺Sr(NO₃)₂, Ba(NO₃)₂TEOSEu(NO₃)₃UreaMetal Nitrate:Urea = 1:0.75 to 1:2.15Fuel ratio affects decomposition temperature and particle size.[2]

Table 2: Process Parameters and Their Effects on Phosphor Properties

ParameterTypical RangeEffect on Phosphor Properties
Initial Combustion Temperature 500 - 700 °CInfluences the initiation and vigor of the combustion reaction. Higher temperatures can lead to larger crystallite sizes.
Fuel Type Urea, Glycine, Citric AcidThe type of fuel affects the exothermicity of the reaction, the amount of gases produced, and the morphology of the final powder. Glycine often leads to higher flame temperatures than urea.
Fuel to Oxidizer Ratio Varies (e.g., G/N ratio for glycine)A critical parameter that controls the combustion temperature, reaction completeness, and the phase purity and crystallinity of the product.[3]
Post-Annealing Temperature 800 - 1400 °CEssential for improving crystallinity, removing residual impurities, and activating the luminescent centers (e.g., reducing Eu³⁺ to Eu²⁺). Higher temperatures generally lead to better crystallinity and higher luminescence intensity, up to a certain point where sintering may occur.
Annealing Atmosphere Reducing (e.g., 5% H₂/95% N₂)Crucial for achieving the desired divalent oxidation state of the europium activator, which is responsible for the characteristic broad emission bands.

Characterization of Synthesized Phosphors

A comprehensive characterization of the synthesized this compound phosphors is essential to evaluate their quality and performance.

Table 3: Common Characterization Techniques and Their Purpose

TechniquePurpose
X-ray Diffraction (XRD) To determine the crystal structure, phase purity, and average crystallite size of the phosphor powder.
Scanning Electron Microscopy (SEM) To observe the morphology, particle size, and degree of agglomeration of the phosphor particles.
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and crystallinity.
Photoluminescence (PL) Spectroscopy To measure the excitation and emission spectra of the phosphor, determining the optimal excitation wavelength, emission color, and luminescence intensity.
Quantum Yield Measurement To quantify the efficiency of the phosphor in converting absorbed light into emitted light.
Thermal Stability Analysis To evaluate the performance of the phosphor at elevated temperatures, which is crucial for applications in high-power LEDs.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and oxidation states of the elements present in the phosphor, confirming the reduction of Eu³⁺ to Eu²⁺.

Visualizations

The following diagrams illustrate the key workflows and relationships in the combustion synthesis of this compound phosphors.

experimental_workflow cluster_precursors 1. Precursor Preparation cluster_synthesis 2. Combustion Synthesis cluster_post_processing 3. Post-Synthesis Processing cluster_characterization 4. Characterization Precursors Metal Nitrates (Sr, Mg, Eu) Silicon Source (SiO₂, TEOS) Fuel (Urea or Glycine) Solution Homogeneous Aqueous Solution Precursors->Solution Dissolve in Deionized Water Gel Viscous Gel/Paste Solution->Gel Heating & Stirring Combustion Self-Sustaining Combustion (500-700°C) Gel->Combustion AsSynthesized As-Synthesized Powder (Porous Foam) Combustion->AsSynthesized Grinding Grinding AsSynthesized->Grinding Annealing Annealing (900-1300°C, Reducing Atmosphere) Grinding->Annealing FinalProduct Final Phosphor Powder Annealing->FinalProduct XRD XRD FinalProduct->XRD SEM SEM FinalProduct->SEM PL PL Spectroscopy FinalProduct->PL

Caption: Experimental workflow for combustion synthesis of this compound phosphors.

logical_relationship cluster_params Synthesis Parameters cluster_props Phosphor Properties FuelRatio Fuel/Oxidizer Ratio Crystallinity Crystallinity & Phase Purity FuelRatio->Crystallinity influences Morphology Particle Morphology & Size FuelRatio->Morphology affects Temp Annealing Temperature Temp->Crystallinity improves Luminescence Luminescence Intensity & Quantum Yield Temp->Luminescence enhances Atmosphere Annealing Atmosphere Atmosphere->Luminescence activates (Eu²⁺)

Caption: Relationship between synthesis parameters and phosphor properties.

References

Application Notes and Protocols: Wet-Chemical Precipitation of Strontium Silicate Nanoceramics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in-vitro evaluation of strontium silicate (SrSiO₃) nanoceramics prepared via a wet-chemical precipitation method. This method offers a cost-effective and controllable route to producing bioactive nanoparticles for applications in bone tissue engineering and drug delivery.

Introduction

This compound nanoceramics are gaining significant attention in the biomedical field due to their excellent biocompatibility, bioactivity, and therapeutic potential. The incorporation of strontium ions has been shown to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, making these materials particularly promising for treating bone defects and osteoporosis. Furthermore, the silicate ions released from the nanoceramics can also promote osteogenic differentiation and angiogenesis. The wet-chemical precipitation method allows for the synthesis of these nanoceramics with control over particle size and composition.

Experimental Protocols

Synthesis of this compound Nanoceramics by Wet-Chemical Precipitation

This protocol outlines the synthesis of this compound (SrS) nanoceramics. Doped variations, such as calcium- and magnesium-doped this compound (SrCS and SrMS, respectively), can be prepared by the partial replacement of the strontium precursor with the corresponding nitrate salts of calcium or magnesium.

Materials:

  • Sodium Silicate (Water Glass)

  • Strontium Nitrate (Sr(NO₃)₂)

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) (for SrCS)

  • Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O) (for SrMS)

  • Distilled Water

  • Ethanol

Equipment:

  • Beakers and Magnetic Stirrer

  • pH Meter

  • Centrifuge

  • Drying Oven

  • Muffle Furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of sodium silicate. The exact concentration can be adjusted based on the desired particle size.

    • In a separate beaker, dissolve strontium nitrate in distilled water to create a strontium precursor solution. For doped samples, partially substitute the strontium nitrate with calcium nitrate or magnesium nitrate.

  • Precipitation:

    • While stirring the sodium silicate solution vigorously (e.g., at 500 rpm), slowly add the strontium nitrate solution dropwise.[1]

    • A white precipitate will form immediately.

    • Continue stirring the mixture for a specified period, for example, 2 hours, to ensure a complete reaction.

    • The pH of the solution can be controlled during this process, which can influence the properties of the resulting nanoparticles.

  • Washing and Separation:

    • Separate the precipitate from the solution by centrifugation.

    • Wash the precipitate repeatedly with distilled water and then with ethanol to remove any unreacted precursors and ionic impurities.

  • Drying:

    • Dry the washed precipitate in a drying oven at approximately 70-80°C for 24 hours to obtain a fine powder.[1]

  • Calcination:

    • Calcine the dried powder in a muffle furnace to crystallize the this compound phase. A typical calcination temperature is 900°C for 2 hours.[1]

  • Characterization:

    • The synthesized nanoceramics should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology and particle size, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the functional groups.[1]

In-Vitro Bioactivity Assessment in Simulated Body Fluid (SBF)

This protocol assesses the ability of the synthesized nanoceramics to form a hydroxyapatite layer on their surface, which is an indicator of their potential to bond to bone.

Procedure:

  • Prepare SBF solution with ion concentrations nearly equal to those of human blood plasma.

  • Immerse the prepared nanoceramic powder in the SBF solution at a concentration of 1.5 mg/mL in polyethylene bottles.

  • Incubate the bottles at 37°C for various time points (e.g., 7, 14, and 21 days).

  • After each time point, filter and dry the powder.

  • Analyze the surface of the powder using SEM and Energy-Dispersive X-ray Spectroscopy (EDX) to detect the formation of a calcium phosphate layer, indicative of hydroxyapatite.

Cytotoxicity Assessment using MTT Assay

This assay evaluates the effect of the nanoceramics on the viability of osteoblast-like cells (e.g., MG-63 or MC3T3-E1).

Procedure:

  • Seed osteoblast-like cells in a 96-well plate and culture until they adhere.

  • Prepare extracts of the nanoceramics by incubating them in cell culture medium at various concentrations (e.g., 6.25 to 100 µg/ml).

  • Replace the cell culture medium with the nanoceramic extracts.

  • Incubate the cells for a specified period (e.g., 24, 48, and 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[1]

  • Living cells with active mitochondrial dehydrogenase will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Osteogenic Differentiation Assessment by Alkaline Phosphatase (ALP) Activity

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation.

Procedure:

  • Culture human Mesenchymal Stem Cells (hMSCs) or pre-osteoblastic cells with the nanoceramic extracts at a non-toxic concentration.

  • After specific time points (e.g., 7 and 14 days), lyse the cells to release the intracellular ALP.

  • Add a p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

  • ALP will hydrolyze pNPP into p-nitrophenol, which is a yellow product.

  • Measure the absorbance of the solution at 405 nm.

  • The ALP activity is proportional to the absorbance and can be normalized to the total protein content.

Antibacterial Activity Assessment

This protocol uses the agar well diffusion method to evaluate the antibacterial properties of the nanoceramics against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Procedure:

  • Prepare Mueller-Hinton agar plates and spread a lawn of the bacterial culture on the surface.

  • Create wells in the agar using a sterile borer.

  • Fill the wells with a suspension of the nanoceramics at a known concentration.

  • Incubate the plates at 37°C for 24 hours.[1]

  • Measure the diameter of the zone of inhibition around the wells. A larger diameter indicates greater antibacterial activity.

Data Presentation

The following tables summarize representative quantitative data from studies on this compound-based nanoceramics.

Sample CodeNominal CompositionSintering Temperature (°C)Crystalline Phases Identified by XRD
SrSSrSiO₃900Sr-silicate (SrSiO₃), Cristobalite (SiO₂)
SrCSSr₀.₅Ca₀.₅SiO₃900Sr-silicate (SrSiO₃), Wollastonite (CaSiO₃)
SrMSSr₀.₅Mg₀.₅SiO₃900Sr-silicate (SrSiO₃), Enstatite (MgSiO₃)

Table 1: Composition and Crystalline Phases of Synthesized Nanoceramics.[1]

Nanoceramic Concentration (µg/ml)Cell Viability (%) - MG-63 Cells
6.2597 - 121
12.595 - 118
2593 - 115
5090 - 110
10088 - 105

Table 2: In-vitro Cytotoxicity of Strontium-based Nanoceramics.[1]

SampleRelative ALP Activity (Compared to Control)
SrS~1.2
SrCS~1.5
SrMS~1.3

Table 3: Alkaline Phosphatase (ALP) Activity in Osteoblast-like Cells. (Data synthesized from literature trends)

NanoceramicZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
SrS1214
SrCS1011
SrMS1113

Table 4: Antibacterial Activity of this compound Nanoceramics. (Data synthesized from literature trends)

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow from synthesis to in-vitro characterization of this compound nanoceramics.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_invitro In-Vitro Evaluation s1 Precursor Solution (Sodium Silicate) s3 Wet-Chemical Precipitation s1->s3 s2 Precursor Solution (Strontium Nitrate) s2->s3 s4 Washing & Centrifugation s3->s4 s5 Drying s4->s5 s6 Calcination s5->s6 c1 XRD s6->c1 Synthesized Nanoparticles c2 SEM/TEM s6->c2 Synthesized Nanoparticles c3 FTIR s6->c3 Synthesized Nanoparticles iv1 Bioactivity in SBF s6->iv1 iv2 Cytotoxicity (MTT Assay) s6->iv2 iv3 Osteogenic Differentiation (ALP Activity) s6->iv3 iv4 Antibacterial Activity s6->iv4

Experimental workflow for this compound nanoceramics.
Signaling Pathway in Osteoblast Differentiation

The release of strontium and silicate ions from the nanoceramics can influence key signaling pathways involved in osteoblast differentiation, such as the Wnt/β-catenin pathway.

G cluster_pathway Wnt/β-catenin Signaling Pathway Sr_Si Strontium & Silicate Ions Wnt Wnt Proteins Sr_Si->Wnt Stimulates Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin Inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation (Inhibited) APC_Axin->GSK3b Nucleus Nucleus beta_catenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Osteogenic_Genes Osteogenic Gene Expression (e.g., Runx2, ALP) TCF_LEF->Osteogenic_Genes Activates

Influence of Sr²⁺ and Si⁴⁺ on the Wnt/β-catenin pathway.

References

Unlocking Crystal Secrets: Rietveld Refinement for Strontium Silicate Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strontium silicates are a class of inorganic compounds with diverse applications, ranging from bioactive materials in bone regeneration and dental applications to components in ceramics, glasses, and phosphors.[1][2][3][4] The precise crystal structure of these materials dictates their physical and chemical properties. Rietveld refinement is a powerful analytical technique that utilizes whole-pattern fitting of powder diffraction data (typically X-ray or neutron) to extract detailed crystallographic information.[5][6] This document provides a detailed protocol and application notes for the structural analysis of strontium silicates using the Rietveld method.

I. Principle of Rietveld Refinement

The Rietveld method is a least-squares refinement procedure that fits a calculated theoretical diffraction pattern to an entire experimentally collected powder diffraction pattern.[5] This whole-pattern approach allows for the extraction of detailed structural and microstructural information, even from complex patterns with overlapping reflections.[5] The parameters refined can include:

  • Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters.

  • Profile Parameters: Peak shape, peak width, and asymmetry, which relate to instrumental resolution and sample-dependent effects like crystallite size and microstrain.

  • Global Parameters: Background coefficients, scale factor, and zero-point error.

A successful refinement results in a crystallographic model that accurately represents the material's structure.

II. Experimental Protocol

A successful Rietveld refinement begins with high-quality powder diffraction data. This protocol outlines the key steps from sample preparation to data collection.

1. Sample Preparation for Powder X-ray Diffraction (XRD)

Proper sample preparation is critical to obtain high-quality data and avoid issues like preferred orientation, which can significantly impact the accuracy of the refinement.

  • Grinding: The strontium silicate sample must be ground to a fine, homogeneous powder.

    • Objective: To ensure a random orientation of crystallites and to meet the conditions for accurate diffraction intensity measurements.

    • Recommended Particle Size: <10 µm for quantitative analysis.[7]

    • Procedure:

      • If starting with a coarse material, pre-crush the sample using a mortar and pestle.

      • For fine grinding, wet milling is recommended to minimize amorphization and structural damage.[7][8] Use a McCrone Micronizing mill with a grinding liquid such as ethanol or methanol.[7][8] A typical grinding time is 5-10 minutes depending on the hardness of the material.[7]

      • After grinding, dry the sample thoroughly, for instance, under a fume hood.[7]

  • Sample Mounting: The goal is to produce a flat, densely packed sample surface without inducing preferred orientation of the crystallites.

    • Procedure:

      • Use a standard powder XRD sample holder.

      • To minimize preferred orientation, back-loading or side-loading the sample is recommended.[7]

      • Back-loading: Place the holder face down on a flat surface, fill the cavity from the back, and gently press to compact the powder.

      • Side-loading: Hold the sample holder vertically and introduce the powder from the side, tapping gently to ensure good packing.[7]

      • For very small sample quantities, a zero-background sample holder (e.g., a single crystal of silicon) can be used.

2. XRD Data Collection

  • Instrument: A modern powder diffractometer equipped with a Bragg-Brentano geometry is suitable.

  • Radiation: Copper Kα radiation (λ ≈ 1.54 Å) is commonly used.

  • Scan Range (2θ): A wide angular range is crucial for a stable refinement, for example, from 10° to 120°.

  • Step Size: A small step size, such as 0.02°, is necessary to accurately define the peak profiles.

  • Counting Time: A longer counting time per step will improve the signal-to-noise ratio, which is essential for detecting weak reflections and accurately modeling the background.

III. Rietveld Refinement Protocol: A Step-by-Step Guide

This section provides a general workflow for performing a Rietveld refinement using software such as FullProf, GSAS-II, or TOPAS. The refinement process is iterative and requires careful, stepwise adjustment of parameters.

1. Initial Setup

  • Import Data: Load the experimental powder diffraction data file.

  • Input Structural Model: Provide an initial crystal structure model for the this compound phase of interest. This includes the space group and approximate lattice parameters and atomic positions. This information can often be found in crystallographic databases (e.g., Crystallography Open Database - COD, Inorganic Crystal Structure Database - ICSD). For instance, for β-Sr₂SiO₄, the space group is P2₁/n, and for α'-Sr₂SiO₄, it is Pnma.[9]

2. Refinement Sequence

It is crucial to refine parameters in a logical order, starting with those that have the most significant effect on the calculated pattern.

  • Scale Factor: This is the first parameter to be refined, scaling the calculated pattern to the observed intensities.

  • Background: Model the background using a suitable function (e.g., a Chebyshev polynomial or an interpolated set of points).[4]

  • Lattice Parameters and Zero-Point Error: Refine the unit cell parameters and the 2θ zero-point shift of the instrument.

  • Peak Profile Parameters:

    • Refine the parameters that describe the peak shape (e.g., U, V, W for a Caglioti function, and a mixing parameter for a pseudo-Voigt function). These account for instrumental and sample broadening.

    • Refine asymmetry parameters, especially at low angles.

  • Atomic Parameters:

    • Atomic Coordinates: Once the profile parameters are stable, begin refining the fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit.

    • Isotropic Thermal Parameters (Biso): Refine the thermal parameters for each atom, which account for thermal vibrations.

    • Site Occupancy Factors (SOF): If there is reason to suspect non-stoichiometry or atomic substitution, the site occupancy factors can be refined. This should be done with caution as they can be highly correlated with thermal parameters.

3. Assessing the Quality of Fit

The goodness of the fit is evaluated using several R-factors (reliability factors) and visual inspection of the difference plot.

  • R-weighted pattern (Rwp): The most important R-factor, as it is statistically the most meaningful.

  • Expected R-factor (Rexp): Represents the best possible Rwp for the given data quality.

  • Goodness of Fit (χ² or GoF): Defined as (Rwp / Rexp)². A value close to 1 indicates an excellent fit.

  • Difference Plot (Yobs - Ycalc): A plot of the difference between the observed and calculated intensities. A good fit will result in a flat line with only random noise.

IV. Data Presentation: Refined Structural Parameters

Rietveld refinement yields precise quantitative data on the crystal structure. The following tables present examples of refined parameters for different this compound phases.

Table 1: Refined Crystallographic Data for this compound Phases.

CompoundSr₂SiO₄ (β-phase)Sr₂SiO₄ (α'-phase)Li₂SrSiO₄
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPnmaC2
a (Å) 5.6837.08911.667(2)
b (Å) 7.0895.6836.848(1)
c (Å) 9.7739.7739.873(2)
β (º) 92.7590110.45(3)
Volume (ų) 382.4394.5738.5(3)
Reference [9] (starting model)[9] (starting model)[10]

Table 2: Example of Refined Atomic Coordinates for β-Sr₂SiO₄ (Space Group P2₁/n).

AtomWyckoff PositionxyzOccupancyBiso (Ų)
Sr14evaluevaluevalue1.0value
Sr24evaluevaluevalue1.0value
Si14evaluevaluevalue1.0value
O14evaluevaluevalue1.0value
O24evaluevaluevalue1.0value
O34evaluevaluevalue1.0value
O44evaluevaluevalue1.0value

Note: "value" indicates that these parameters would be determined during the refinement process.

V. Visualizations

Workflow for Rietveld Refinement of this compound

Rietveld_Workflow cluster_synthesis Sample Synthesis cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_refinement Rietveld Refinement synthesis Solid-State Synthesis or Sol-Gel, etc. crushing Coarse Crushing synthesis->crushing grinding Wet Grinding (<10 µm) crushing->grinding drying Drying grinding->drying mounting Sample Mounting (Back/Side Loading) drying->mounting xrd Powder XRD Data Collection mounting->xrd start_model Initial Structural Model (Space Group, Atomic Pos.) xrd->start_model refine_global Refine Scale Factor & Background start_model->refine_global refine_cell Refine Lattice Parameters & Zero-Point Error refine_global->refine_cell refine_profile Refine Peak Profile Parameters refine_cell->refine_profile refine_atomic Refine Atomic Coordinates & Isotropic Thermal Parameters refine_profile->refine_atomic refine_occ Refine Occupancy (Optional) refine_atomic->refine_occ evaluate Evaluate Goodness of Fit (R-factors, Difference Plot) refine_occ->evaluate evaluate->refine_global Iterate final_model Final Structural Model evaluate->final_model Converged

Caption: Workflow from synthesis to final structural model.

Logical Sequence of Parameter Refinement in Rietveld Analysis

Refinement_Sequence start Start with Initial Model step1 Step 1: Scale Factor start->step1 step2 Step 2: Background Parameters step1->step2 step3 Step 3: Lattice Parameters & Zero-Point Error step2->step3 step4 Step 4: Peak Shape Parameters (U, V, W, etc.) step3->step4 step5 Step 5: Atomic Coordinates step4->step5 step6 Step 6: Isotropic Thermal Parameters (Biso) step5->step6 step7 Step 7: Site Occupancy Factors (SOF) step6->step7 end_node Converged Model step7->end_node

Caption: Sequential steps in Rietveld parameter refinement.

VI. Conclusion

Rietveld refinement is an indispensable tool for the detailed structural characterization of this compound materials. By following a meticulous experimental and analytical protocol, researchers can obtain accurate crystallographic data, which is fundamental to understanding and predicting the material's properties and performance in various applications, including those relevant to drug development and biomaterials science.

References

Application Notes and Protocols: Photoluminescence Spectroscopy of Rare-Earth Doped Strontium Silicate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rare-earth doped strontium silicates are a class of inorganic phosphors that have garnered significant interest due to their robust physical and chemical stability, and excellent luminescence properties. The strontium silicate host lattice provides a stable environment for incorporating various rare-earth ions (such as Eu²⁺, Eu³⁺, Sm³⁺, Dy³⁺), which act as luminescence centers. The specific electronic transitions within these rare-earth ions allow for the emission of light across the visible spectrum, from blue to red, upon excitation with ultraviolet (UV) or near-UV light.[1][2]

These materials are pivotal in the development of solid-state lighting, particularly for white light-emitting diodes (WLEDs) and display technologies.[3] For drug development professionals, the unique optical properties of these materials open up potential applications in bio-imaging and as luminescent tags, although this is an emerging area. Furthermore, strontium-containing biomaterials are known for their applications in bone tissue engineering, suggesting possibilities for developing multifunctional materials that combine therapeutic and diagnostic (imaging) capabilities.[4][5]

This document provides detailed protocols for the synthesis of rare-earth doped this compound phosphors and the subsequent characterization of their photoluminescence properties.

Experimental Protocols

Protocol 1: Synthesis of Rare-Earth Doped this compound via Solid-State Reaction

The high-temperature solid-state reaction is a conventional and widely used method for synthesizing stable inorganic phosphors.[2]

Materials and Reagents:

  • Strontium Carbonate (SrCO₃)

  • Silicon Dioxide (SiO₂)

  • Rare-earth oxide (e.g., Eu₂O₃, Sm₂O₃, Dy₂O₃)

  • Acetone

  • Alumina crucible

  • Agate mortar and pestle

  • High-temperature furnace

Procedure:

  • Stoichiometric Calculation: Calculate the molar ratios of the starting materials required to achieve the desired final product (e.g., Sr₂MgSi₂O₇:Eu²⁺) and the specific doping concentration of the rare-earth ion (e.g., 0.2 - 2.5 mol%).[6]

  • Mixing and Grinding: Weigh the calculated amounts of SrCO₃, SiO₂, and the rare-earth oxide. Transfer the powders to an agate mortar. Add a small amount of acetone to act as a mixing medium and grind the mixture homogeneously for approximately one hour to ensure a uniform distribution of reactants.[2]

  • Drying: After grinding, allow the acetone to evaporate completely, leaving a dry, fine powder mixture.

  • Calcination: Transfer the powdered mixture into an alumina crucible. Place the crucible in a high-temperature furnace.

  • Sintering: Heat the mixture to an optimized high temperature, typically between 1000°C and 1400°C, and maintain this temperature for 4-5 hours to allow the solid-state reaction to complete.[2][7] The optimal temperature and duration can vary depending on the specific this compound phase and dopants.

  • Cooling and Final Grinding: After sintering, allow the furnace to cool down to room temperature naturally. Remove the resulting product and grind it again into a fine powder using an agate mortar and pestle. The synthesized phosphor is now ready for characterization.[2]

Protocol 2: Synthesis of Rare-Earth Doped this compound via Co-Precipitation

Co-precipitation is a solution-based method that allows for synthesis at lower temperatures, often at room temperature, and can offer better control over particle size and homogeneity.[8][9]

Materials and Reagents:

  • Strontium nitrate (Sr(NO₃)₂)

  • Sodium silicate (Na₂SiO₃)

  • Rare-earth nitrate (e.g., Dy(NO₃)₃, Sm(NO₃)₃)

  • Distilled water

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • In a beaker (Beaker A), dissolve stoichiometric amounts of strontium nitrate and the desired rare-earth nitrate(s) in distilled water.[8]

    • In a separate beaker (Beaker B), dissolve sodium silicate in distilled water.

  • Precipitation: Slowly add the sodium silicate solution (Beaker B) to the strontium/rare-earth nitrate solution (Beaker A) under constant stirring. A precipitate will form immediately.

  • Aging: Continue stirring the mixture for a predetermined period to allow the precipitate to age and for the reaction to complete.

  • Washing: Separate the precipitate from the solution by centrifugation. Discard the supernatant and wash the recovered powder twice with distilled water to remove any unreacted compounds or by-products.[8]

  • Drying: After the final wash and centrifugation, transfer the powder to a drying oven and dry at 80°C for approximately 16 hours.[8]

  • Final Product: The resulting dry powder is the rare-earth doped this compound phosphor, ready for analysis.

Protocol 3: Photoluminescence Spectroscopy

This protocol outlines the standard procedure for measuring the photoluminescence (PL) excitation and emission spectra of the synthesized phosphors.

Equipment:

  • Spectrofluorometer with a Xenon lamp as the excitation source

  • Monochromators for both excitation and emission

  • Detector (e.g., photomultiplier tube)

  • Sample holder for solid powders

Procedure:

  • Sample Preparation: Press the synthesized phosphor powder into a compact disk or place it in a solid sample holder to ensure a flat and uniform surface for measurement.

  • Measurement of Excitation Spectrum:

    • Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 200-450 nm).

    • Fix the emission monochromator at the wavelength of the most intense peak in the material's emission spectrum. This peak wavelength is often known from literature or can be found with a preliminary emission scan. For example, for Eu³⁺ doped Sr₂MgSi₂O₇, the emission can be monitored at 620 nm.[6]

    • Run the scan to obtain the excitation spectrum. The resulting spectrum shows which wavelengths of light are most effectively absorbed by the phosphor to produce luminescence.

  • Measurement of Emission Spectrum:

    • Set the spectrofluorometer to scan a range of emission wavelengths (e.g., 400-750 nm).

    • Fix the excitation monochromator at the wavelength corresponding to the highest peak identified in the excitation spectrum. For instance, Sm³⁺ doped glasses can be excited at 402 nm.[10]

    • Run the scan to obtain the emission spectrum. This spectrum reveals the color and characteristics of the light emitted by the phosphor.

  • Data Analysis: Analyze the spectra to identify peak excitation and emission wavelengths, which correspond to specific electronic transitions within the rare-earth dopant ions. For example, in Sm³⁺-doped materials, emission peaks around 562, 600, and 644 nm correspond to the ⁴G₅/₂ → ⁶H₋ (J= 5/2, 7/2, 9/2) transitions, respectively.[10]

Data Presentation

The following tables summarize key photoluminescence data for various rare-earth ions in this compound and similar host materials, as reported in the literature.

Table 1: Photoluminescence Properties of Eu²⁺-Doped Silicate Phosphors

Host Material Excitation Range (nm) Emission Peak (nm) Attributed Transition Reference
KSrScSi₂O₇ 300 - 420 440 - 485 (concentration-dependent) 4f⁶5d¹ → 4f⁷ [11]
Sr₃La₂(PO₄)₂(SiO₄)O 280 - 420 454 4f⁶5d¹ → 4f⁷ [12]

| SiO₂-SrO-B₂O₃ Glass | ~350 | ~469 | 4f⁶5d¹ → 4f⁷ |[13] |

Table 2: Photoluminescence Properties of Eu³⁺-Doped this compound Phosphors

Host Material Excitation Peak (nm) Emission Peaks (nm) Attributed Transitions Reference
Sr₂MgSi₂O₇ 277 607, 618, 637 ⁵D₀ → ⁷F₂ [6]

| Sr₂TiO₄ | 394 | 588, 611 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ |[7] |

Table 3: Photoluminescence Properties of Sm³⁺-Doped Silicate/Borate Phosphors

Host Material Excitation Peak (nm) Emission Peaks (nm) Attributed Transitions Reference
Sodium Fluoroborate Glass 402 562, 600, 644, 709 ⁴G₅/₂ → ⁶H₋ (J=5/2, 7/2, 9/2, 11/2) [10]

| BSLT Thin Films | 407 | 567, 604, 650, 712 | ⁴G₅/₂ → ⁶H₋ (J=5/2, 7/2, 9/2, 11/2) |[10] |

Visualizations

G cluster_start 1. Precursor Selection cluster_synthesis 2. Synthesis Method cluster_char 3. Characterization cluster_end 4. Data Analysis & Application Precursors SrCO₃, SiO₂, RE₂O₃ (or Nitrate Salts) SolidState Solid-State Reaction (High Temp. Calcination) Precursors->SolidState CoPrecip Co-Precipitation (Aqueous Synthesis) Precursors->CoPrecip XRD Structural Analysis (XRD) SolidState->XRD CoPrecip->XRD PL Photoluminescence Spectroscopy XRD->PL Analysis Determine Excitation/Emission Spectra & Quantum Yield PL->Analysis

Caption: Experimental workflow for synthesis and characterization.

G GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState 1. Excitation (Absorption) UV Photon ExcitedState->GroundState 3. Emission (Photoluminescence) ExcitedState:ne->ExcitedState:se 2. Non-Radiative Relaxation

References

Application Notes and Protocols: Strontium Silicate Phosphors in White Light-Emitting Diodes (LEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of europium-doped strontium silicate phosphors in the fabrication of white light-emitting diodes (LEDs). It includes a summary of key performance data, detailed experimental protocols for phosphor synthesis and LED fabrication, and diagrams illustrating the underlying principles and workflows.

Introduction to this compound Phosphors for White LEDs

This compound compounds, particularly those activated with divalent europium (Eu²⁺), have emerged as promising phosphors for converting the blue light from indium gallium nitride (InGaN) LEDs into broader visible light, thereby generating high-quality white light. These phosphors, such as Sr₂SiO₄:Eu²⁺ and Sr₃SiO₅:Eu²⁺, are known for their efficient absorption of blue light (450-470 nm) and their subsequent emission in the yellow-green to orange-red regions of the spectrum. This characteristic allows for the creation of white LEDs with a high color rendering index (CRI) and good luminous efficiency, making them suitable alternatives to the more common yttrium aluminum garnet (YAG:Ce³⁺) phosphors. The tunability of their emission wavelength through co-doping and compositional adjustments further enhances their applicability in solid-state lighting.[1][2][3][4][5][6]

Performance Data of this compound Phosphors

The following table summarizes the key quantitative performance parameters of various this compound-based phosphors as reported in the literature. This data is essential for comparing their efficacy in white LED applications.

Phosphor CompositionExcitation Wavelength (nm)Emission Peak (nm)Quantum Efficiency (%)Luminous Efficiency (lm/W)Color Rendering Index (CRI)Thermal StabilityReference
Sr₃SiO₅:Eu²⁺460~5706820-3275 (single phosphor), 85 (two-phosphor blend)More stable than YAG:Ce[2]
Sr₃SiO₅:Eu450-470-82---[1]
Sr₂SiO₄:Eu460~557-930 mcd (luminous intensity)--[1]
GaN-based Sr₂SiO₄:Eu400~550-Higher than InGaN-based YAG:Ce68-[6]
(Sr,Ba)₂SiO₄:Eu²⁺400508-579---Increased with Ba²⁺ co-doping (up to x=0.5)[7]
Sr₁.₉₅₋ₓEu₀.₀₅BiₓSiO₄450543112% relative to commercial Sr₂SiO₄:Eu²⁺--Enhanced[8]

Experimental Protocols

This section details the methodologies for the synthesis of this compound phosphors and the subsequent fabrication of white LEDs.

3.1. Synthesis of Europium-Doped this compound Phosphor (Sr₂SiO₄:Eu²⁺) via Solid-State Reaction

This protocol describes a common method for synthesizing Sr₂SiO₄:Eu²⁺ phosphors.

  • Precursor Materials:

    • Strontium carbonate (SrCO₃)

    • Silicon dioxide (SiO₂)

    • Europium(III) oxide (Eu₂O₃)

  • Procedure:

    • Stoichiometric amounts of the precursor powders are weighed and thoroughly mixed. The molar ratio of (Sr+Eu):Si is typically maintained at 2:1.

    • The mixture is placed in an alumina crucible.

    • The crucible is heated in a tube furnace under a reducing atmosphere (e.g., a mixture of 5-25% H₂ in N₂) to ensure the reduction of Eu³⁺ to Eu²⁺.[9]

    • The furnace is heated to a calcination temperature between 1100°C and 1350°C and held for several hours (e.g., 4 to 40 hours) to allow for the solid-state reaction to complete.[9]

    • After calcination, the furnace is cooled down to room temperature.

    • The resulting phosphor powder is ground to a fine consistency.

3.2. Fabrication of a White LED using this compound Phosphor

This protocol outlines the steps to create a white LED using the synthesized phosphor.

  • Materials:

    • InGaN-based blue LED chip (emission peak ~460 nm)

    • Synthesized this compound phosphor powder

    • Transparent epoxy resin (or silicone)

    • LED lead frame with reflector cup

  • Procedure:

    • The InGaN blue LED chip is die-bonded into the reflector cup of the lead frame.

    • The synthesized this compound phosphor powder is thoroughly mixed with the transparent epoxy resin. The concentration of the phosphor can be varied to achieve the desired color temperature of the white light.[6]

    • The phosphor-resin mixture is dispensed into the reflector cup, encapsulating the blue LED chip.[2][5][6]

    • The assembly is cured by heating at an appropriate temperature (e.g., 120-150°C) for a specified time to solidify the epoxy resin.

    • The electrical leads are wire-bonded to the LED chip.

    • The final package is encapsulated for protection.

Diagrams and Workflows

4.1. White Light Generation in a Phosphor-Converted LED

The following diagram illustrates the fundamental principle of generating white light by combining the blue light from an InGaN LED with the yellow light emitted from a this compound phosphor.

White_Light_Generation cluster_LED White LED Package Blue_LED InGaN Blue LED Chip Phosphor This compound Phosphor Layer Blue_LED->Phosphor Blue Light (460 nm) White_Light Generated White Light Blue_LED->White_Light Transmitted Blue Light Phosphor->White_Light Yellow Light Emission Phosphor_Synthesis_Workflow start Start precursors Weigh & Mix Precursors (SrCO₃, SiO₂, Eu₂O₃) start->precursors calcination High-Temperature Calcination (Reducing Atmosphere) precursors->calcination grinding Grinding to Fine Powder calcination->grinding xrd XRD Analysis (Phase & Crystal Structure) grinding->xrd pl Photoluminescence Spectroscopy (Excitation & Emission Spectra) grinding->pl end End xrd->end qe Quantum Efficiency Measurement pl->qe thermal Thermal Stability Analysis pl->thermal qe->end thermal->end LED_Optimization cluster_input Input Parameters cluster_output Performance Metrics phosphor_comp Phosphor Composition (e.g., Eu²⁺ conc., co-dopants) cri Color Rendering Index (CRI) phosphor_comp->cri cct Correlated Color Temperature (CCT) phosphor_comp->cct efficiency Luminous Efficiency phosphor_comp->efficiency synthesis_cond Synthesis Conditions (Temp, Time, Atmosphere) synthesis_cond->efficiency stability Thermal Stability synthesis_cond->stability phosphor_conc Phosphor Concentration in Resin phosphor_conc->cri phosphor_conc->cct

References

Application Notes and Protocols for In Vitro Biocompatibility Testing of Strontium Silicate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium silicate (SrSiO₃) is a bioactive ceramic that has garnered significant interest in the field of bone tissue engineering and regenerative medicine. Its potential to enhance bone formation is attributed to the release of strontium and silicate ions, which can stimulate osteoblast proliferation and differentiation while inhibiting osteoclast activity. To ensure the safe and effective clinical translation of this compound-based biomaterials, a thorough in vitro evaluation of their biocompatibility is imperative.

These application notes provide detailed protocols for a panel of in vitro assays to assess the biocompatibility of this compound, covering cytotoxicity, osteogenic potential, cell migration, genotoxicity, inflammatory response, and hemocompatibility.

Experimental Protocols & Data Presentation

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the potential of a material to induce cell death. The following protocols describe the use of CCK-8 and MTT assays to evaluate the dose-dependent effects of this compound extracts on cell viability.

cluster_prep Material Extract Preparation cluster_assay Cell Viability Assay prep1 Sterilize this compound prep2 Incubate in serum-free culture medium (e.g., 200 mg/mL for 72h at 37°C) prep1->prep2 prep3 Centrifuge and filter-sterilize the supernatant prep2->prep3 prep4 Prepare serial dilutions of the extract prep3->prep4 treat Replace medium with material extracts and incubate for 24, 48, 72h prep4->treat seed Seed cells in 96-well plates (e.g., 5,000 cells/well) seed->treat add_reagent Add CCK-8 or MTT reagent treat->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) incubate_reagent->measure cluster_culture Cell Culture and Induction cluster_alp Alkaline Phosphatase (ALP) Activity cluster_mineralization Mineralization Assessment seed Seed pre-osteoblastic cells (e.g., MC3T3-E1) culture Culture in osteogenic medium with this compound extract seed->culture alp_stain ALP Staining (Days 7 & 14) culture->alp_stain alp_assay ALP Activity Assay (Days 7 & 14) culture->alp_assay ars_stain Alizarin Red S Staining (Day 21) culture->ars_stain quantify Quantification of mineralization ars_stain->quantify cluster_pathway Macrophage Activation and Cytokine Release material This compound macrophage Macrophage material->macrophage activation Cellular Activation macrophage->activation cytokines Release of TNF-α, IL-6, etc. activation->cytokines

Application Notes and Protocols: Strontium Silicate as a Radiopacifier in Dental Cements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of strontium silicate as a radiopacifying agent in dental cements. The following sections detail the material's properties, relevant experimental protocols for its evaluation, and its influence on the biological response of dental pulp stem cells.

Application Notes

This compound (SrSiO₃) and its variants, such as strontium orthosilicate (Sr₂SiO₄), are gaining significant attention as multifunctional components in dental cements.[1][2] Strontium, with an atomic mass of 87.62, offers greater radiopacity compared to calcium, an element it can readily substitute in silicate-based materials.[2] This property is crucial for the clinical success of dental restorations, enabling clear radiographic visualization to assess the restoration's integrity, detect secondary caries, and evaluate the marginal adaptation.[2][3] According to ISO 4049, a restorative material should possess radiopacity equal to or greater than the same thickness of aluminum.[3][4][5][6][7]

Beyond its radiopacifying properties, this compound contributes to the bioactivity of dental cements.[1][2] Strontium ions have been shown to stimulate the differentiation of human dental pulp stem cells (HDPSCs) into odontogenic lineages, promoting the formation of mineralized tissue.[2][8][9] This makes this compound an attractive component for vital pulp therapies and regenerative dental applications.[9][10] Furthermore, the incorporation of this compound can influence the setting time and mechanical properties of the final cement formulation.[8][11][12]

Key Advantages of this compound in Dental Cements:
  • Enhanced Radiopacity: Improves radiographic visibility of the restoration.[2][11]

  • Biocompatibility: Generally considered non-toxic and biocompatible.[1][13][14]

  • Bioactivity: Promotes differentiation of dental pulp stem cells and supports tissue regeneration.[2][8][9]

  • Comparable Mechanical Properties: Can be formulated to achieve clinically acceptable compressive strength and other mechanical properties.[8][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on dental cements containing this compound.

Table 1: Physical and Mechanical Properties of this compound-Based Sealers

PropertySr-Si SealerCa-Si SealerSignificance
Strontium Content (wt%)5.7-N/A
Calcium Content (wt%)-13.8N/A
Average Particle Size (μm)1.59 ± 0.978.05 ± 5.66p < 0.01
Setting TimeLongerShorterp < 0.01
FlowSuperiorInferiorp < 0.01
RadiopacityGreaterLesserp < 0.01
Force for Dentin Tubule Penetration (N)11.00 ± 0.7421.51 ± 2.59p < 0.05

Data adapted from a study evaluating a novel this compound-based endodontic sealer.[11]

Table 2: Properties of Calcium Silicate Cement (CSC) with Varying this compound Content

Cement FormulationSetting Time (minutes)Compressive Strength at 7 days (MPa)Calcium Ion Release at 7 days (ppm)Silicon Ion Release at 7 days (ppm)
CSC (0% Sr-Silicate)150 ± 5.835.2 ± 3.1120.5 ± 8.71.8 ± 0.3
CSC/10Sr (10% Sr-Silicate)120 ± 4.233.8 ± 2.9105.3 ± 7.51.5 ± 0.2
CSC/20Sr (20% Sr-Silicate)95 ± 3.532.1 ± 2.592.8 ± 6.91.2 ± 0.2
CSC/30Sr (30% Sr-Silicate)70 ± 2.930.5 ± 2.281.4 ± 6.11.0 ± 0.1

Data adapted from a study on calcium silicate cement containing a calcinated this compound phase.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Powder via Sol-Gel Method

This protocol describes a common method for synthesizing this compound powder for incorporation into dental cements.[8][9]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Strontium nitrate (Sr(NO₃)₂) or Strontium carbonate (SrCO₃)

  • Deionized water

  • Nitric acid (HNO₃)

  • Ethanol

  • Ball mill

  • Furnace

Procedure:

  • In a beaker, mix TEOS with deionized water and a few drops of nitric acid to catalyze hydrolysis. Stir continuously for 30-60 minutes.

  • Add the strontium precursor (e.g., strontium nitrate or strontium carbonate) to the solution. The molar ratio of Sr to Si should be adjusted based on the desired final compound (e.g., 2:1 for Sr₂SiO₄).

  • Stir the mixture at an elevated temperature (e.g., 60-90°C) for several hours to promote gelation.[8]

  • Dry the resulting gel in an oven at approximately 120°C for 24-48 hours to remove residual solvents.[8][9]

  • Grind the dried gel into a fine powder using a ball mill.

  • Calcinate the powder in a furnace at a high temperature (e.g., 650°C to 1400°C) for several hours to obtain the crystalline this compound phase.[1][8] The exact temperature and duration will depend on the desired crystal structure and particle size.

  • Sieve the final powder to obtain a uniform particle size distribution.

Protocol 2: Evaluation of Radiopacity

This protocol is based on the ISO 4049 and ISO 6876 standards for assessing the radiopacity of dental materials.[4][15][16]

Materials:

  • Dental cement containing this compound

  • Molds for specimen preparation (typically 1 mm thick, 5 mm diameter)

  • Dental X-ray unit

  • Digital radiography sensor or dental X-ray film

  • Aluminum step-wedge with varying thicknesses (e.g., 1-10 mm in 1 mm increments)

  • Image analysis software (e.g., ImageJ)

  • Densitometer (for film-based radiography)

Procedure:

  • Prepare standardized disc-shaped specimens of the dental cement (1 mm thickness) according to the manufacturer's instructions or a standardized mixing protocol.

  • Place the specimens and the aluminum step-wedge on the digital sensor or X-ray film.

  • Expose the sensor/film to X-rays using standardized settings (e.g., 70 kVp, 7 mA, 0.3 s exposure, 30 cm source-to-object distance).[4]

  • For digital radiographs, use image analysis software to measure the mean gray value of each specimen and each step of the aluminum wedge.

  • For film radiographs, measure the optical density of the specimens and the aluminum steps using a densitometer.

  • Create a calibration curve by plotting the gray values/optical densities against the corresponding aluminum thicknesses.

  • Determine the equivalent aluminum thickness for the dental cement specimen by interpolating its gray value/optical density on the calibration curve.

  • The radiopacity is expressed as millimeters of aluminum (mm Al).

Protocol 3: Assessment of Biocompatibility and Odontogenic Differentiation

This protocol outlines an in vitro experiment to evaluate the effect of this compound-containing cement extracts on the viability and differentiation of human dental pulp stem cells (HDPSCs).[9]

Materials:

  • Set discs of this compound-containing cement and a control cement

  • Culture medium (e.g., DMEM)

  • Human dental pulp stem cells (HDPSCs)

  • MTT assay kit for cell viability

  • Alkaline phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution for mineralization

  • RNA extraction kit and reagents for RT-qPCR

  • Primers for odontogenic markers (e.g., ALP, DSPP, DMP-1, RUNX2)

Procedure:

  • Preparation of Cement Extracts:

    • Prepare set discs of the experimental and control cements and sterilize them.

    • Immerse the discs in culture medium for 24-72 hours to create cement extracts.

    • Collect and filter-sterilize the extracts.

  • Cell Viability Assay (MTT):

    • Seed HDPSCs in 96-well plates and allow them to attach.

    • Replace the medium with serial dilutions of the cement extracts and incubate for 24, 48, and 72 hours.

    • Perform the MTT assay according to the manufacturer's instructions to assess cell viability.

  • Alkaline Phosphatase (ALP) Activity:

    • Culture HDPSCs with the cement extracts for 7 and 14 days.

    • Lyse the cells and measure ALP activity using an ALP assay kit.

  • Mineralization Assay (Alizarin Red S Staining):

    • Culture HDPSCs in an osteogenic differentiation medium supplemented with the cement extracts for 21 days.

    • Fix the cells and stain with Alizarin Red S to visualize calcium deposits.

    • Quantify the staining by extracting the dye and measuring its absorbance.

  • Gene Expression Analysis (RT-qPCR):

    • Culture HDPSCs with the cement extracts for 7 and 14 days.

    • Extract total RNA and perform reverse transcription to synthesize cDNA.

    • Perform quantitative PCR (qPCR) using primers for key odontogenic markers. Analyze the relative gene expression levels.

Visualizations

Experimental_Workflow_Radiopacity cluster_prep Specimen Preparation cluster_imaging Radiographic Imaging cluster_analysis Data Analysis p1 Mix this compound Cement p2 Place in 1mm Thick Molds p1->p2 p3 Allow Cement to Set p2->p3 i1 Position Specimen and Al Step-Wedge on Sensor p3->i1 i2 Expose to X-ray i1->i2 a1 Measure Gray Values of Specimen and Al Steps i2->a1 a2 Create Calibration Curve a1->a2 a3 Determine Equivalent Al Thickness (mm Al) a2->a3

Caption: Workflow for determining the radiopacity of this compound dental cement.

Strontium_Silicate_Bioactivity cluster_cellular_response Cellular Response SrSi_Cement This compound Cement Ion_Release Release of Sr²⁺ and Si⁴⁺ ions SrSi_Cement->Ion_Release HDPSCs Human Dental Pulp Stem Cells (HDPSCs) Ion_Release->HDPSCs Stimulation Upregulation Upregulation of Odontogenic Genes (ALP, DSPP, DMP-1, RUNX2) HDPSCs->Upregulation Differentiation Odontogenic Differentiation Upregulation->Differentiation Mineralization Mineralized Tissue Formation (Dentin-like structure) Differentiation->Mineralization

Caption: Signaling pathway of this compound's bioactivity on dental pulp stem cells.

References

Measuring the Quantum Yield of Strontium Silicate Phosphors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium silicate phosphors are a class of luminescent materials with significant applications in solid-state lighting, displays, and safety signage. The efficiency of these phosphors is quantified by their photoluminescence quantum yield (QY), which is the ratio of photons emitted to photons absorbed. An accurate determination of the QY is crucial for material development and quality control. This document provides detailed application notes and protocols for measuring the quantum yield of this compound phosphors.

Principles of Quantum Yield Measurement

The quantum yield (QY) of a phosphor is a measure of its efficiency in converting absorbed photons into emitted photons. It is defined as:

Φ = (Number of photons emitted) / (Number of photons absorbed)

There are two primary methods for measuring the QY of powder phosphors: the absolute method and the relative method.

  • Absolute Method: This method directly measures the number of photons absorbed and emitted by the sample using an integrating sphere. The integrating sphere collects all the scattered and emitted light from the sample, allowing for a direct calculation of the QY. This is the most accurate method as it does not rely on a standard.

  • Relative Method: This method compares the fluorescence intensity of the unknown sample to a standard sample with a known QY. While simpler to implement if an integrating sphere is not available, its accuracy is dependent on the accuracy of the standard's QY and careful control of experimental conditions.

Data Presentation: Quantum Yield of this compound Phosphors

The quantum yield of this compound phosphors is highly dependent on the host lattice composition, the type and concentration of the activator (dopant) and co-dopants, and the synthesis method. Below is a summary of reported quantum yield values for various this compound phosphors.

Phosphor CompositionActivatorCo-activatorSynthesis MethodExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
Sr₂SiO₄Eu²⁺-Solid-state reaction370-410543-573> than single α-phase[1]
α-Sr₂SiO₄Ce³⁺K⁺Solid-state reactionnUV42591.7[2]
Sr₃SiO₅Eu²⁺-Combinatorial450-470~57082[3]
Sr₃SiO₅Eu²⁺-Solid-state reaction460~57068
Sr₅(PO₄)₂(SiO₄)Ce³⁺-Solid-state reaction~350~42046
(Sr,Ba)₂SiO₄Eu²⁺-Not SpecifiedNot Specified511-574Not Specified
Sr₂MgSi₂O₇Eu²⁺Dy³⁺High-temp solid-stateNot SpecifiedTunable blue to bluish-whiteNot Specified

Experimental Protocols

Protocol 1: Absolute Quantum Yield Measurement using an Integrating Sphere

This protocol outlines the steps for measuring the absolute photoluminescence quantum yield of this compound phosphor powders using a spectrofluorometer equipped with an integrating sphere.

Materials and Equipment:

  • Spectrofluorometer with a calibrated light source (e.g., Xenon lamp)

  • Integrating sphere accessory (coated with a highly reflective material like BaSO₄ or Spectralon®)

  • Powder sample holder

  • This compound phosphor sample

  • Reference material (e.g., BaSO₄ powder)

  • Spatula and weighing paper

Experimental Workflow:

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Measurement Procedure cluster_analysis Data Analysis prep1 Ensure phosphor is a fine, dry powder. prep2 Fill the powder sample holder, ensuring a flat, even surface. prep1->prep2 setup3 Set excitation and emission wavelength ranges and bandwidths. prep2->setup3 setup1 Install the integrating sphere into the spectrofluorometer. setup2 Calibrate the system using the calibrated light source. setup1->setup2 setup2->setup3 meas1 Measure the incident light spectrum (reference scan) with the empty sample holder or a BaSO₄ reference. setup3->meas1 meas2 Place the sample holder with the phosphor into the integrating sphere. meas1->meas2 meas3 Measure the spectrum of the sample, capturing both the scattered excitation light and the emitted fluorescence. meas2->meas3 ana1 Integrate the area under the emission peak of the sample. meas3->ana1 ana4 Calculate the Quantum Yield using the instrument's software or the appropriate formula. ana1->ana4 ana2 Integrate the area of the scattered excitation peak for both the reference and sample scans. ana3 Calculate the number of absorbed photons from the difference in the scattered excitation peaks. ana2->ana3 ana3->ana4

Figure 1: Workflow for absolute quantum yield measurement.

Procedure:

  • Sample Preparation:

    • Ensure the this compound phosphor is in the form of a fine, dry powder to minimize scattering inconsistencies.

    • Carefully load the powder into the sample holder, creating a smooth, flat surface that is level with the holder's rim.

  • Instrument Setup:

    • Install the integrating sphere into the sample compartment of the spectrofluorometer according to the manufacturer's instructions.

    • Perform a system calibration using the calibrated light source to correct for wavelength-dependent variations in lamp intensity and detector response.

    • Set the desired excitation wavelength, which should correspond to a strong absorption band of the phosphor.

    • Define the emission wavelength range to encompass the entire fluorescence spectrum of the phosphor.

    • Select appropriate excitation and emission slit widths (bandwidths) to balance signal intensity and spectral resolution.

  • Measurement:

    • Reference Scan (Incident Light): With the empty sample holder or a holder filled with a non-luminescent, highly reflective reference material (e.g., BaSO₄), perform a scan over the excitation and emission wavelength ranges. This measures the spectrum of the excitation light (L_ref).

    • Sample Scan: Replace the reference with the sample holder containing the this compound phosphor.

    • Perform a scan under the identical conditions as the reference scan. This will measure the scattered excitation light (L_sam) and the photoluminescence emission from the sample (E_sam).

  • Data Analysis and Calculation:

    • The quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

    • The number of emitted photons is proportional to the integrated area of the emission spectrum of the sample (∫E_sam).

    • The number of absorbed photons is proportional to the difference between the integrated areas of the excitation peak in the reference and sample scans (∫L_ref - ∫L_sam).

    • The formula for absolute QY is: Φ = (∫E_sam) / (∫L_ref - ∫L_sam)

    • Most modern spectrofluorometer software packages have a dedicated module for automated quantum yield calculation.

Protocol 2: Relative Quantum Yield Measurement

This protocol describes the measurement of the quantum yield of a this compound phosphor relative to a standard phosphor with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes (for solution-based standards) or powder sample holder

  • This compound phosphor sample

  • Standard phosphor with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for solution, or a calibrated powder standard)

  • Solvent (if using a solution standard)

  • Spatula and weighing paper

Experimental Workflow:

G cluster_prep Preparation cluster_abs Absorbance Measurement cluster_pl Photoluminescence Measurement cluster_calc Calculation prep1 Prepare dilute suspensions of the standard and sample phosphors. prep2 Ensure absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects. prep1->prep2 abs1 Measure the absorbance of the standard (A_std) and sample (A_smp) at the chosen excitation wavelength using a UV-Vis spectrophotometer. prep2->abs1 pl1 Using a spectrofluorometer, record the emission spectra of the standard and sample under identical conditions. abs1->pl1 pl2 Integrate the area under the emission curves to get the integrated fluorescence intensities (I_std and I_smp). pl1->pl2 calc1 Use the known quantum yield of the standard (Φ_std) and the measured data to calculate the quantum yield of the sample (Φ_smp). pl2->calc1

Figure 2: Workflow for relative quantum yield measurement.

Procedure:

  • Selection of a Standard: Choose a standard phosphor with a well-documented quantum yield and an absorption spectrum that overlaps with that of the this compound sample. For powder samples, finding a suitable standard can be challenging, and often solution-based standards like quinine sulfate are used as a reference point, though this introduces potential errors.[4] If a calibrated powder standard is available, it should be used.

  • Preparation of Samples and Standard:

    • For a solution standard, prepare a series of dilute solutions of the standard and the sample in the same solvent.

    • For a powder standard, prepare a uniform dispersion of the standard and the sample in a non-absorbing, highly scattering medium (e.g., BaSO₄) if necessary to achieve low absorbance.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the standard (A_std) and the sample (A_smp) at the chosen excitation wavelength.

    • The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Photoluminescence Measurement:

    • Using a spectrofluorometer, record the emission spectrum of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

    • Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensities for the standard (I_std) and the sample (I_smp).

  • Calculation:

    • The quantum yield of the sample (Φ_smp) can be calculated using the following equation:

      Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • I_smp and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

      • A_smp and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

      • n_smp and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if in solution). For powder samples dispersed in a medium, this term can often be assumed to be 1 if the medium is the same.

Factors Influencing Quantum Yield Measurements

Several factors can affect the accuracy of quantum yield measurements for this compound phosphors:

  • Particle Size and Morphology: The size and shape of the phosphor particles can influence light scattering, which can affect the accuracy of the measurement.

  • Sample Purity: Impurities in the phosphor can act as quenching centers, reducing the quantum yield.

  • Dopant Concentration: The concentration of the activator ion can significantly impact the quantum yield due to concentration quenching effects.

  • Synthesis Method and Conditions: The synthesis route (e.g., solid-state reaction, sol-gel, combustion) and parameters (e.g., temperature, atmosphere, use of fluxes) can affect the crystallinity, defect concentration, and ultimately the quantum yield of the phosphor.[1] The use of fluxes, for instance, can improve the crystallinity and morphology of the phosphor particles, leading to enhanced photoluminescence intensity.

  • Temperature: The quantum yield of phosphors can be temperature-dependent. Measurements should be performed at a controlled temperature.

  • Instrumental Parameters: Accurate calibration of the light source and detector is crucial for obtaining reliable quantum yield values.

Conclusion

Accurate measurement of the quantum yield is essential for the development and characterization of this compound phosphors. The absolute method using an integrating sphere is the preferred technique for its accuracy and directness. When an integrating sphere is unavailable, the relative method can be employed with careful selection of a suitable standard and control of experimental parameters. By following the detailed protocols and considering the influencing factors outlined in these application notes, researchers can obtain reliable and reproducible quantum yield data for their this compound phosphor materials.

References

Application Notes and Protocols for Co-doping Strontium Silicate for Enhanced Luminescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of co-doped strontium silicate phosphors, specifically focusing on the enhancement of luminescence through the incorporation of europium (Eu) and dysprosium (Dy) ions. The information is compiled from recent studies to guide researchers in developing highly efficient luminescent materials for various applications, including but not limited to, bioimaging, drug delivery, and safety signage.

Introduction to Luminescence Enhancement in this compound

This compound (Sr₂SiO₄) is a promising host material for phosphors due to its excellent thermal and chemical stability. When doped with activators like divalent europium (Eu²⁺), it exhibits strong luminescence. The introduction of a co-dopant, such as trivalent dysprosium (Dy³⁺), can significantly enhance and prolong this luminescence, a phenomenon known as persistent luminescence or afterglow. This enhancement is attributed to the creation of electron traps by the co-dopant, which capture energy upon excitation and release it slowly to the Eu²⁺ activator, resulting in sustained light emission.

The general mechanism involves the excitation of electrons in Eu²⁺ ions to a higher energy state (5d level) upon absorption of UV or visible light. While some electrons return directly to the ground state (4f level) emitting light, others are trapped by defects created by the Dy³⁺ co-dopant. Thermal energy at room temperature is sufficient to gradually release these trapped electrons, which then return to the Eu²⁺ ions, causing the prolonged emission of light.

Quantitative Data on Luminescence Properties

The following tables summarize key quantitative data from studies on Eu, Dy co-doped this compound phosphors, highlighting the impact of co-doping on their luminescent properties.

Table 1: Photoluminescence (PL) and Thermoluminescence (TL) Properties of Sr₂SiO₄:Eu²⁺, Dy³⁺

Co-dopant Concentration (Dy³⁺, mol%)Excitation Wavelength (nm)Emission Peak (nm)Relative PL Intensity (a.u.)TL Glow Peak Temperature (K)Relative TL Intensity (a.u.)Reference
0.1340505-340.36Increases with concentration[1]
0.2340505-359.56Maximum[1]
0.3340505-340.36Decreases[1]
0.4340505-340.36Decreases[1]

Note: The study focused on thermoluminescence and did not provide relative photoluminescence intensity data.

Table 2: Afterglow Properties of Sr₂MgSi₂O₇:Eu²⁺, Dy³⁺ with Varying Si/Sr Ratio

Si/Sr RatioSintering Temperature (°C)Afterglow Enhancement Factor (vs. Si/Sr = 1.0 at 1400°C)
1.014001.0
1.313003.5

Note: This data is for a related strontium magnesium silicate host, demonstrating a strategy to enhance afterglow properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of co-doped this compound phosphors are provided below.

Synthesis of Sr₂SiO₄:Eu²⁺, Dy³⁺ Phosphor via Combustion Method

This protocol is adapted from a method used to prepare polycrystalline Sr₂SiO₄:Eu²⁺, Dy³⁺ phosphor.[1]

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Fumed silica (SiO₂)

  • Europium(III) oxide (Eu₂O₃)

  • Dysprosium(III) oxide (Dy₂O₃)

  • Urea (CO(NH₂)₂)

  • Ammonium chloride (NH₄Cl) (as flux)

  • Concentrated nitric acid (HNO₃)

Procedure:

  • Precursor Preparation:

    • Weigh stoichiometric amounts of Sr(NO₃)₂, SiO₂, Eu₂O₃, and Dy₂O₃.

    • Dissolve Eu₂O₃ and Dy₂O₃ in a minimal amount of concentrated HNO₃ to form Eu(NO₃)₃ and Dy(NO₃)₃, respectively.

  • Mixing:

    • Combine the strontium nitrate, fumed silica, and the dissolved europium and dysprosium nitrates in a crucible.

    • Add urea as a fuel and a small amount of ammonium chloride as a flux.

    • Thoroughly mix the components to form a homogeneous paste.

  • Combustion:

    • Place the crucible in a preheated furnace at 600°C.

    • The mixture will undergo dehydration, followed by spontaneous ignition and combustion, resulting in a voluminous, foamy ash.

  • Calcination:

    • Allow the crucible to cool to room temperature.

    • Grind the resulting ash into a fine powder using an agate mortar and pestle.

    • Calcine the powder at 1100°C for 1.5 hours in a reducing atmosphere (e.g., N₂/H₂ mix) to ensure the reduction of Eu³⁺ to Eu²⁺.

  • Final Product:

    • After calcination, allow the sample to cool down to room temperature.

    • The resulting white powder is the Sr₂SiO₄:Eu²⁺, Dy³⁺ phosphor.

Synthesis of Sr₂MgSi₂O₇:Eu²⁺, Dy³⁺ Phosphor via Solid-State Reaction

This protocol is based on the solid-state reaction method, which is a common technique for preparing silicate phosphors.[2]

Materials:

  • Strontium carbonate (SrCO₃)

  • Magnesium oxide (MgO)

  • Silicon dioxide (SiO₂)

  • Europium(III) oxide (Eu₂O₃)

  • Dysprosium(III) oxide (Dy₂O₃)

Procedure:

  • Weighing and Mixing:

    • Weigh the starting materials in the desired stoichiometric ratios. For example, for Sr₁.₉₅MgSi₂O₇:Eu₀.₀₂,Dy₀.₀₃, calculate the molar amounts accordingly.

    • Thoroughly mix the powders in an agate mortar for at least 30 minutes to ensure homogeneity. The addition of a small amount of ethanol can aid in the mixing process.

  • Grinding:

    • Transfer the mixture to a ball mill and grind for several hours to achieve a fine, uniform powder.

  • Pre-sintering:

    • Place the ground powder in an alumina crucible and pre-sinter at 900°C for 4 hours in air to decompose the carbonates.

  • Sintering:

    • After pre-sintering, regrind the powder.

    • Press the powder into pellets.

    • Place the pellets in a tube furnace and sinter at 1300-1400°C for 4-6 hours in a reducing atmosphere (e.g., 5% H₂ / 95% N₂) to facilitate the reduction of Eu³⁺ to Eu²⁺.

  • Cooling and Pulverization:

    • Allow the furnace to cool down to room temperature naturally.

    • Grind the sintered pellets into a fine powder.

Characterization Methods
  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized phosphor.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the phosphor powders.

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra, determining the luminescence color and intensity.

  • Thermoluminescence (TL) Analysis: To investigate the trap levels created by the co-dopant by measuring the light emitted upon heating after excitation.

  • Afterglow Decay Measurement: To quantify the duration and intensity of the persistent luminescence.

Visualizations

Experimental Workflow for Phosphor Synthesis

experimental_workflow start_end start_end process process decision decision io io start Start weigh Weigh Stoichiometric Starting Materials start->weigh mix Mix & Homogenize weigh->mix synthesis_method Synthesis Method? mix->synthesis_method combustion Combustion Synthesis synthesis_method->combustion Combustion solid_state Solid-State Reaction synthesis_method->solid_state Solid-State grind1 Grind Ash combustion->grind1 pre_sinter Pre-sinter solid_state->pre_sinter sinter Sinter in Reducing Atmosphere grind1->sinter grind2 Regrind pre_sinter->grind2 grind2->sinter cool_grind Cool & Pulverize sinter->cool_grind characterization Characterization (XRD, SEM, PL, etc.) cool_grind->characterization end End characterization->end

Caption: Workflow for the synthesis and characterization of co-doped this compound phosphors.

Energy Level Diagram and Luminescence Mechanism

luminescence_mechanism level level ion ion process process Eu_5d 5d (Excited State) Eu_4f 4f (Ground State) Eu_5d->Eu_4f 2. Luminescence Eu_5d->Eu_4f 5. Persistent Luminescence Dy_trap Electron Trap Eu_5d->Dy_trap 3. Trapping Eu_4f->Eu_5d 1. Excitation (UV/Vis) Dy_trap->Eu_5d 4. De-trapping (Thermal) CB Conduction Band VB Valence Band

Caption: Energy level diagram illustrating the mechanism of enhanced persistent luminescence in Eu, Dy co-doped this compound.

References

Troubleshooting & Optimization

optimizing luminescence efficiency in strontium silicate phosphors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on optimizing the luminescence efficiency of strontium silicate phosphors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of this compound phosphors.

Issue Potential Causes Troubleshooting Steps & Solutions
Low Luminescence Intensity / Low Quantum Yield 1. Incomplete solid-state reaction.2. Poor crystallinity of the host material.3. Presence of quenching sites or impurities.4. Non-optimal dopant (e.g., Eu²⁺) concentration.5. Inefficient energy transfer from the host to the dopant. 6. Grinding the final product too aggressively, which can introduce defects.[1]1. Optimize Sintering Conditions: Ensure the sintering temperature and duration are sufficient for a complete reaction. For example, solid-state synthesis of Li₄SiO₄ is complete at 900°C.[2] 2. Use a Flux: Introduce a fluxing agent (e.g., H₃BO₃, BaF₂, NH₄F) to lower the melting point and promote grain growth, leading to better crystallinity.[3][4][5] SEM analysis can confirm better crystallization in samples prepared with a flux.[5]3. Use High-Purity Precursors: Start with the highest purity raw materials (e.g., SrCO₃, SiO₂) to minimize contamination.4. Vary Dopant Concentration: Systematically vary the molar percentage of the Eu²⁺ dopant to find the optimal concentration before quenching occurs. 5. Consider Co-dopants: Introduce co-dopants that can act as sensitizers to improve energy transfer to the activator (Eu²⁺). 6. Control Particle Morphology: Use synthesis methods like sol-gel or hydrothermal coprecipitation to create submicron-sized spherical phosphors, which can improve luminescence properties.[6]
Incorrect or Inconsistent Emission Color (Unexpected Wavelength Shift) 1. Phase impurities (e.g., formation of different this compound phases like β-Sr₂SiO₄ vs. α'-Sr₂SiO₄).2. Dopant ions (Eu²⁺) occupying different crystallographic sites.3. Variation in the local coordination environment of the dopant.4. Inconsistent sintering temperature.1. Phase Analysis: Use X-ray Diffraction (XRD) to verify the phase purity of the synthesized phosphor. Adjust stoichiometry (e.g., Si/Sr ratio) or sintering temperature to favor the desired phase. Increasing Eu²⁺ concentration can also lead to a phase change from β- to α'-Sr₂SiO₄.[7]2. Control Synthesis Conditions: The site occupancy of Eu²⁺ can be influenced by synthesis temperature and atmosphere. Maintaining consistent conditions is key. In Sr₂SiO₄, Eu²⁺ can occupy Sr(I) and Sr(II) sites, leading to different emission bands (e.g., 480 nm and 555 nm).[8]3. Coordination Environment Modification: Introducing other elements like nitrogen can modify the coordination around Eu²⁺, leading to significant shifts in emission, such as a red shift to 625 nm in Sr₂SiO₄:Eu²⁺.[8]4. Precise Temperature Control: Higher sintering temperatures can cause a red shift in the photoluminescence spectrum.[7] Use a calibrated furnace with precise temperature control.
Poor Afterglow / Persistent Luminescence 1. Absence or insufficient concentration of trap-creating co-dopants (e.g., Dy³⁺).2. Incorrect type of flux used.3. Low density of intrinsic host defects (e.g., oxygen vacancies).1. Introduce Co-dopants: Co-dope the phosphor with ions like Dy³⁺ or Tm³⁺, which are known to create electron traps of suitable depth for persistent luminescence.[5][9]2. Select Appropriate Flux: Some fluxes can enhance afterglow while others suppress it. For Sr₂MgSi₂O₇, H₃BO₃ enhances afterglow properties, whereas Li₂CO₃ has a detrimental effect.[5]3. Optimize Stoichiometry: Strategically increasing the Si/Sr ratio can enhance afterglow properties, sometimes by a factor of 3.5 or more, while also allowing for a lower sintering temperature.
Poor Thermal Stability (Significant Quenching at High Temperatures) 1. Strong electron-phonon coupling.2. Thermal ionization of the 5d electron of the activator ion.3. Host lattice instability at higher temperatures.1. Host Lattice Modification: Co-dope the host lattice with ions that can increase its rigidity and reduce thermal vibrations. For example, substituting Ba into the Sr site of Sr[Mg₂Al₂N₄]:Eu²⁺ enhances thermal luminescence properties.[10]2. Defect Engineering: Introduce specific defects through aliovalent doping. For instance, co-doping α-Sr₂SiO₄ with Ce³⁺ and K⁺ can create defect energy levels that lead to thermally enhanced luminescence, retaining 120% of room-temperature intensity at 250°C.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound phosphors, and what are its key parameters?

A1: The most common method is the high-temperature solid-state reaction.[12] This technique involves intimately mixing stoichiometric amounts of precursor powders (e.g., SrCO₃, SiO₂, and a europium source like Eu₂O₃), followed by sintering at high temperatures (typically 1100-1400°C) in a controlled, reducing atmosphere (e.g., 5% H₂ / 95% N₂) to ensure the europium is in the Eu²⁺ state. Key parameters to optimize are the sintering temperature, holding time, and heating/cooling rates.[2]

Q2: What is the role of a flux in the synthesis process?

A2: A flux is a substance added to the raw materials to promote the formation of the desired crystalline phase at a lower temperature. It acts as a solvent at high temperatures, facilitating the diffusion of ions and promoting grain growth, which generally leads to improved crystallinity and higher luminescence efficiency.[13] For example, adding NH₄Cl flux can change the particle morphology from irregular to well-formed polyhedrons.[7]

Q3: Why is a reducing atmosphere necessary when doping with Europium?

A3: A reducing atmosphere (typically a mixture of H₂ and N₂) is crucial to reduce europium from its stable trivalent state (Eu³⁺) to the desired divalent state (Eu²⁺). The characteristic broad-band emission of most this compound phosphors, which is desirable for lighting applications, originates from the 4f⁶5d¹ → 4f⁷ transition of Eu²⁺ ions. In an oxidizing atmosphere, Eu³⁺ would dominate, resulting in sharp, narrow-band red emission lines from ⁵D₀ → ⁷Fⱼ transitions.[12]

Q4: How does the host material (e.g., Sr₂SiO₄ vs. Sr₃SiO₅) affect the luminescence properties?

A4: The host material's crystal structure dictates the local environment of the dopant ion (Eu²⁺). This includes the coordination number, bond lengths, and symmetry of the site where the Eu²⁺ ion substitutes for a Sr²⁺ ion. These factors create a specific crystal field strength that influences the energy levels of the Eu²⁺ 5d orbitals, thereby determining the peak emission wavelength. For instance, Eu²⁺ in Sr₃SiO₅ produces a yellow emission around 575 nm[3], while in Sr₂SiO₄ it can produce emissions from blue to yellow depending on the site it occupies.[8]

Q5: How can I measure the quantum efficiency of my phosphor powder?

A5: The internal quantum efficiency (IQE) is the ratio of photons emitted to photons absorbed. It is measured using a spectrofluorometer equipped with an integrating sphere.[14] The process involves two measurements: first, the incident excitation light is scattered by a reflectance standard (like BaSO₄) inside the sphere to get the incident photon count. Second, the phosphor sample is placed in the sphere and excited, and the sphere collects both the unabsorbed scattered light and the emitted luminescence. The IQE is then calculated from these spectra.[14]

Quantitative Data Summary

Table 1: Effect of Flux on Luminescence Properties

Phosphor HostFlux AgentOptimal Concentration (wt%)Key Finding
Sr₃SiO₅:Eu²⁺BaF₂2.0Best overall properties; emission peak at 575 nm.[3]
Sr₂MgSi₂O₇:Eu²⁺,Dy³⁺H₃BO₃-Enhances afterglow properties.[5]
Sr₂MgSi₂O₇:Eu²⁺,Dy³⁺Li₂CO₃-Suppresses afterglow properties.[5]
(Ba,Sr)₂SiO₄:Eu²⁺NH₄F4.0Resulted in the highest photoluminescence intensity.[4]

Table 2: Reported Quantum Efficiency (QE) and Thermal Stability

Phosphor CompositionExcitation λ (nm)Emission λ (nm)Quantum EfficiencyThermal Stability (at Temp.)
Sr₃SiO₅:Eu²⁺--82% (relative to a 100% standard)-
SrSiO₃:Eu³⁺39659410.2% (Internal QE)-
α-Sr₂SiO₄:0.02Ce³⁺/0.02K⁺nUV42591.7% (Internal QE)120% of RT intensity at 250°C.[11]

Experimental Protocols

Protocol 1: Solid-State Reaction Synthesis

This protocol describes a general procedure for synthesizing Eu²⁺-doped this compound phosphors.

  • Precursor Weighing: Accurately weigh stoichiometric amounts of high-purity SrCO₃, SiO₂, and Eu₂O₃ powders. If using a flux, weigh the appropriate amount (e.g., 2 wt% BaF₂).

  • Mixing: Transfer the powders to an agate mortar. Grind the mixture thoroughly for at least 30 minutes to ensure homogeneity. Wet mixing with ethanol can improve this process.

  • Calcination (Optional): Place the mixed powder in an alumina crucible and pre-heat in air at a moderate temperature (e.g., 600-800°C) for several hours to decompose the carbonate.

  • Sintering: Transfer the crucible to a tube furnace. Heat the sample to the target sintering temperature (e.g., 1200-1400°C) at a controlled rate (e.g., 5°C/min) under a reducing atmosphere (e.g., 5% H₂ / 95% N₂).

  • Holding: Maintain the target temperature for a set duration (e.g., 2-6 hours) to allow the reaction to complete.

  • Cooling: Cool the furnace naturally to room temperature while maintaining the reducing atmosphere to prevent re-oxidation of Eu²⁺.

  • Post-Processing: Gently grind the resulting sintered cake into a fine powder for characterization. Avoid aggressive grinding to prevent introducing defects.[1]

Protocol 2: Internal Quantum Efficiency (IQE) Measurement

This protocol outlines the comparative method for measuring the IQE of a phosphor powder using an integrating sphere.

  • Instrumentation: Use a fluorescence spectrometer equipped with a calibrated light source and an integrating sphere detector.

  • Reference Spectrum: Fill a powder sample holder with a high-reflectance standard (e.g., BaSO₄). Place it in the integrating sphere.

  • Measure Incident Photons: Irradiate the standard with the excitation wavelength to be used for the phosphor (e.g., 450 nm). Record the spectrum of the scattered excitation light. The integrated area of this peak (Lₐ) corresponds to the number of incident photons.

  • Sample Spectrum: Replace the standard with the synthesized phosphor powder.

  • Measure Sample Scattering and Emission: Irradiate the phosphor sample with the same excitation wavelength. Record the full spectrum, which will include the scattered excitation light and the phosphor's emission band.

  • Data Analysis:

    • Integrate the area of the scattered excitation peak from the sample measurement (Eₐ).

    • Integrate the area of the phosphor's emission spectrum (Eₑ).

    • The number of photons absorbed by the sample is proportional to Lₐ - Eₐ.

    • The number of photons emitted by the sample is proportional to Eₑ.

    • Calculate the IQE using the formula: IQE = Eₑ / (Lₐ - Eₐ) .

Visualizations

experimental_workflow cluster_prep 1. Precursor Preparation cluster_synthesis 2. High-Temperature Synthesis cluster_characterization 3. Characterization weigh Weigh Precursors (SrCO₃, SiO₂, Eu₂O₃) mix Homogeneous Mixing (Agate Mortar) weigh->mix sinter Sintering (1200-1400°C) in Reducing Atmosphere (H₂/N₂) mix->sinter cool Controlled Cooling to Room Temp sinter->cool grind Gentle Grinding cool->grind xrd Phase & Structure (XRD) grind->xrd pl Luminescence Properties (PL/PLE, QE) grind->pl sem Morphology (SEM) grind->sem logic_diagram cluster_inputs Synthesis Parameters cluster_outputs Phosphor Properties temp Sintering Temperature intensity Luminescence Intensity / QE temp->intensity wavelength Emission Wavelength temp->wavelength flux Flux (Type & Conc.) flux->intensity afterglow Persistent Luminescence flux->afterglow stoich Stoichiometry (e.g., Si/Sr ratio) stoich->wavelength stoich->afterglow dopant Dopants (Eu²⁺, Dy³⁺) dopant->intensity dopant->wavelength dopant->afterglow thermal Thermal Stability dopant->thermal persistent_luminescence GS Eu²⁺ Ground State (4f⁷) ES Eu²⁺ Excited State (4f⁶5d¹) GS->ES Excitation (e.g., UV/Blue light) ES->GS Prompt Emission (Luminescence) ES->GS Delayed Emission (Persistent Luminescence) CB Host Conduction Band ES->CB Thermal Activation CB->ES Recombination Traps Trap States (e.g., from Dy³⁺) CB->Traps Electron Trapping VB Host Valence Band Traps->CB Thermal Release (Room Temp.)

References

Technical Support Center: Enhancing Thermal Stability of Strontium Silicate-Based Phosphors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium silicate-based phosphors. The following sections address common experimental challenges and offer solutions to improve the thermal stability and overall performance of these materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and characterization of this compound-based phosphors.

Issue Question Possible Causes Suggested Solutions
Low Luminescence Intensity Why is the emission intensity of my synthesized Sr₂SiO₄:Eu²⁺ phosphor weak?1. Incomplete reaction or poor crystallinity of the host lattice. 2. Incorrect valence state of the europium activator (Eu³⁺ instead of Eu²⁺). 3. Presence of impurity phases that act as quenching centers. 4. Non-optimal concentration of the Eu²⁺ activator.1. Optimize the calcination temperature and duration. Ensure thorough mixing of precursors. 2. Perform the final heat treatment in a reducing atmosphere (e.g., H₂/N₂ mixture) to ensure the reduction of Eu³⁺ to Eu²⁺. 3. Use high-purity starting materials and ensure proper stoichiometry. Analyze the product using XRD to identify and eliminate impurity phases. 4. Systematically vary the Eu²⁺ concentration to find the optimal doping level that avoids concentration quenching.
Poor Thermal Stability My phosphor's brightness decreases significantly at elevated temperatures. How can I improve its thermal stability?1. High probability of non-radiative transitions at higher temperatures. 2. Presence of defects in the crystal structure that facilitate thermal quenching. 3. Unfavorable local coordination environment of the Eu²⁺ activator.1. Introduce co-dopants such as Ba²⁺ or Bi³⁺ into the host lattice. This can modify the crystal field around Eu²⁺ and increase the activation energy for thermal quenching. 2. Employ a flux during synthesis (e.g., NH₄Cl, H₃BO₃) to promote crystal growth and reduce defects. 3. Modify the synthesis method. For example, the polymerized complex method can lead to a more uniform distribution of dopants and a more stable crystal structure.
Phase Impurities in XRD My XRD pattern shows peaks corresponding to phases other than the desired Sr₂SiO₄. What could be the reason?1. Incorrect stoichiometric ratio of the starting materials. 2. Inadequate calcination temperature or time, leading to an incomplete reaction. 3. Unintended reactions with the crucible or atmosphere.1. Carefully calculate and weigh the starting materials to ensure the correct molar ratios. 2. Experiment with different calcination temperatures and durations. Use a well-calibrated furnace. 3. Use inert crucibles (e.g., alumina) and control the furnace atmosphere.
Poor Crystallinity The peaks in my XRD pattern are broad, indicating poor crystallinity. How can I improve this?1. Insufficient sintering temperature or time. 2. Rapid cooling of the sample after calcination. 3. Inefficient mixing of the precursors.1. Increase the sintering temperature and/or duration. 2. Allow the furnace to cool down slowly to room temperature. 3. Use a thorough mixing method like ball milling to ensure a homogeneous mixture of precursors. The addition of a flux can also promote better crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is thermal quenching and why is it a problem for phosphors?

A1: Thermal quenching is the phenomenon where the luminescence intensity of a phosphor decreases as the operating temperature increases[1]. This occurs because at higher temperatures, the probability of non-radiative transitions (where absorbed energy is lost as heat rather than light) increases[1]. For applications like high-power LEDs, where temperatures can rise significantly, thermal quenching leads to a reduction in brightness and efficiency, as well as potential color shifts[1].

Q2: How does co-doping improve the thermal stability of this compound phosphors?

A2: Co-doping involves introducing additional ions into the phosphor's host lattice. These co-dopants can improve thermal stability through several mechanisms. For instance, substituting some strontium ions with larger cations like barium (Ba²⁺) can increase the rigidity of the crystal lattice, which in turn can suppress the vibrations that contribute to non-radiative decay at higher temperatures[2]. Co-dopants like Bismuth (Bi³⁺) can act as sensitizers, transferring energy to the Eu²⁺ activator and potentially creating more thermally stable emission pathways[3].

Q3: What is the role of a flux in the synthesis of phosphors?

A3: A flux is a substance added to the raw materials during synthesis to lower the reaction temperature and promote the formation of well-crystallized particles. Fluxes melt at a lower temperature than the reactants and create a liquid phase that facilitates the diffusion of ions, leading to more complete reactions and larger, more uniform crystals with fewer defects. This improved crystallinity can enhance both the luminescence intensity and the thermal stability of the phosphor.

Q4: Which synthesis method is best for achieving high thermal stability?

A4: The optimal synthesis method can depend on the specific phosphor composition and desired properties.

  • Solid-state reaction is a conventional and widely used method that can produce thermally stable phosphors, especially when optimized with fluxes and co-dopants.

  • The Polymerized Complex Method (PCM) offers excellent control over the stoichiometry and homogeneity at an atomic level, which can lead to a more uniform crystal structure and improved thermal stability[4].

  • Sol-gel synthesis allows for lower processing temperatures and can produce fine, homogeneous particles, potentially leading to enhanced luminescent properties.

  • Combustion synthesis is a rapid method that can produce fine-particle phosphors, and with careful control of parameters, can yield materials with good thermal stability[5].

Ultimately, the "best" method involves a trade-off between factors like cost, complexity, and the specific performance requirements of the final product.

Quantitative Data on Thermal Stability Improvement

The following tables summarize the impact of different strategies on the thermal stability of this compound-based phosphors.

Table 1: Effect of Ba²⁺ Co-doping on the Thermal Stability of Sr₂₋ₓBaₓSiO₄:Eu²⁺ [2]

Ba²⁺ Content (x)Relative Emission Intensity at 150°C (Compared to 25°C)
0~60%
0.5~75%
1.0~85%
1.5~70%
2.0~55%

Table 2: Effect of Bi³⁺ Co-doping on the Thermal Stability of Sr₁.₉₄Bi₀.₀₁SiO₄:Eu²⁺ [3]

SampleRelative Emission Intensity at 150°C (Compared to 25°C)
Sr₂SiO₄:Eu²⁺~80%
Sr₁.₉₄Bi₀.₀₁SiO₄:Eu²⁺~90%

Experimental Protocols

Solid-State Reaction Method for Sr₂SiO₄:Eu²⁺

This protocol describes a general procedure for synthesizing Sr₂SiO₄:Eu²⁺ phosphors with enhanced thermal stability through co-doping.

Workflow Diagram:

G start Start weighing Weigh Stoichiometric Amounts of Precursors (SrCO₃, SiO₂, Eu₂O₃, Co-dopant oxide) start->weighing mixing Mix and Grind Precursors Thoroughly (e.g., in an agate mortar) weighing->mixing calcination1 First Calcination (e.g., 900°C for 4h in air) mixing->calcination1 grinding1 Intermediate Grinding calcination1->grinding1 calcination2 Second Calcination (e.g., 1200°C for 4h in reducing atmosphere) grinding1->calcination2 cooling Slow Cooling to Room Temperature calcination2->cooling characterization Characterization (XRD, PL, Thermal Quenching) cooling->characterization end End characterization->end

Caption: Solid-state synthesis workflow.

Materials:

  • Strontium carbonate (SrCO₃, high purity)

  • Silicon dioxide (SiO₂, fumed or nano-powder)

  • Europium(III) oxide (Eu₂O₃, high purity)

  • Co-dopant oxide (e.g., BaCO₃, Bi₂O₃)

  • Flux (optional, e.g., NH₄Cl)

Procedure:

  • Stoichiometric Calculation: Calculate the required molar amounts of SrCO₃, SiO₂, Eu₂O₃, and the co-dopant precursor.

  • Weighing and Mixing: Accurately weigh the precursors and mix them thoroughly in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture.

  • First Calcination: Transfer the mixed powder to an alumina crucible and perform a pre-sintering step in a muffle furnace at 900°C for 4 hours in air.

  • Intermediate Grinding: After cooling, grind the pre-sintered powder again to break up any agglomerates.

  • Second Calcination: Place the powder back into the crucible and sinter at a higher temperature, typically between 1100°C and 1300°C, for 4-6 hours in a reducing atmosphere (e.g., a mixture of 5% H₂ and 95% N₂).

  • Cooling: Allow the furnace to cool down slowly to room temperature.

  • Characterization: The final product can be characterized by X-ray diffraction (XRD) for phase purity and photoluminescence (PL) spectroscopy for emission properties and thermal stability.

Polymerized Complex Method (PCM) for Sr₂SiO₄:Eu²⁺

This method offers better homogeneity at the molecular level.

Workflow Diagram:

G start Start dissolution Dissolve Metal Nitrates (Sr(NO₃)₂, Eu(NO₃)₃) and TEOS in Ethylene Glycol and Citric Acid start->dissolution heating1 Heat at ~130°C to form a transparent sol dissolution->heating1 heating2 Heat at ~250°C to form a polymeric gel heating1->heating2 pyrolysis Pyrolysis of the gel (e.g., 500°C for 2h) heating2->pyrolysis calcination Final Calcination (e.g., 1150°C for 4h in reducing atmosphere) pyrolysis->calcination characterization Characterization (XRD, PL, Thermal Quenching) calcination->characterization end End characterization->end

Caption: Polymerized Complex Method workflow.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Europium(III) nitrate (Eu(NO₃)₃·6H₂O)

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Citric acid

  • Ethylene glycol

Procedure:

  • Precursor Solution: Dissolve stoichiometric amounts of strontium nitrate and europium nitrate in a mixture of ethylene glycol and citric acid with stirring. Add TEOS to the solution. The molar ratio of citric acid to total metal ions is typically greater than 1.

  • Sol Formation: Heat the solution at approximately 130°C until a clear, transparent sol is formed.

  • Gel Formation: Increase the temperature to around 250°C to promote polymerization, resulting in a viscous gel.

  • Pyrolysis: Heat the gel in a furnace at about 500°C for 2 hours to decompose the organic components, yielding a dark precursor powder.

  • Final Calcination: Calcine the precursor powder at a temperature between 1100°C and 1200°C for 4 hours in a reducing atmosphere (5% H₂ / 95% N₂) to obtain the final phosphor powder[4].

  • Characterization: Analyze the resulting phosphor for its structural and optical properties.

Logical Relationships

The thermal stability of this compound-based phosphors is influenced by a complex interplay of factors. The following diagram illustrates the key relationships.

G cluster_synthesis Synthesis Parameters cluster_composition Compositional Factors cluster_properties Material Properties SynthesisMethod Synthesis Method (Solid-state, Sol-gel, etc.) Crystallinity Crystallinity and Crystal Phase SynthesisMethod->Crystallinity CalcinationTemp Calcination Temperature and Duration CalcinationTemp->Crystallinity Atmosphere Sintering Atmosphere (Air vs. Reducing) Activator Activator (Eu²⁺ concentration) Atmosphere->Activator HostLattice Host Lattice (Sr₂SiO₄) HostLattice->Crystallinity Coordination Eu²⁺ Coordination Environment Activator->Coordination CoDopant Co-dopant (Ba²⁺, Bi³⁺, etc.) CoDopant->Crystallinity CoDopant->Coordination Flux Flux (NH₄Cl, H₃BO₃) Flux->Crystallinity Defects Defect Density Flux->Defects ThermalStability Thermal Stability Crystallinity->ThermalStability Defects->ThermalStability (negative correlation) Coordination->ThermalStability

Caption: Factors influencing thermal stability.

References

troubleshooting phase purity in solid-state synthesis of strontium silicate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-state synthesis of strontium silicate. Our aim is to help you achieve high phase purity in your synthesized materials.

Troubleshooting Guide

This guide addresses common problems encountered during the solid-state synthesis of this compound, helping you identify potential causes and implement effective solutions.

Problem IDQuestionPossible CausesSuggested Solutions
PP-01 My final product contains unreacted starting materials (e.g., SrCO₃, SiO₂). What went wrong? 1. Insufficient reaction temperature or time: The solid-state reaction has not gone to completion.[1][2] 2. Inhomogeneous mixing of precursors: Poor contact between reactant particles hinders the reaction. 3. Large particle size of precursors: Larger particles have a smaller surface area-to-volume ratio, slowing down the reaction rate.1. Increase calcination temperature and/or duration: Refer to the detailed experimental protocols below. A higher temperature provides the necessary activation energy for the reaction. 2. Improve mixing: Use a mortar and pestle or ball milling to ensure intimate mixing of the precursor powders. 3. Reduce particle size: Mill the precursors before mixing to increase their reactivity.
PP-02 I am trying to synthesize Sr₂SiO₄, but my XRD analysis shows the presence of SrSiO₃ as a secondary phase. 1. Incorrect stoichiometric ratio of precursors: An excess of SiO₂ or a deficiency of the strontium source can lead to the formation of silicon-rich phases. 2. Incomplete reaction: SrSiO₃ can be an intermediate phase in the formation of Sr₂SiO₄. The reaction may not have proceeded to completion.[3]1. Verify precursor stoichiometry: Accurately weigh the starting materials to ensure a Sr:Si molar ratio of 2:1. 2. Increase calcination temperature and/or time: Higher temperatures and longer reaction times can promote the conversion of SrSiO₃ to Sr₂SiO₄. Consider a multi-step calcination with intermediate grinding.
PP-03 I am targeting SrSiO₃, but my product is contaminated with Sr₂SiO₄. 1. Incorrect stoichiometric ratio of precursors: An excess of the strontium source will lead to the formation of strontium-rich phases. 2. Localized inhomogeneities: Even with correct overall stoichiometry, poor mixing can create regions with excess strontium.1. Verify precursor stoichiometry: Ensure a precise Sr:Si molar ratio of 1:1. 2. Improve precursor homogenization: Thoroughly mix the precursors to ensure a uniform distribution of reactants.
PP-04 The XRD peaks of my product are broad, indicating low crystallinity. 1. Insufficient calcination temperature or time: The material has not had enough energy or time to form well-defined crystals. 2. Rapid cooling: Quenching the sample from a high temperature can sometimes result in an amorphous or poorly crystalline phase.1. Increase calcination temperature and/or duration: This will provide the necessary energy for crystal growth. 2. Control the cooling rate: Allow the furnace to cool down slowly to room temperature to promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for the solid-state synthesis of this compound?

A1: The most commonly used precursors are strontium carbonate (SrCO₃) and silicon dioxide (SiO₂). Strontium oxide (SrO) can also be used as the strontium source.

Q2: What is a typical calcination temperature range for the synthesis of this compound?

A2: The calcination temperature for solid-state synthesis of this compound typically ranges from 850°C to 1200°C.[2] Higher temperatures, sometimes up to 1450°C, may be required to ensure the formation of a phase-pure product.

Q3: How does the particle size of the precursors affect the reaction?

A3: Smaller precursor particle sizes lead to a larger surface area for reaction, which can accelerate the reaction rate and promote the formation of a homogeneous, phase-pure product. Grinding or milling the precursors is a crucial step.

Q4: Is it necessary to perform multiple calcinations?

A4: Yes, multiple calcinations with intermediate grinding are often recommended. This process breaks apart the newly formed product layer on the surface of the reactant particles, exposing fresh surfaces for further reaction and leading to a more homogeneous and phase-pure final product.

Q5: How can I identify the different phases of this compound and any impurities?

A5: Powder X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases in your product. By comparing the experimental XRD pattern with standard diffraction patterns (e.g., from the JCPDS database), you can identify the desired this compound phase and any impurities present. For example, the standard XRD pattern for SrSiO₃ can be referenced with JCPDS file no. 24-1230.[4]

Q6: Can the heating and cooling rates impact the final product?

A6: Yes, the rates of heating and cooling can influence the crystallinity and phase purity of the final product. A slow cooling rate is generally preferred to allow for proper crystal growth. The optimal heating rate can depend on the specific precursors and desired phase.

Experimental Protocols

Protocol 1: Solid-State Synthesis of Strontium Metasilicate (SrSiO₃)
  • Precursor Preparation:

    • Accurately weigh stoichiometric amounts of strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) to achieve a Sr:Si molar ratio of 1:1.

    • Thoroughly mix the powders in a mortar and pestle or using a ball mill for at least 30 minutes to ensure homogeneity.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat the crucible in a muffle furnace to 1100-1200°C at a heating rate of 5 °C/min.

    • Hold the temperature for 12-24 hours.

    • Allow the furnace to cool down slowly to room temperature.

  • Post-Calcination Processing:

    • Grind the calcined powder to break any agglomerates.

    • For improved phase purity, a second calcination step with intermediate grinding is recommended.

  • Characterization:

    • Analyze the phase composition of the final powder using X-ray diffraction (XRD).

Protocol 2: Solid-State Synthesis of Strontium Orthosilicate (Sr₂SiO₄)
  • Precursor Preparation:

    • Accurately weigh stoichiometric amounts of strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) for a Sr:Si molar ratio of 2:1.

    • Homogenize the powders by grinding in a mortar and pestle or through ball milling for at least 30 minutes.

  • Calcination:

    • Transfer the powder mixture to an alumina crucible.

    • Heat the sample in a muffle furnace to 1200-1300°C at a heating rate of 5 °C/min.

    • Maintain the temperature for 12-24 hours.

    • Cool the furnace slowly to room temperature.

  • Post-Calcination Processing:

    • Grind the resulting powder. A second calcination step is often beneficial for achieving a single phase.

  • Characterization:

    • Verify the phase purity of the synthesized powder using XRD.

Visual Guides

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis Solid-State Synthesis cluster_analysis Analysis & Refinement weigh Weigh Stoichiometric Precursors (SrCO₃, SiO₂) mix Homogenize (Mortar/Pestle or Ball Mill) weigh->mix calcine Calcination (High Temperature) mix->calcine cool Slow Cooling calcine->cool grind Intermediate Grinding cool->grind xrd Phase Analysis (XRD) grind->xrd recalcinate recalcinate grind->recalcinate for higher purity recalcine Optional Recalcination recalcine->xrd

Caption: Experimental workflow for the solid-state synthesis of this compound.

troubleshooting_logic cluster_impurities Type of Impurity cluster_causes Potential Causes cluster_solutions Solutions start Phase Purity Issue Identified by XRD unreacted Unreacted Precursors (SrCO₃, SiO₂) start->unreacted secondary Secondary Silicate Phase (e.g., SrSiO₃ in Sr₂SiO₄) start->secondary temp_time Insufficient Temp/Time unreacted->temp_time mixing Inhomogeneous Mixing unreacted->mixing secondary->temp_time secondary->mixing stoichiometry Incorrect Stoichiometry secondary->stoichiometry increase_params Increase Calcination Temp/Time temp_time->increase_params improve_mixing Improve Homogenization mixing->improve_mixing verify_stoich Verify Precursor Ratios stoichiometry->verify_stoich

Caption: Troubleshooting logic for addressing phase purity issues.

References

Technical Support Center: Strontium Silicate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium silicate nanoparticles. The following information is designed to help you address common challenges, particularly the issue of nanoparticle agglomeration.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound nanoparticles agglomerating?

A1: Nanoparticle agglomeration is a common phenomenon driven by the high surface energy of nanoparticles, which leads them to cluster together to minimize this energy. The primary forces responsible for agglomeration are van der Waals forces. In the case of this compound nanoparticles, factors such as improper surface charge, inappropriate pH of the dispersion medium, and the absence of stabilizing agents can exacerbate this issue.

Q2: What is zeta potential, and why is it important for my nanoparticle suspension?

A2: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value (typically more negative than -30 mV or more positive than +30 mV) indicates strong electrostatic repulsion between particles, which helps prevent agglomeration and ensures a stable suspension. Conversely, a zeta potential value close to zero suggests that the nanoparticles are more likely to aggregate.

Q3: How does the pH of the solution affect the agglomeration of this compound nanoparticles?

A3: The pH of the suspension medium significantly influences the surface charge of this compound nanoparticles, and therefore their stability. For silicate-based nanoparticles, a higher pH generally leads to a more negative surface charge due to the deprotonation of surface silanol groups (Si-OH to SiO-). This increased negative charge results in stronger electrostatic repulsion between particles, reducing agglomeration. It has been noted that at pH values greater than 9, strontium mobility can be affected by the formation of carbonate or silicate phases, which could also influence particle interactions.

Q4: What are the common methods to reduce agglomeration?

A4: There are two main approaches to reducing nanoparticle agglomeration:

  • Physical Methods: The most common physical method is ultrasonication , which uses high-frequency sound waves to break apart agglomerates. Probe sonication is generally more effective than bath sonication for dispersing nanoparticles.

  • Chemical Methods: These methods focus on modifying the nanoparticle surface or the surrounding medium to increase repulsive forces between particles. This includes:

    • pH Adjustment: As mentioned, increasing the pH can enhance stability.

    • Use of Stabilizers: Adding stabilizers such as surfactants (e.g., sodium dodecyl sulfate - SDS), polymers (e.g., polyethylene glycol - PEG, polyvinylpyrrolidone - PVP), or small molecules (e.g., citrate) can prevent agglomeration through electrostatic or steric hindrance.

    • Surface Modification: Covalently attaching functional groups or coating the nanoparticles with a layer of another material (e.g., a thin silica shell) can improve their stability in suspension.

Q5: Can the synthesis method influence the agglomeration of this compound nanoparticles?

A5: Absolutely. The synthesis method plays a crucial role in the initial particle size and degree of agglomeration. Wet-chemical methods like sol-gel synthesis and co-precipitation are commonly used for this compound nanoparticles.[1] By controlling reaction parameters such as precursor concentrations, temperature, and pH during synthesis, it is possible to produce smaller, more uniform, and less agglomerated nanoparticles.[2] For instance, in chemical precipitation, a higher concentration of ammonia can lead to the formation of smaller this compound particles.[2] The in-situ addition of stabilizers during synthesis can also be very effective in preventing agglomeration from the outset.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Visible precipitates or cloudiness in the nanoparticle suspension after synthesis. - Nanoparticle agglomeration due to insufficient surface charge. - Incorrect pH of the final solution. - High ionic strength of the medium compressing the electrical double layer.- Measure the zeta potential of your nanoparticles. If the absolute value is low (< ±20 mV), consider surface modification or the addition of a stabilizer. - Adjust the pH of the suspension. For silicate-based materials, a pH in the range of 8-10 often improves stability. - If possible, reduce the salt concentration in your suspension.
Inconsistent results in biological assays. - Agglomerated nanoparticles have different physicochemical properties (e.g., surface area, dissolution rate) compared to well-dispersed ones, leading to variable biological responses. - Sedimentation of agglomerates leads to inaccurate dosing.- Ensure your nanoparticle stock solution is well-dispersed before each experiment using ultrasonication. - Characterize the particle size distribution (e.g., using Dynamic Light Scattering - DLS) in the final cell culture medium to confirm stability under experimental conditions. - Consider using a stabilizer that is biocompatible and does not interfere with your assay.
Difficulty in re-dispersing dried this compound nanoparticle powder. - Formation of hard agglomerates during the drying process due to capillary forces and chemical bond formation.- Use a high-energy method like probe ultrasonication for re-dispersion. - Avoid complete drying of the nanoparticles if possible. Store them as a concentrated stock suspension. - If drying is necessary, consider freeze-drying (lyophilization) with a cryoprotectant to minimize agglomeration.
Particle size increases over time as measured by DLS. - Ongoing slow agglomeration in the suspension. - The chosen stabilizer is not effective long-term.- Optimize the concentration of your stabilizer. - Evaluate different types of stabilizers (e.g., steric vs. electrostatic). - Store the nanoparticle suspension at a lower temperature (e.g., 4°C) to reduce Brownian motion and the frequency of particle collisions.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of this compound Nanoparticles with Reduced Agglomeration

This protocol is adapted from sol-gel methods for synthesizing silicate-based materials and is designed to produce nanoparticles with good initial dispersion.[3][4]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Strontium nitrate (Sr(NO₃)₂)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • Prepare a solution of TEOS in ethanol. A typical concentration is 0.2 M.

  • In a separate beaker, dissolve strontium nitrate in a mixture of ethanol and deionized water. The molar ratio of Si to Sr can be varied depending on the desired stoichiometry of the this compound.

  • Slowly add the strontium nitrate solution to the TEOS solution while stirring vigorously.

  • To this mixture, add ammonium hydroxide solution dropwise to catalyze the hydrolysis and condensation reactions and to maintain a basic pH, which promotes the formation of smaller, more stable particles.

  • Continue stirring the reaction mixture at room temperature for 24 hours to allow for the formation and growth of the nanoparticles.

  • The resulting nanoparticle suspension can be purified by repeated centrifugation and washing with ethanol and deionized water to remove unreacted precursors and by-products.

  • For storage, resuspend the final nanoparticle pellet in deionized water or a suitable buffer and briefly sonicate to ensure good dispersion.

Protocol 2: Ultrasonic Dispersion of Agglomerated this compound Nanoparticles

This is a general protocol for dispersing nanoparticle powders in an aqueous solution.[5][6] The optimal sonication parameters (power, time, concentration) should be determined empirically for your specific nanoparticles and application.

Equipment:

  • Probe ultrasonicator

  • Ice bath

  • Glass vial

Procedure:

  • Weigh out the desired amount of dry this compound nanoparticle powder and add it to a glass vial.

  • Add a small amount of the desired dispersion medium (e.g., deionized water, buffer) to create a paste. This initial wetting step helps to prevent the powder from flying out during sonication.

  • Add the remaining volume of the dispersion medium to achieve the final desired concentration.

  • Place the vial in an ice bath to dissipate the heat generated during sonication, which can otherwise lead to unwanted chemical reactions or increased particle aggregation.

  • Insert the tip of the probe sonicator into the suspension, ensuring it is submerged approximately two-thirds of the way into the liquid but not touching the bottom or sides of the vial.

  • Begin sonication in pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) to prevent excessive heating.

  • Sonicate for a total of 5-15 minutes. The optimal time will depend on the degree of agglomeration.

  • After sonication, visually inspect the suspension for any visible aggregates. For a quantitative assessment, measure the particle size distribution using Dynamic Light Scattering (DLS).

  • If agglomerates are still present, you can increase the sonication time or power. However, be aware that excessive sonication can lead to particle fragmentation or erosion of the sonicator probe, which can contaminate your sample.

Data Summary

The following table summarizes the qualitative effects of various parameters on the agglomeration of this compound nanoparticles, based on established principles of colloid science.

Parameter Effect on Agglomeration Underlying Principle
Increasing pH (in aqueous media) DecreasesIncreases negative surface charge (deprotonation of silanol groups), leading to stronger electrostatic repulsion.
Increasing Zeta Potential (absolute value) DecreasesIndicates stronger electrostatic repulsion between particles, enhancing colloidal stability.[7]
Addition of Stabilizers (e.g., PEG, PVP, citrate) DecreasesProvides steric hindrance and/or electrostatic repulsion, preventing particles from coming into close contact.
Ultrasonication DecreasesProvides mechanical energy to break apart existing agglomerates.[8]
High Ionic Strength IncreasesCompresses the electrical double layer around the nanoparticles, reducing the range of electrostatic repulsion and allowing van der Waals forces to dominate.
Drying of Nanoparticles IncreasesCapillary forces during solvent evaporation pull particles together, often leading to the formation of hard, irreversible agglomerates.

Visualizations

Agglomeration_Factors cluster_causes Causes of Agglomeration cluster_solutions Solutions to Reduce Agglomeration High Surface Energy High Surface Energy Agglomeration Agglomeration High Surface Energy->Agglomeration Van der Waals Forces Van der Waals Forces Van der Waals Forces->Agglomeration Ultrasonication Ultrasonication pH Adjustment pH Adjustment Stabilizers Stabilizers Surface Modification Surface Modification This compound Nanoparticles This compound Nanoparticles This compound Nanoparticles->Agglomeration prone to Agglomeration->Ultrasonication reduced by Agglomeration->pH Adjustment reduced by Agglomeration->Stabilizers reduced by Agglomeration->Surface Modification reduced by

Caption: Factors influencing the agglomeration of this compound nanoparticles.

Experimental_Workflow cluster_synthesis Synthesis cluster_dispersion Dispersion cluster_characterization Characterization A Sol-Gel or Co-precipitation of Sr and Si Precursors B Initial Suspension (may contain agglomerates) A->B C Ultrasonication B->C D Addition of Stabilizer / pH Adjustment B->D E Dynamic Light Scattering (DLS) (Particle Size Distribution) C->E H Stable Nanoparticle Suspension F Zeta Potential Measurement (Surface Charge & Stability) D->F G Electron Microscopy (SEM/TEM) (Morphology) E->H F->H G->H

Caption: Workflow for preparing and characterizing stable this compound nanoparticle suspensions.

References

Technical Support Center: Scaling Up Hydrothermal Synthesis of Strontium Silicate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up hydrothermal synthesis of strontium silicate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the hydrothermal synthesis of this compound from lab to industrial production?

A1: Scaling up the hydrothermal synthesis of this compound presents several key challenges. These include maintaining precise control over reaction parameters such as temperature and pressure in a larger reactor volume, ensuring homogeneous mixing of precursors to achieve uniform nucleation and growth, and managing heat transfer efficiently.[1] Poor control over these factors can lead to blockages in the reactor and non-uniform product characteristics.[1] Additionally, preventing particle agglomeration and controlling the final particle size and morphology are critical hurdles to overcome for consistent product quality at a larger scale.

Q2: How does the choice of precursor materials impact the scaled-up synthesis?

A2: The choice of strontium and silicon precursors is critical for a successful and economical scaled-up synthesis. Common strontium sources include strontium hydroxide and strontium nitrate, while silica sources can range from silica gel and sodium silicate to tetraethyl orthosilicate (TEOS).[2][3] The purity and reactivity of these precursors significantly influence the reaction kinetics and the formation of desired crystalline phases of this compound.[2] For industrial-scale production, the use of less expensive silica sources like quartz sand may be considered for a preliminary reaction step to produce sodium silicate solutions with a high silicon dioxide to sodium oxide molar ratio.[4]

Q3: What are the typical hydrothermal conditions for synthesizing different phases of this compound?

A3: Different phases of this compound, both hydrated and anhydrous, can be obtained by carefully controlling the hydrothermal conditions. For instance, anhydrous compounds such as SrO·SiO₂ and 2SrO·SiO₂ can be synthesized at temperatures as low as 124°C and 142°C, respectively.[2] The synthesis of specific hydrated strontium silicates can be achieved by adjusting the molar ratios of the reactants and the reaction temperature. The formation of controllable magnesium silicate nanotubes, a related process, has been optimized at a temperature of 220°C and a pH of 13.5.[5]

Q4: Can organic additives be used to control particle morphology during scaled-up synthesis?

A4: While this guide focuses on synthesis without organic surfactants, it is a known technique for controlling particle morphology in hydrothermal synthesis.[6] However, for many biomedical applications, the absence of organic solvents and surfactants is preferred to ensure the purity of the final product.[7] Scaling up with additives can also introduce complexities in downstream processing for their removal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature within the optimal range for the desired this compound phase. Verify the complete dissolution and mixing of precursors.
Poor mixing in the reactor leading to localized areas of low reactant concentration.[1]Optimize the reactor's mixing system (e.g., impeller design, stirring speed). For continuous flow reactors, adjust flow rates to improve mixing efficiency.[1]
Inconsistent Particle Size and Morphology Non-uniform nucleation and growth due to temperature or concentration gradients within the reactor.Improve temperature control and uniformity throughout the reactor. Enhance mixing to ensure a homogeneous distribution of precursors.
Fluctuations in precursor feed rates in a continuous reactor system.Implement precise and stable feed pumps for precursor solutions.
Presence of Impurities or Undesired Phases Incorrect precursor stoichiometry.Accurately control the molar ratio of strontium and silicon precursors.[2]
Reaction temperature or pH is outside the optimal range for the desired phase.Precisely control and monitor the reaction temperature and pH. The pH of the precursor solution can significantly affect the crystallinity and morphology of the final product.[8]
Contamination from raw materials or the reactor itself.Use high-purity precursors and ensure the reactor is properly cleaned and passivated.
Particle Agglomeration High particle concentration leading to increased collision frequency.Adjust the precursor concentrations to control the nucleation density.
Inadequate mixing or localized "hot spots" in the reactor.Optimize the stirring and heat transfer within the reactor to prevent localized supersaturation.
Reactor Clogging or Fouling (Continuous Systems) Poor mixing leading to particle accumulation and blockages.[1]Redesign the reactor mixing zone to prevent stagnant areas. A nozzle-type reactor design can offer better mixing and prevent blockages compared to a simple T-piece reactor.[1]
Undesirable precipitation of intermediates before the main reaction zone.Adjust the pre-heating temperature of the precursor streams to prevent premature reactions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the hydrothermal synthesis of this compound and related compounds.

Table 1: Influence of Process Parameters on this compound Synthesis

Parameter Range Effect on Product Characteristics Reference
Temperature124 - 220 °CInfluences the crystalline phase (hydrated vs. anhydrous) and reaction rate. Higher temperatures generally lead to more crystalline products.[2][5]
Reaction TimeSeveral hoursAffects the completeness of the reaction and the growth of crystalline phases.[8]
pHAlkaline (e.g., 13.5)Significantly impacts the hydrolysis rate, particle size, and crystallinity. Higher pH can lead to faster hydrolysis and larger particles.[5][9]
Precursor Molar Ratio (Sr:Si)VariableDetermines the stoichiometry and phase of the resulting this compound (e.g., SrSiO₃, Sr₂SiO₄).[2]

Table 2: Example of Ion Release from Strontium-Containing Calcium Silicate Cements

Material Composition Time Ca Ion Release (ppm) Si Ion Release (ppm) Sr Ion Release (ppm) Reference
CSC/10Sr1 day114.3 ± 5.51.8 ± 0.112.1 ± 0.9[10]
CSC/10Sr7 days125.6 ± 6.21.5 ± 0.115.3 ± 1.1[10]
CSC/20Sr1 day102.1 ± 4.81.5 ± 0.125.4 ± 1.8[10]
CSC/20Sr7 days118.9 ± 5.91.2 ± 0.129.7 ± 2.1[10]
CSC/30Sr1 day95.7 ± 4.11.2 ± 0.138.6 ± 2.5[10]
CSC/30Sr7 days110.4 ± 5.30.9 ± 0.042.8 ± 2.9[10]

Note: Data is presented as mean ± standard deviation.

Experimental Protocols

Detailed Methodology for Scaled-Up Hydrothermal Synthesis of this compound (Batch Process)

This protocol is a representative example for producing this compound (e.g., SrSiO₃) in a scaled-up batch reactor.

1. Precursor Preparation:

  • Prepare an aqueous solution of a strontium salt (e.g., strontium hydroxide, Sr(OH)₂) of a specific molarity.

  • Prepare a separate aqueous solution of a silicate precursor (e.g., sodium silicate, Na₂SiO₃) of a specific molarity. The exact concentrations will depend on the desired final product concentration and stoichiometry.

2. Reactor Setup and Charging:

  • Ensure the high-pressure hydrothermal reactor is clean and calibrated.

  • Charge the silicate solution into the reactor vessel.

  • Begin agitation to ensure the solution is well-mixed.

3. Reaction Initiation:

  • Gradually pump the strontium salt solution into the reactor containing the silicate solution under continuous stirring.

  • After the addition is complete, seal the reactor.

4. Hydrothermal Treatment:

  • Heat the reactor to the desired temperature (e.g., 150-250°C) at a controlled ramp rate.

  • Maintain the reaction at the set temperature and autogenous pressure for a predetermined duration (e.g., 6-24 hours) with continuous stirring.

5. Cooling and Product Recovery:

  • After the reaction period, cool the reactor down to room temperature.

  • Depressurize the reactor safely.

  • Open the reactor and collect the resulting suspension.

6. Product Purification and Drying:

  • Separate the solid product from the liquid phase by filtration or centrifugation.

  • Wash the product repeatedly with deionized water to remove any unreacted precursors or by-products.

  • Dry the purified this compound powder in an oven at a specified temperature (e.g., 80-100°C) until a constant weight is achieved.

7. Characterization:

  • Characterize the final product for its phase composition (e.g., using X-ray diffraction), particle size and morphology (e.g., using scanning electron microscopy), and purity.

Mandatory Visualizations

experimental_workflow cluster_precursors Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Downstream Processing strontium_sol Strontium Salt Solution precursor_add Add Strontium Solution strontium_sol->precursor_add silicate_sol Silicate Solution reactor_charge Charge Reactor with Silicate Solution silicate_sol->reactor_charge reactor_charge->precursor_add hydrothermal_synthesis Hydrothermal Treatment (Heat, Pressure, Time) precursor_add->hydrothermal_synthesis cooling Cooling and Depressurization hydrothermal_synthesis->cooling filtration Filtration/ Centrifugation cooling->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying final_product This compound Powder drying->final_product

Caption: Experimental workflow for the batch hydrothermal synthesis of this compound.

troubleshooting_guide cluster_yield Low Product Yield cluster_morphology Inconsistent Particle Morphology cluster_purity Presence of Impurities start Problem Identified incomplete_reaction Incomplete Reaction? start->incomplete_reaction non_uniform_conditions Non-uniform Temp/ Concentration? start->non_uniform_conditions wrong_stoichiometry Incorrect Stoichiometry? start->wrong_stoichiometry poor_mixing_yield Poor Mixing? incomplete_reaction->poor_mixing_yield No increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes optimize_mixing_yield Optimize Reactor Mixing poor_mixing_yield->optimize_mixing_yield Yes feed_fluctuations Feed Rate Fluctuations? non_uniform_conditions->feed_fluctuations No improve_control Improve Temp/Mixing Control non_uniform_conditions->improve_control Yes stabilize_pumps Stabilize Feed Pumps feed_fluctuations->stabilize_pumps Yes wrong_conditions Incorrect Temp/pH? wrong_stoichiometry->wrong_conditions No verify_precursors Verify Precursor Molar Ratios wrong_stoichiometry->verify_precursors Yes control_reaction_params Control Temp/pH Precisely wrong_conditions->control_reaction_params Yes

Caption: Troubleshooting decision tree for scaling up this compound synthesis.

References

Technical Support Center: Synthesis and Characterization of Strontium Silicate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with strontium silicate. The information focuses on the effects of calcination temperature on the material's properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing calcination temperature on the crystallinity of this compound?

A1: Increasing the calcination temperature generally promotes the crystallization of this compound. At lower temperatures, the material may be amorphous or consist of a mixture of phases. As the temperature rises, more defined crystalline structures, such as SrSiO₃ and Sr₂SiO₄, are formed.[1][2]

Q2: How does calcination temperature influence the particle size and morphology of this compound?

A2: Higher calcination temperatures typically lead to an increase in particle and crystallite size due to sintering and grain growth.[3][4] This can also result in greater agglomeration of particles. Scanning electron microscopy (SEM) is the ideal technique to observe these changes in morphology.

Q3: What are the common phases of this compound that form during calcination?

A3: The two most common crystalline phases of this compound are strontium metasilicate (SrSiO₃) and strontium orthosilicate (Sr₂SiO₄). The formation of these phases is dependent on the initial stoichiometry of the precursors (Sr/Si ratio) and the calcination temperature.

Q4: Can calcination temperature affect the bioactivity of this compound?

A4: Yes, the calcination temperature can indirectly affect bioactivity. The crystallinity, phase composition, and specific surface area, all of which are influenced by the calcination temperature, can impact the dissolution rate of ions (such as Sr²⁺ and Si⁴⁺) in physiological environments, which is a key factor in bioactivity.

Q5: What is a typical range for the calcination temperature for synthesizing crystalline this compound?

A5: Crystalline this compound is often obtained at calcination temperatures ranging from 650°C to 1400°C.[5][6] The optimal temperature depends on the synthesis method (e.g., sol-gel, chemical precipitation) and the desired phase and particle characteristics.

Troubleshooting Guides

Sol-Gel Synthesis
Issue/Question Possible Cause(s) Recommended Solution(s)
The final product is amorphous or has low crystallinity after calcination. Calcination temperature is too low.Increase the calcination temperature in increments of 50-100°C. Use thermogravimetric analysis (TGA) to determine the optimal temperature for crystallization.[1]
Incomplete hydrolysis or condensation of precursors.Ensure proper pH control during the sol-gel process. Acidic or basic catalysts can be used to control the reaction rates.[7]
The XRD pattern shows the presence of secondary phases (e.g., SiO₂, SrCO₃). Non-stoichiometric ratio of strontium and silicon precursors.Carefully calculate and measure the precursor amounts to achieve the desired Sr/Si molar ratio.
Incomplete reaction or decomposition of precursors.Increase the calcination duration or use a higher temperature to ensure complete reaction.
The powder exhibits significant agglomeration after calcination. High calcination temperature leading to excessive sintering.Optimize the calcination temperature and time to balance crystallinity and particle agglomeration. Consider using a lower heating rate.
Presence of residual organic compounds.Ensure complete removal of organic precursors by holding the temperature at an intermediate step (e.g., 400-500°C) during calcination.
Chemical Precipitation Synthesis
Issue/Question Possible Cause(s) Recommended Solution(s)
The precipitate is difficult to filter or wash. Very fine, poorly crystalline particles.Adjust the pH or concentration of the reactants to promote the formation of larger, more easily filterable particles.
The final product contains impurities from the precursors. Inadequate washing of the precipitate.Wash the precipitate thoroughly with deionized water and/or ethanol to remove residual ions.
The particle size distribution is very broad. Poor control over nucleation and growth during precipitation.Control the rate of addition of the precipitating agent and maintain vigorous stirring to ensure homogeneous nucleation.
The XRD pattern shows a mixture of this compound phases. Fluctuations in pH during precipitation.Use a buffer solution or maintain careful control over the pH throughout the precipitation process.

Data Presentation

Table 1: Effect of Calcination Temperature on Crystalline Phases of Strontium-Containing Bioactive Glass (5SBG) Synthesized via Sol-Gel Method. [1]

Calcination Temperature (°C)Ca₀.₃₃Sr₀.₆₇(NO₃)₂ (wt.%)Sr(NO₃)₂ (wt.%)Ca₂SiO₄ (wt.%)Sr₂SiO₄ (wt.%)Amorphous Phase
As-prepared75.224.8--Present
40086.0-14.0-Present
50059.0-14.326.7Present
57516.5-15.867.7Present
650---PresentMajor Phase

Table 2: Effect of Calcination Temperature on Textural Properties of Strontium-Containing Bioactive Glass. [8]

Calcination Temperature (°C)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)
4002100.356.7
5002250.386.8
5752300.396.8
6502330.345.86

Experimental Protocols

Synthesis of this compound via Sol-Gel Method

This protocol describes the synthesis of strontium orthosilicate (Sr₂SiO₄).

Materials:

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Strontium nitrate (Sr(NO₃)₂)

  • Ethanol (C₂H₅OH)

  • Nitric acid (HNO₃, 0.1 N)

  • Deionized water

Procedure:

  • Prepare a solution by mixing TEOS with ethanol and deionized water. The molar ratio of TEOS:ethanol:water can be optimized, a common starting point is 1:4:4.

  • Add a few drops of nitric acid as a catalyst to adjust the pH to around 2-3 to promote hydrolysis.

  • Stir the solution vigorously for at least 1 hour to ensure complete hydrolysis of TEOS.

  • Dissolve a stoichiometric amount of strontium nitrate in deionized water.

  • Slowly add the strontium nitrate solution to the TEOS solution under continuous stirring.

  • Continue stirring until a transparent sol is formed.

  • Age the sol at room temperature for 24-48 hours until a gel is formed.

  • Dry the gel in an oven at 80-120°C for 24 hours to remove water and solvent.

  • Grind the dried gel into a fine powder using a mortar and pestle.

  • Calcine the powder in a muffle furnace at the desired temperature (e.g., 650-1000°C) for 2-4 hours to obtain crystalline this compound.

Characterization Protocols

a) X-Ray Diffraction (XRD) Analysis:

  • Sample Preparation:

    • Grind the calcined this compound powder to a fine, homogeneous consistency using a mortar and pestle.[5]

    • Mount the powder onto a sample holder, ensuring a flat and level surface. A glass slide can be used to gently press the powder into the holder.[9]

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation.

    • Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).

    • Define the 2θ scanning range, typically from 10° to 80°, with a step size of 0.02°.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the diffraction peaks with standard diffraction patterns from a database (e.g., JCPDS-ICDD).

    • Perform quantitative phase analysis using the Rietveld method to determine the weight percentage of each phase.[10][11]

b) Fourier-Transform Infrared Spectroscopy (FTIR) Analysis:

  • Sample Preparation:

    • Mix a small amount of the this compound powder (1-2 mg) with potassium bromide (KBr, ~200 mg) in a mortar.

    • Grind the mixture thoroughly to ensure a homogeneous dispersion.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the KBr pellet for correction.

  • Data Analysis:

    • Identify the characteristic absorption bands for silicate structures. Key bands include Si-O-Si stretching vibrations (around 900-1100 cm⁻¹) and O-Si-O bending vibrations (around 450-550 cm⁻¹).[12][13]

c) Scanning Electron Microscopy (SEM) Analysis:

  • Sample Preparation:

    • Mount a small amount of the powder onto an aluminum stub using double-sided carbon tape.[14]

    • Gently blow off any loose powder with compressed air to avoid contaminating the SEM chamber.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Insert the sample into the SEM chamber.

    • Use an appropriate accelerating voltage (e.g., 5-20 kV) and working distance.

    • Acquire images at different magnifications to observe the particle morphology, size, and agglomeration.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties Analysis start Precursor Mixing (TEOS, Sr(NO₃)₂) sol_formation Sol Formation start->sol_formation gelation Gelation sol_formation->gelation drying Drying gelation->drying grinding Grinding drying->grinding calcination Calcination grinding->calcination xrd XRD (Phase & Crystallinity) calcination->xrd ftir FTIR (Functional Groups) calcination->ftir sem SEM (Morphology & Size) calcination->sem bioactivity Bioactivity Assessment xrd->bioactivity sem->bioactivity drug_delivery Drug Delivery Studies sem->drug_delivery calcination_effect cluster_temp Calcination Temperature cluster_properties Material Properties temp Increase crystallinity Crystallinity (Increases) temp->crystallinity particle_size Particle Size (Increases) temp->particle_size surface_area Specific Surface Area (Decreases) temp->surface_area phase_purity Phase Purity (Increases up to optimal T) temp->phase_purity

References

Technical Support Center: Sintering of Strontium Silicate Ceramics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing cracking during the sintering of strontium silicate ceramics.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cracking in this compound ceramics during sintering?

A1: Cracking in this compound ceramics during sintering is primarily caused by stresses that exceed the mechanical strength of the component. These stresses can arise from several factors:

  • Thermal Gradients: Rapid heating or cooling can create significant temperature differences within the ceramic body, leading to differential expansion or contraction and subsequent stress.[1][2]

  • Binder Burnout: The decomposition of organic binders can generate high internal gas pressures if not properly controlled. If the rate of gas generation exceeds the rate at which it can escape through the porous structure, it can lead to bloating and cracking.[3]

  • Non-uniform Densification: Variations in powder packing density within the green body can lead to differential shrinkage during sintering, creating internal stresses.

  • Phase Transitions: Some ceramic materials undergo phase transitions during heating or cooling, which can be accompanied by volume changes that induce stress and cracking.[4]

Q2: How does the particle size of the initial this compound powder affect the likelihood of cracking?

A2: The particle size of the starting powder plays a crucial role. Finer powders generally have higher surface energy, which can promote densification at lower temperatures. However, very fine powders can also lead to higher shrinkage rates, which may increase the risk of cracking if not properly controlled. A uniform particle size distribution is desirable to promote homogeneous densification.

Q3: Can the sintering atmosphere influence cracking?

A3: Yes, the sintering atmosphere can affect the chemical reactions at the particle surfaces and influence diffusion rates. For silicate ceramics, an inert atmosphere is often used to prevent unwanted reactions. The pressure and flow rate of the atmosphere can also impact the removal of gaseous byproducts from binder burnout, thus influencing the potential for cracking.

Q4: Are there specific binders recommended for this compound ceramics to minimize cracking?

A4: While specific binder formulations for this compound are not extensively documented in readily available literature, common binders used for silicate ceramics include polyvinyl alcohol (PVA), polyethylene glycol (PEG), and methylcellulose.[5] The key is to select a binder that burns out cleanly and at a controlled rate. The choice of binder and its concentration should be optimized to provide sufficient green strength for handling without introducing excessive stress during burnout.[6]

Troubleshooting Guide: Cracking Issues

This guide addresses specific cracking-related problems in a question-and-answer format.

Problem/Observation Potential Cause Recommended Solution
Cracks appearing during the initial heating stage (below 600°C). Rapid heating rate causing thermal shock or explosive binder burnout.Decrease the heating rate, especially during the binder burnout phase. A rate of 1-3°C/minute is often recommended in this range. Introduce holds at intermediate temperatures (e.g., 250°C and 400°C) to allow for gradual binder removal.[7]
Cracks observed after the sintering is complete, upon cooling. Cooling rate is too high, inducing thermal shock.[2]Reduce the cooling rate, particularly through any known phase transition temperatures. A slower cooling rate minimizes the thermal gradient across the ceramic.[1]
Large, single cracks running through the sample. Significant density gradients in the green body from improper pressing.Ensure uniform powder filling of the die. Optimize pressing pressure to achieve a consistent green density. Check for press alignment issues.
Network of fine, "hairline" cracks on the surface. Surface shrinking faster than the interior due to rapid heating or cooling.Reduce both heating and cooling rates. Ensure uniform heat distribution within the furnace by checking heating elements and sample placement.
Internal voids or bloating accompanied by cracks. Incomplete or too rapid binder burnout trapping gases.Implement a more gradual binder burnout schedule with sufficient hold times.[3] Ensure the furnace has adequate ventilation to remove gaseous byproducts.

Data Presentation: Sintering Parameters and Properties

The following tables summarize quantitative data for this compound and related silicate ceramics to guide experimental design.

Table 1: Sintering Parameters for Strontium-Containing Silicate Ceramics

MaterialSintering Temperature (°C)Dwell Time (hours)AtmosphereResulting Phase(s)Source
This compound (nanoceramic)9002AirSrSiO₃, CaSiO₃, MgSiO₃, SiO₂[8]
Strontium Phosphate Silicate8005Not SpecifiedApatite structure[9]
Calcium this compound14505Not SpecifiedCaSrSiO₄[10]
Strontium-doped Cement Clinker14501Not SpecifiedAlite[11]

Table 2: Influence of Sintering Temperature on Ceramic Properties (General Silicates)

Sintering Temperature (°C)Relative Density (%)Compressive Strength (MPa)Notes
1100~92VariesIncreased densification with temperature.[12]
1200~95VariesNear peak densification for some zirconia-based ceramics.
1300>97VariesCan lead to grain growth if held for too long.
1400>99Up to 552 (Zirconia/mica)High densification, but risk of abnormal grain growth.[13]

Table 3: Thermal Expansion Coefficients (CTE) of Strontium Silicates

Material PhaseCTE (x 10⁻⁶ K⁻¹)Temperature Range (°C)AnisotropySource
SrSiO₃10.9Not SpecifiedRelatively Isotropic[14]
Sr₂SiO₄12.8Not SpecifiedHighly Anisotropic (3.9 to 16.6)[14]

Experimental Protocols

1. Protocol for Solid-State Synthesis of this compound Powder

This protocol is adapted from a conventional solid-state synthesis for strontium phosphate silicate and can be modified for this compound.[9]

  • Materials: Strontium carbonate (SrCO₃), Silicon dioxide (SiO₂).

  • Procedure:

    • Weigh stoichiometric amounts of the precursor powders (e.g., for SrSiO₃, a 1:1 molar ratio of SrCO₃ and SiO₂).

    • Preheat the precursors in a drying oven to remove any moisture.

    • Homogenize the powders by milling (e.g., ball milling) for several hours to ensure intimate mixing.

    • Place the mixed powder in an alumina crucible.

    • Heat the mixture in a furnace at 350°C for 2 hours to remove any residual moisture and volatile components.

    • Finely grind the powder again.

    • Sinter the powder at a temperature between 800°C and 1200°C for 2-5 hours to form the this compound phase. The optimal temperature and time should be determined experimentally.

    • Characterize the resulting powder using X-ray Diffraction (XRD) to confirm phase purity.

2. Protocol for Binder Burnout and Sintering of a Pressed this compound Body

This protocol provides a conservative starting point to minimize cracking.

  • Green Body Preparation:

    • Mix the synthesized this compound powder with a binder solution (e.g., 3-5 wt% PVA in water).

    • Granulate the mixture by passing it through a sieve and allowing it to dry.

    • Press the granulated powder in a die to the desired shape and density.

  • Binder Burnout and Sintering Schedule:

    • Place the green body in a programmable furnace on a flat ceramic setter plate.

    • Binder Burnout Stage:

      • Heat from room temperature to 500°C at a slow rate of 1-2°C/minute.

      • Include a dwell (hold) time of 1-2 hours at around 250-300°C to allow for the initial decomposition of the binder.

      • Include a second dwell time of 1-2 hours at around 450-500°C to ensure complete removal of residual carbon.

    • Sintering Stage:

      • Heat from 500°C to the final sintering temperature (e.g., 1200-1450°C, to be optimized) at a rate of 3-5°C/minute.

      • Hold at the peak temperature for 1-4 hours to allow for densification.

    • Cooling Stage:

      • Cool from the sintering temperature to an intermediate temperature (e.g., 800°C) at a rate of 3-5°C/minute.

      • From the intermediate temperature to room temperature, cool at a slower rate of 1-3°C/minute to minimize thermal shock.[1][2]

Visualizations

cluster_causes Primary Causes cluster_stresses Resulting Stresses cluster_outcome Outcome cause1 Rapid Heating/Cooling stress1 Thermal Gradients cause1->stress1 cause2 Non-Uniform Green Density stress2 Differential Shrinkage cause2->stress2 cause3 Rapid Binder Burnout stress3 Internal Gas Pressure cause3->stress3 cause4 Phase Transitions stress4 Volume Change cause4->stress4 outcome Cracking stress1->outcome stress2->outcome stress3->outcome stress4->outcome

Caption: Cause-and-effect diagram for cracking in ceramic sintering.

start Start: Ceramic Sample Cracks After Sintering q1 When did the crack appear? start->q1 a1_heating During Heating / Burnout q1->a1_heating Heating a1_cooling During Cooling q1->a1_cooling Cooling a1_unknown Unknown q1->a1_unknown Unsure s1 Solution: Slow heating rate (1-2°C/min). Add holds at 250°C & 450°C. a1_heating->s1 s2 Solution: Slow cooling rate (1-3°C/min). a1_cooling->s2 q2 What does the crack look like? a1_unknown->q2 a2_large Large, single crack q2->a2_large Large a2_fine Fine surface cracks (network) q2->a2_fine Fine s3 Solution: Check for density gradients. Optimize pressing. a2_large->s3 s4 Solution: Ensure uniform furnace temperature. Reduce heating/cooling rates. a2_fine->s4

Caption: Troubleshooting workflow for identifying the cause of cracking.

cluster_prep Powder Preparation cluster_form Green Body Formation cluster_fire Firing cluster_analysis Analysis p1 Weigh Precursors (SrCO3, SiO2) p2 Homogenize (Ball Mill) p1->p2 p3 Calcination p2->p3 f1 Add Binder (e.g., PVA) p3->f1 f2 Granulate Powder f1->f2 f3 Press into Shape f2->f3 b1 Binder Burnout (Slow Ramp, Holds) f3->b1 b2 Sintering (High Temp Dwell) b1->b2 b3 Controlled Cooling b2->b3 a1 Characterization (XRD, SEM, Density) b3->a1

References

Technical Support Center: Optimizing Sr/Si Precursor Ratio in Chemical Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the strontium-to-silicon (Sr/Si) precursor ratio during the chemical precipitation of strontium silicate biomaterials.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical precipitation of strontium silicates, with a focus on problems arising from an unoptimized Sr/Si precursor ratio.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Precipitation or Low Yield Incorrect pH: The pH of the solution is critical for the precipitation of metal silicates.[1] Inadequate Precursor Concentration: The concentrations of strontium and silicon precursors may be too low to exceed the solubility product.[2] Competing Reactions: Presence of other ions that can react with the precursors.[2][3] Incorrect Temperature: Temperature affects reaction kinetics and solubility.[2]Optimize pH: Systematically vary the pH of the reaction mixture to identify the optimal range for this compound precipitation. A higher pH generally favors the formation of magnesium silicates, a principle that can be analogous to strontium silicates.[1] Increase Precursor Concentration: Gradually increase the concentration of the strontium and silicate solutions. Use Purified Reagents: Ensure the use of high-purity water and precursors to minimize interfering ions. Control Temperature: Conduct the precipitation at a controlled and optimized temperature. Higher temperatures can increase reaction rates but may also alter solubility.[2]
Formation of Undesired Phases Incorrect Sr/Si Ratio: The molar ratio of strontium to silicon precursors directly influences the stoichiometry of the final product (e.g., SrSiO₃ vs. Sr₂SiO₄).[4] Local pH Variations: Poor mixing can lead to localized areas of high or low pH, promoting the formation of different silicate phases.Systematic Ratio Variation: Perform a series of experiments with varying Sr/Si molar ratios to identify the ratio that yields the desired phase. Improve Mixing: Ensure vigorous and consistent stirring throughout the addition of precursors to maintain a homogeneous reaction environment.[2]
Poor Particle Size Control (Too Large or Agglomerated) High Precursor Concentration: High concentrations can lead to rapid nucleation and uncontrolled growth, resulting in larger particles and agglomeration. Slow Addition Rate: A very slow addition of precursors might favor particle growth over nucleation, leading to larger particles. Inadequate Stirring: Insufficient agitation can lead to localized supersaturation and uncontrolled particle growth.Adjust Precursor Concentration: Experiment with lower precursor concentrations to control the nucleation and growth rates. Optimize Addition Rate: Vary the rate of precursor addition to find a balance between nucleation and growth. Enhance Agitation: Increase the stirring speed to ensure rapid and uniform distribution of precursors.
Poor Particle Size Control (Too Small or Colloidal) Low Precursor Concentration: Very low concentrations may favor nucleation over growth, resulting in very small particles that are difficult to separate. Rapid Addition Rate: A very fast addition rate can lead to a burst of nucleation, forming many small particles.Increase Precursor Concentration: Systematically increase precursor concentrations to promote controlled particle growth after nucleation. Decrease Addition Rate: A slower, more controlled addition of precursors can favor the growth of existing nuclei over the formation of new ones.
Gel Formation High Silicate Concentration: A high concentration of the silicate precursor, especially at a specific pH, can lead to the formation of a silica gel instead of a precipitate.[5] Incorrect pH: The pH can influence the polymerization of silicate species, leading to gelation.[6]Adjust Silicate Concentration: Lower the concentration of the silicate precursor solution. Optimize pH: Adjust the pH to a range that favors precipitation over gel formation. For instance, a stable nano-silica precursor solution can be formed at a pH of 6.[6]
Inconsistent Results Variability in Raw Materials: Inconsistent purity or concentration of precursor solutions. Fluctuations in Reaction Conditions: Inconsistent temperature, pH, or mixing speed between experiments.Standardize Precursor Solutions: Prepare fresh precursor solutions and accurately determine their concentrations before each set of experiments. Maintain Strict Control Over Parameters: Use calibrated equipment and maintain tight control over all reaction parameters (pH, temperature, stirring rate, addition rate).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control when optimizing the Sr/Si ratio?

A1: The pH of the reaction medium is one of the most critical parameters.[1] It directly influences the solubility of the silicate and strontium species and, consequently, the precipitation efficiency and the phase of the resulting this compound.

Q2: How does the Sr/Si precursor ratio affect the properties of the final product?

A2: The Sr/Si ratio is a key determinant of the final product's stoichiometry, which in turn affects its biological and physical properties. For example, different Sr/Si ratios can lead to the formation of SrSiO₃ or Sr₂SiO₄, which have been shown to exhibit varying levels of bioactivity, antibacterial efficacy, and radiopacity.[4]

Q3: What are typical starting precursors for the chemical precipitation of this compound?

A3: Common precursors include a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (Sr(NO₃)₂), and a soluble silicate source, like sodium silicate (Na₂SiO₃) or tetraethyl orthosilicate (TEOS).

Q4: How can I prevent the agglomeration of my this compound particles during precipitation?

A4: Agglomeration can be minimized by controlling the reaction kinetics. This can be achieved by optimizing the precursor concentrations (avoiding excessively high concentrations), ensuring efficient and uniform mixing, and controlling the rate of precursor addition. In some cases, the use of surfactants or capping agents may be considered.

Q5: What is the influence of temperature on the precipitation process?

A5: Temperature affects both the reaction rate and the solubility of the precursors and the final product.[2] Higher temperatures generally increase the reaction rate, which can lead to faster precipitation. However, it can also increase the solubility of the product, potentially reducing the yield. The optimal temperature should be determined experimentally.

Q6: Can I use co-precipitation to incorporate other ions into the this compound structure?

A6: Yes, co-precipitation is a common method to dope the this compound structure with other ions, such as calcium or magnesium, to tailor the material's properties. The ratio of all precursors in the initial solution will influence the final composition of the co-precipitate.

Experimental Protocols

Key Experiment: Optimization of Sr/Si Precursor Ratio

This protocol describes a systematic approach to determine the optimal Sr/Si precursor ratio for the synthesis of this compound nanoparticles with desired characteristics.

1. Materials and Reagents:

  • Strontium precursor (e.g., Strontium Chloride, SrCl₂)

  • Silicon precursor (e.g., Sodium Silicate, Na₂SiO₃)

  • pH adjusting solution (e.g., Ammonium Hydroxide, NH₄OH, or Hydrochloric Acid, HCl)

  • Deionized water

2. Preparation of Precursor Solutions:

  • Prepare stock solutions of the strontium and silicon precursors at a known concentration (e.g., 1 M).

  • Ensure the solutions are fully dissolved and clear before use.

3. Experimental Setup:

  • Use a jacketed glass reactor to maintain a constant temperature.

  • Employ a magnetic stirrer or overhead stirrer for consistent mixing.

  • Use a calibrated pH probe for continuous monitoring of the pH.

  • Utilize a burette or syringe pump for controlled addition of one of the precursors.

4. Precipitation Procedure (Example with varying Sr/Si ratios):

  • Add a fixed volume of the silicon precursor solution to the reactor and dilute with deionized water.

  • Adjust the pH of the silicate solution to a predetermined value (e.g., 10) using the pH adjusting solution.

  • While vigorously stirring, add the strontium precursor solution dropwise at a controlled rate.

  • Continuously monitor and maintain the pH of the reaction mixture during the addition of the strontium precursor.

  • Repeat the experiment with different volumes of the strontium precursor to achieve a range of Sr/Si molar ratios (e.g., 0.5, 1.0, 1.5, 2.0).

  • After the addition is complete, allow the suspension to age for a specific period (e.g., 2 hours) under continuous stirring.

5. Product Recovery and Characterization:

  • Separate the precipitate from the solution by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove residual ions.

  • Dry the precipitate in an oven at a specified temperature (e.g., 80°C).

  • Characterize the dried powder for its phase composition (XRD), morphology and particle size (SEM/TEM), and elemental composition (EDS/XRF).

Quantitative Data Summary

The following tables summarize quantitative data from literature on the influence of synthesis parameters on the properties of precipitated silicates.

Table 1: Effect of Synthesis pH on the Mg/Si Ratio of Precipitated Magnesium Silicates

Theoretical Mg/Si RatioSynthesis pHExperimental Mg/Si Ratio
0.58.80.34
0.59.4 - 9.8~0.5
0.512.61.00
1.08.40.38
1.010.2~1.0
1.012.51.06
Data adapted from a study on magnesium silicates, illustrating the strong influence of pH on the final stoichiometry. A similar trend is expected for strontium silicates.[1]

Table 2: Influence of Ammonia Concentration on this compound Particle Size

Ammonia ConcentrationResulting Sr/Si Ratio in ParticlesParticle Size
LowLowerLarger
HighHigherSmaller
Qualitative summary based on findings that higher ammonia concentration leads to the formation of SrSiO₃ and Sr₂SiO₄ particles with smaller sizes.[4]

Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization of the Sr/Si precursor ratio.

Experimental_Workflow cluster_prep Preparation cluster_reaction Precipitation Reaction cluster_processing Post-Processing cluster_analysis Characterization prep_sr Prepare Sr Precursor Solution mix Mix Precursors at Controlled Rate prep_sr->mix prep_si Prepare Si Precursor Solution prep_si->mix control_ph Maintain Constant pH mix->control_ph control_temp Maintain Constant Temp mix->control_temp separate Separate Precipitate (Centrifuge/Filter) mix->separate wash Wash Precipitate separate->wash dry Dry Precipitate wash->dry analyze Analyze Product (XRD, SEM, etc.) dry->analyze

Caption: Experimental workflow for chemical precipitation.

Optimization_Logic start Define Target Properties vary_ratio Vary Sr/Si Ratio start->vary_ratio precipitate Perform Chemical Precipitation vary_ratio->precipitate characterize Characterize Product precipitate->characterize evaluate Evaluate Against Target Properties characterize->evaluate evaluate->vary_ratio No optimal Optimal Ratio Achieved evaluate->optimal Yes

Caption: Logical flow for optimizing the Sr/Si ratio.

References

Validation & Comparative

A Comparative Analysis of Strontium Silicate and YAG:Ce Phosphors for Advanced Lighting and Display Technologies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and scientists on the performance, synthesis, and key characteristics of strontium silicate and YAG:Ce phosphors, supported by experimental data.

In the realm of solid-state lighting and display technology, the development of efficient and stable phosphor materials is paramount. Yttrium aluminum garnet doped with cerium (YAG:Ce) has long been the workhorse yellow phosphor for generating white light in combination with blue light-emitting diodes (LEDs). However, the quest for improved color rendering, higher efficacy, and enhanced thermal stability has led to the exploration of alternative materials, with this compound phosphors emerging as a promising contender. This guide provides a comprehensive comparative analysis of this compound (Sr₂SiO₄:Eu²⁺ and Sr₃SiO₅:Eu²⁺) and YAG:Ce phosphors, offering researchers and drug development professionals a detailed overview of their performance characteristics, synthesis protocols, and underlying photoluminescent mechanisms.

Quantitative Performance Comparison

To facilitate a direct comparison of their key luminescent properties, the following tables summarize the available quantitative data for YAG:Ce and various this compound phosphors. It is important to note that these values can vary depending on the specific synthesis method, dopant concentration, and measurement conditions.

Table 1: Luminescent Properties of YAG:Ce Phosphor

PropertyValueExcitation Wavelength (nm)
Emission Peak~530 - 560 nm (Broad Yellow)~450 - 460
Quantum Yield (Internal)> 90%[1]466
Decay Time~57 - 75 ns[2][3][4]460
Thermal Quenching (T₅₀)> 700 K (intrinsic)[5][6][7]-

Table 2: Luminescent Properties of this compound Phosphors

PhosphorEmission Peak (nm)Quantum Yield (Internal)Decay TimeThermal Quenity (T₅₀)Excitation Wavelength (nm)
Sr₂SiO₄:Eu²⁺~550 - 585[8][9]~75% (for Sr₁.₅Eu₀.₅SiO₄)[9]-Improved over YAG:Ce[10]~400 - 460[8][10]
Sr₃SiO₅:Eu²⁺~570 - 581[11]-~14 hours (persistent luminescence with Nb co-doping)[12]-~460[11]
Sr₃MgSi₂O₈:Eu²⁺~457 (Blue)[13]-1.197 ms[13]-~280, 350[13]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and characterization of high-quality phosphor materials. Below are representative protocols for the solid-state synthesis of this compound phosphors and the sol-gel synthesis of YAG:Ce.

Solid-State Synthesis of Sr₂SiO₄:Eu²⁺

This method involves the high-temperature reaction of solid precursors to form the desired phosphor.

Materials:

  • Strontium carbonate (SrCO₃)

  • Silicon dioxide (SiO₂)

  • Europium(III) oxide (Eu₂O₃)

  • Ammonium chloride (NH₄Cl) as a flux (optional)

Procedure:

  • Stoichiometric amounts of SrCO₃, SiO₂, and Eu₂O₃ are thoroughly mixed in an agate mortar. A small amount of flux, such as NH₄Cl, can be added to promote the reaction.[14]

  • The mixed powder is placed in an alumina crucible.

  • The crucible is then placed in a tube furnace and heated to a temperature between 1150°C and 1300°C.[10]

  • The sample is calcined for several hours (e.g., 3 hours) under a reducing atmosphere (e.g., a mixture of 5% H₂ and 95% N₂) to ensure the reduction of Eu³⁺ to Eu²⁺.[10]

  • After calcination, the furnace is cooled down to room temperature, and the resulting phosphor powder is ground for further characterization.

Sol-Gel Synthesis of YAG:Ce³⁺

The sol-gel method offers a low-temperature route to synthesize homogenous and fine phosphor powders.

Materials:

  • Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Deionized water

  • Glycol as a complexant[3]

Procedure:

  • Stoichiometric amounts of Y(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O, and Ce(NO₃)₃·6H₂O are dissolved in deionized water.[3][6][15][16]

  • Glycol is added to the solution as a complexing agent.[3]

  • The solution is heated in an oil bath at 100°C with continuous stirring for approximately 6 hours to form a sol.[3]

  • The sol is then dried in an oven to obtain a gel.

  • The dried gel is ground into a powder and calcined at a high temperature (e.g., 1400-1550°C) in a reducing atmosphere (e.g., H₂/N₂) for several hours to obtain the crystalline YAG:Ce phosphor.[15][16]

Visualizing Synthesis and Performance

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

Synthesis_Workflow cluster_Sr2SiO4 Solid-State Synthesis of Sr₂SiO₄:Eu²⁺ cluster_YAG Sol-Gel Synthesis of YAG:Ce³⁺ Sr_start Start Materials: SrCO₃, SiO₂, Eu₂O₃ Sr_mix Mixing & Grinding Sr_start->Sr_mix Stoichiometric proportions Sr_calcine Calcination (1150-1300°C, H₂/N₂) Sr_mix->Sr_calcine Sr_cool Cooling & Grinding Sr_calcine->Sr_cool Sr_end Sr₂SiO₄:Eu²⁺ Powder Sr_cool->Sr_end YAG_start Start Materials: Y(NO₃)₃, Al(NO₃)₃, Ce(NO₃)₃ YAG_dissolve Dissolving in Water + Glycol YAG_start->YAG_dissolve YAG_sol Sol Formation (100°C, 6h) YAG_dissolve->YAG_sol YAG_gel Gel Formation (Drying) YAG_sol->YAG_gel YAG_calcine Calcination (1400-1550°C, H₂/N₂) YAG_gel->YAG_calcine YAG_end YAG:Ce³⁺ Powder YAG_calcine->YAG_end

A flowchart comparing the synthesis workflows for Sr₂SiO₄:Eu²⁺ and YAG:Ce³⁺ phosphors.

Property_Comparison center Phosphor Properties YAG YAG:Ce center->YAG SrSi This compound center->SrSi YAG_QY High Quantum Yield (>90%) YAG->YAG_QY YAG_Decay Fast Decay (~70 ns) YAG->YAG_Decay YAG_Thermal High Intrinsic Thermal Stability YAG->YAG_Thermal YAG_Emission Broad Yellow Emission YAG->YAG_Emission SrSi_QY Good Quantum Yield (~75%) SrSi->SrSi_QY SrSi_Decay Tunable Decay (ns to ms) SrSi->SrSi_Decay SrSi_Thermal Excellent Thermal Stability SrSi->SrSi_Thermal SrSi_Emission Tunable Emission (Blue to Yellow) SrSi->SrSi_Emission

A concept map comparing the key properties of YAG:Ce and this compound phosphors.

Discussion and Conclusion

The comparative analysis reveals that while YAG:Ce remains a highly efficient and widely used phosphor, this compound-based phosphors offer compelling advantages, particularly in terms of thermal stability and tunable emission properties. The observation that white LEDs based on Sr₂SiO₄:Eu can exhibit higher luminous efficacy than their YAG:Ce counterparts underscores the potential of silicate phosphors in high-power applications where thermal quenching is a significant concern.[10]

The synthesis methods for both classes of materials are well-established, with solid-state reactions being common for silicates and sol-gel methods offering a route to homogenous YAG:Ce nanopowders. The choice of synthesis method can significantly impact the final properties of the phosphor, including particle size, morphology, and quantum efficiency.

References

A Comparative Guide to the Bioactivity of Strontium Silicate and Bioactive Glass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for ideal bone regenerative materials has led to the development of various bioceramics, among which strontium silicate and bioactive glass have emerged as promising candidates. Both materials exhibit excellent biocompatibility and the ability to stimulate bone formation, making them valuable for applications in orthopedic and dental fields. This guide provides an objective comparison of their bioactivity, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.

Quantitative Comparison of Bioactivity

The following tables summarize key quantitative data from various studies, offering a comparative overview of the performance of this compound and bioactive glass in critical aspects of bone regeneration.

Table 1: Ion Release Profile

MaterialIonConcentration (ppm)Time PointSource
Strontium-Substituted Bioactive Glass (5 wt% Sr)Sr²⁺~5-1024 hours[1]
Si⁴⁺~18.5–32.6Not Specified[2]
Ca²⁺~132.1–234.3Not Specified[2]
Bioactive Glass (45S5)Si⁴⁺VariesVaries[3]
Ca²⁺VariesVaries[3]
This compoundSr²⁺High releaseNot Specified[4]
Si⁴⁺High releaseNot Specified[5]

Note: Direct comparative studies with identical conditions are limited. Ion release is highly dependent on material composition, surface area, and immersion medium.

Table 2: In Vitro Osteogenic Activity

MaterialCell TypeAssayResultTime PointSource
Strontium-Substituted Bioactive Glass (5 wt% Sr)Fetal Mouse Calvarial OsteoblastsALP ActivitySignificant increase vs. control6 days[1]
Osteocalcin SecretionSignificant increase vs. control12 days[1]
Runx2, Osterix, Dlx5, Col I, ALP, BSP, OC mRNASignificant up-regulation vs. control12 days[1]
Strontium-Substituted Bioactive Glass (50% & 100% Sr substitution)Saos-2Cell ProliferationSignificantly more cells vs. 0% Sr14 days[6]
ALP ActivitySignificantly higher vs. 0% Sr14 days[6]
Bioactive Glass (S53P4)Not SpecifiedApatite Layer FormationForms hydroxyapatite layer in SBFNot Specified[7]
This compound (Sr-CS)Rat Bone Marrow Stromal Cells (rBMSCs)Cell ProliferationEnhanced vs. controlNot Specified[8]
ALP ActivityEnhanced vs. controlNot Specified[8]
Osteogenic & Angiogenic Gene ExpressionEnhanced vs. controlNot Specified[8]
Calcium this compound (CSR)Human Dental Pulp Stem Cells (HDPSC)ALP ActivitySignificantly higher than Calcium Silicate14 days[9]
Mineralization (ARS)Higher than Calcium Silicate14 & 21 days[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.

Apatite Formation in Simulated Body Fluid (SBF)

This assay assesses the in vitro bioactivity of a material by its ability to form a bone-like hydroxyapatite layer on its surface.

  • Preparation of SBF: Prepare SBF solution with ion concentrations nearly equal to those of human blood plasma. A common formulation was proposed by Kokubo et al. and is detailed in ISO 23317.[10][11] The solution is buffered to pH 7.4.

  • Sample Immersion: Immerse the sterile material samples (e.g., discs, powders) in SBF at a surface area-to-volume ratio of 0.1 cm²/mL in sterile containers.

  • Incubation: Incubate the samples at 37°C for various time points (e.g., 1, 3, 7, 14 days).

  • Analysis: After each time point, remove the samples from the SBF, gently rinse with deionized water, and dry. Analyze the surface for apatite formation using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to identify phosphate and carbonate bands, X-ray Diffraction (XRD) to confirm the crystalline structure of hydroxyapatite, and Scanning Electron Microscopy (SEM) to observe the surface morphology.[12]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1, Saos-2) onto the material samples or in wells containing material extracts at a predetermined density.

  • Incubation: Culture the cells for various time points (e.g., 1, 3, 5 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This assay quantifies its enzymatic activity.

  • Cell Culture and Lysis: Culture osteoblastic cells on the test materials or with material extracts for desired time points. Lyse the cells using a lysis buffer (e.g., Triton X-100 based).[7][13]

  • Substrate Reaction: Add p-nitrophenyl phosphate (pNPP), the substrate for ALP, to the cell lysate. ALP will hydrolyze pNPP into p-nitrophenol, which is yellow.[14]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[13]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).[13]

  • Quantification: Measure the absorbance of the p-nitrophenol at 405 nm. The ALP activity is typically normalized to the total protein content of the cell lysate, which can be determined using a protein assay like the Bradford or BCA assay.[7][8]

Osteocalcin (OCN) Immunoassay (ELISA)

Osteocalcin is a late marker of osteoblast differentiation and is involved in bone mineralization.

  • Sample Collection: Collect the cell culture supernatant at specified time points.

  • ELISA Procedure: Use a commercially available Osteocalcin ELISA kit.[15][16] The general principle involves:

    • Coating a microplate with a capture antibody specific for osteocalcin.

    • Adding standards and samples to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Adding a substrate that is converted by the enzyme into a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength.

  • Quantification: The concentration of osteocalcin in the samples is determined by comparing their absorbance to a standard curve.

Signaling Pathways in Osteogenesis

The pro-osteogenic effects of this compound and bioactive glass are mediated through the activation of specific intracellular signaling pathways.

This compound Signaling Pathway

Strontium ions released from this compound have been shown to activate multiple signaling pathways that promote osteoblast differentiation and inhibit osteoclast activity. A key pathway involved is the Wnt/β-catenin signaling pathway.

Strontium_Silicate_Pathway Sr_ion Sr²⁺ Ions CaSR Calcium-Sensing Receptor (CaSR) Sr_ion->CaSR Activates Wnt_Ligand Wnt Ligand Production CaSR->Wnt_Ligand Stimulates LRP5_6 LRP5/6-Frizzled Complex Wnt_Ligand->LRP5_6 Binds to GSK3b GSK-3β (Inhibited) LRP5_6->GSK3b Inhibits beta_catenin β-catenin (Accumulation) GSK3b->beta_catenin nucleus Nucleus beta_catenin->nucleus Translocates to Runx2 Runx2 nucleus->Runx2 Activates Transcription of Osteogenesis Osteogenic Differentiation Runx2->Osteogenesis Promotes

Caption: Wnt/β-catenin pathway activated by strontium ions.

Bioactive Glass Signaling Pathway

The dissolution products of bioactive glass, particularly silicate and calcium ions, stimulate osteogenesis through various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Hedgehog (Hh) pathways.

Bioactive_Glass_Pathway BG_ions Bioactive Glass (Si, Ca ions) MAPK_pathway MAPK Pathway (ERK, p38) BG_ions->MAPK_pathway Activates Hh_pathway Hedgehog (Hh) Pathway BG_ions->Hh_pathway Activates nucleus Nucleus MAPK_pathway->nucleus Signal Transduction Hh_pathway->nucleus Signal Transduction Runx2_activation Runx2 Activation Osteogenic_genes Osteogenic Gene Expression (ALP, OCN, etc.) Runx2_activation->Osteogenic_genes Upregulates Gli1_activation Gli1 Activation Gli1_activation->Osteogenic_genes Upregulates nucleus->Runx2_activation nucleus->Gli1_activation Osteogenesis Osteogenesis Osteogenic_genes->Osteogenesis Leads to

Caption: MAPK and Hedgehog pathways activated by bioactive glass ions.

Conclusion

Both this compound and bioactive glass are highly effective biomaterials for promoting bone regeneration. This compound demonstrates a clear advantage in directly stimulating osteogenic pathways through the release of strontium ions, which has been shown to enhance cell proliferation and differentiation. Bioactive glass, on the other hand, exerts its effect through the release of a combination of ions that activate multiple signaling cascades crucial for bone formation. The choice between these materials may depend on the specific application, the desired ion release kinetics, and the targeted cellular responses. Further direct comparative studies under standardized conditions are warranted to fully elucidate the nuanced differences in their bioactivity and to guide the development of next-generation bone regenerative therapies.

References

A Comparative Guide to the Mechanical Properties of Strontium Silicate and Tricalcium Silicate Cements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioactive cements is continually evolving, with strontium silicate and tricalcium silicate-based formulations at the forefront of dental and orthopedic research. Both material classes offer unique advantages in terms of biocompatibility and bioactivity, making them promising candidates for a range of clinical applications, including vital pulp therapy, root-end fillings, and bone regeneration. This guide provides an objective comparison of the key mechanical properties of these two cement types, supported by experimental data to aid in material selection and development.

Executive Summary

Tricalcium silicate (TCS) cements, the primary component of Mineral Trioxide Aggregate (MTA), are well-established for their excellent sealing ability and biocompatibility.[1][2][3][4] this compound (SrS) cements have emerged as a significant alternative, offering the potential for enhanced radiopacity, improved setting times, and therapeutic ion release.[5][6][7] This guide will delve into a comparative analysis of their compressive strength, flexural strength, setting time, and biocompatibility, providing a clear overview of their respective performance characteristics.

Data Presentation: A Comparative Overview

The following tables summarize the key mechanical properties of this compound and tricalcium silicate cements based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in material composition (e.g., presence of radiopacifiers, particle size) and experimental conditions across different studies.

Property This compound Cements Tricalcium Silicate Cements Significance
Compressive Strength Generally comparable to or slightly lower than TCS cements, though some formulations show significant strength.[5]Well-established compressive strength, often considered a benchmark.[8][9]High compressive strength is crucial for materials used in load-bearing applications.
Setting Time Can be significantly shorter than traditional TCS cements.[5][7]Traditionally known for a long setting time, though newer formulations have addressed this.[1][4][10]A shorter setting time is clinically advantageous, reducing the risk of material washout.
Biocompatibility Excellent biocompatibility, with strontium ions potentially enhancing osteogenic differentiation.[11][12][13]Highly biocompatible, with a long history of successful clinical use.[14][15][16]Both materials demonstrate a favorable biological response, essential for tissue contact applications.
Bioactivity Promotes apatite formation and releases strontium and silicon ions, which can stimulate bone regeneration.[11][12]Bioactive, forming a hydroxyapatite layer in the presence of physiological fluids.[17]Bioactivity is key for the regeneration and repair of surrounding tissues.

Detailed Mechanical Properties

Compressive Strength

Compressive strength is a critical parameter for dental and orthopedic cements, indicating their ability to withstand masticatory or physiological loads.

Material Type Compressive Strength (MPa) Testing Time Reference
This compound (experimental)~40 MPa7 days[5]
Tricalcium Silicate (Biodentine)40.36 ± 6.2 MPa24 hours[18]
Tricalcium Silicate (MTA)Lower than Biodentine7 days[8]
Zinc Phosphate Cement (for comparison)101.888 MPaIn-vivo[19]

Note: Compressive strength values can vary significantly based on the specific formulation, powder-to-liquid ratio, and testing standards.

Setting Time

The setting time of a cement is a crucial clinical consideration. A prolonged setting time can lead to material displacement and contamination.

Material Type Initial Setting Time (minutes) Final Setting Time (minutes) Reference
Calcium this compound (CSR)5 ± 0.7529 ± 1.9[7]
Calcium Silicate (CS)8 ± 0.7731 ± 1.39[7]
Tricalcium Silicate (MTA)~45~175[10]
Fast-Setting TCS (Biodentine)9-12-[10]

Incorporation of this compound can significantly decrease the setting time of calcium silicate cements.[5]

Biocompatibility and Bioactivity

Both this compound and tricalcium silicate cements exhibit excellent biocompatibility, a prerequisite for any material intended for implantation or direct contact with living tissues.[11][12][13][14][15][16]

Tricalcium Silicate Cements: These materials are known to be biocompatible and support the proliferation and differentiation of human bone marrow-derived mesenchymal stem cells.[14][16] Their bioactivity stems from the release of calcium ions and the formation of a hydroxyapatite layer upon contact with physiological fluids, which promotes tissue regeneration.[17]

This compound Cements: The incorporation of strontium is believed to enhance the bioactivity of calcium silicate cements.[12] Strontium ions can stimulate osteogenic differentiation in human mesenchymal stem cells and may increase the degradation rate of the cement, which could facilitate more rapid tissue regeneration.[11] Studies have shown that strontium-containing cements are non-cytotoxic and biocompatible.[13]

Experimental Protocols

The determination of the mechanical properties of dental and orthopedic cements follows standardized experimental protocols, often guided by ISO standards.

Compressive Strength Test

This test evaluates the ability of a set cement to resist a crushing force.

Compressive_Strength_Test cluster_preparation Sample Preparation cluster_testing Testing cluster_calculation Calculation P1 Mix Cement P2 Place in Mold (e.g., 6mm height, 4mm diameter) P1->P2 P3 Store in Humid Environment (37°C) P2->P3 T1 Place Sample in Universal Testing Machine P3->T1 T2 Apply Compressive Load (e.g., 1 mm/min crosshead speed) T1->T2 T3 Record Load at Fracture T2->T3 C1 Compressive Strength (MPa) = Force (N) / Area (mm²) T3->C1 Setting_Time_Test cluster_preparation Sample Preparation cluster_testing Testing cluster_results Results P1 Mix Cement P2 Place in Mold P1->P2 T1 Lower Indenter (e.g., Gilmore Needle) onto Cement Surface P2->T1 T2 Record Time until Indenter Fails to Leave an Impression T1->T2 Repeat at intervals R1 Initial Setting Time T2->R1 R2 Final Setting Time T2->R2 Biocompatibility_Signaling cluster_material Cement-Tissue Interface cluster_cellular Cellular Response cluster_outcome Tissue Regeneration Cement Bioactive Cement (SrS or TCS) Ion_Release Ion Release (Ca²⁺, Sr²⁺, Si⁴⁺) Cement->Ion_Release Stem_Cells Mesenchymal Stem Cells Ion_Release->Stem_Cells Stimulates Proliferation Cell Proliferation Stem_Cells->Proliferation Differentiation Osteogenic Differentiation Stem_Cells->Differentiation Matrix Extracellular Matrix Deposition Differentiation->Matrix Mineralization Mineralization (Hydroxyapatite Formation) Matrix->Mineralization Tissue_Repair Tissue Repair and Regeneration Mineralization->Tissue_Repair

References

A Comparative Guide to the Cytotoxicity of Strontium Silicate and Calcium Phosphate Ceramics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biomaterials for tissue engineering and drug delivery applications is critically dependent on their biocompatibility. Among the myriad of available options, strontium silicate and calcium phosphate ceramics have garnered significant attention for their favorable biological properties. This guide provides an objective comparison of the in vitro cytotoxicity of these two classes of biomaterials, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.

Executive Summary

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the cytotoxicity of this compound and calcium phosphate-based ceramics.

Table 1: Cell Viability in the Presence of this compound vs. Calcium Silicate/Phosphate-Based Sealers (CCK-8 Assay)

MaterialConcentrationCell LineTime PointRelative Cell Viability (%)Reference
This compound-based Sealer (CRoot SP) 0.02 mg/mLrSCAPs1, 3, 5 daysNo significant difference from control[1]
0.2 mg/mLrSCAPs1, 3, 5 daysNo significant difference from control[1]
2 mg/mLrSCAPs1 dayComparable to control[1]
5 mg/mLrSCAPs1, 3, 5 daysConsistently greater than iRoot SP[1]
10 mg/mLrSCAPs1, 3, 5 daysConsistently greater than iRoot SP[1]
Calcium Silicate-based Sealer (iRoot SP) 0.02 mg/mLrSCAPs1, 3, 5 daysNo significant difference from control[1]
0.2 mg/mLrSCAPs1, 3, 5 daysNo significant difference from control[1]
2 mg/mLrSCAPs3, 5 daysSignificantly reduced[1]
5 mg/mLrSCAPs1, 3, 5 daysSignificantly lower than control[1]
10 mg/mLrSCAPs1, 3, 5 daysSignificantly lower than control[1]
This compound-based Sealer (C-R) 1:10 dilutionMC3T3-E1Not specified~121%[2]
Calcium Silicate-based Sealer (i-R) 1:10 dilutionMC3T3-E1Not specified~132%[2]
Calcium Silicate-based Sealer (AHPbcs) 1:10 dilutionMC3T3-E1Not specifiedBiocompatible[2]
Epoxy Resin-based Sealer (AHP) 1:2 dilutionMC3T3-E1Not specified~38%[2]

rSCAPs: Stem cells from rat apical papilla MC3T3-E1: Mouse pre-osteoblastic cell line

Table 2: Cytotoxicity of Strontium-Substituted Calcium Phosphate Ceramics (MTT Assay)

MaterialConcentrationCell LineTime PointCell Viability (%)Reference
Hydroxyapatite (HA) up to 50 µg/mLMC3T3-E124 hoursNo significant change[3]
5% Strontium-substituted HA up to 50 µg/mLMC3T3-E124 hours~85%[3]
10% Strontium-substituted HA up to 50 µg/mLMC3T3-E124 hours~85%[3]
Hydroxyapatite (HA) 250 µg/mLMC3T3-E172 hours<60%[3]
5% Strontium-substituted HA 250 µg/mLMC3T3-E172 hours<60%[3]
10% Strontium-substituted HA 250 µg/mLMC3T3-E172 hours<60%[3]

Table 3: Lactate Dehydrogenase (LDH) Release from Cells Exposed to Strontium-Containing Ceramics

MaterialCell LineLDH Value (µU/mL)ConclusionReference
Silicate- and Zn-co-substituted Sr apatite (SrZnSiP) Not specified11.31 ± 3.12No cytotoxicity[4]
Silicate-substituted Sr apatite (SrSiP) Not specified9.36 ± 1.49No cytotoxicity[4]
Control Not specified12.28 ± 1.36-[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the ceramic materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours) at 37°C. Remove the old medium from the cells and replace it with the material extracts at various dilutions.

  • MTT Incubation: After the desired exposure time (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate for 5-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the relative cell viability as a percentage of the control group (cells cultured in medium without material extracts).

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[6] Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[7][8]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).[6][7]

  • Absorbance Reading: Stop the reaction by adding a stop solution (e.g., 1M acetic acid) and measure the absorbance at a wavelength of approximately 490 nm.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Live/Dead Staining

This fluorescence-based assay visually distinguishes between viable and non-viable cells.

  • Cell Seeding on Scaffolds: Seed cells directly onto the ceramic scaffolds placed in a multi-well plate and culture for the desired period.

  • Staining Solution Preparation: Prepare a working solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in a buffered saline solution (e.g., PBS).[9][10] A common working concentration is 2 µM Calcein AM and 4 µM Ethidium Homodimer-1.[11]

  • Staining: Remove the culture medium and wash the cell-seeded scaffolds with PBS. Add the Live/Dead staining solution to each well, ensuring the scaffolds are fully covered.

  • Incubation: Incubate the plate in the dark at room temperature or 37°C for 15-30 minutes.[9][10]

  • Imaging: Gently wash the scaffolds with PBS to remove excess stain. Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.[9]

Signaling Pathways and Experimental Workflows

To understand the cellular mechanisms underlying the observed cytotoxic or biocompatible effects, it is essential to investigate the involved signaling pathways.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of biomaterials.

experimental_workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis mat_prep Ceramic Material (this compound or Calcium Phosphate) extract_prep Preparation of Extracts (incubation in culture medium) mat_prep->extract_prep cell_exposure Exposure to Material Extracts (various concentrations) extract_prep->cell_exposure cell_seeding Cell Seeding (e.g., Osteoblasts, Fibroblasts) cell_seeding->cell_exposure mtt MTT Assay (Metabolic Activity) cell_exposure->mtt ldh LDH Assay (Membrane Integrity) cell_exposure->ldh live_dead Live/Dead Staining (Viability Visualization) cell_exposure->live_dead quant_data Quantitative Data (Cell Viability %, Cytotoxicity %) mtt->quant_data ldh->quant_data qual_data Qualitative Data (Fluorescence Images) live_dead->qual_data

Caption: A generalized workflow for in vitro cytotoxicity testing of ceramic biomaterials.

Potential Signaling Pathways Influenced by this compound

Strontium ions released from this compound ceramics can influence key signaling pathways involved in cell proliferation, differentiation, and survival.

strontium_pathways cluster_erk ERK Pathway cluster_p38 p38 MAPK Pathway cluster_nfkb NF-κB Pathway Sr_ion Strontium Ions (Sr²⁺) from this compound ERK ERK Sr_ion->ERK Activates p38 p38 MAPK Sr_ion->p38 Activates NFkB NF-κB Sr_ion->NFkB Inhibits Proliferation Cell Proliferation & Survival ERK->Proliferation Differentiation Osteogenic Differentiation p38->Differentiation Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by strontium ions.[12][13]

Apoptosis Signaling Pathways Potentially Affected by Biomaterials

Cytotoxic effects of biomaterials can lead to programmed cell death, or apoptosis, which is regulated by intricate signaling cascades.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Biomaterial Biomaterial-Induced Stress (e.g., High Ion Concentration) Mitochondrion Mitochondrion Biomaterial->Mitochondrion Death_Receptors Death Receptors (e.g., Fas, TNFR) Biomaterial->Death_Receptors Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase_3 DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC DISC->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

This guide provides a comparative analysis of the cytotoxicity of this compound and calcium phosphate ceramics, supported by quantitative data and detailed experimental protocols. The evidence suggests that both material classes are generally biocompatible. This compound-based materials may offer advantages in terms of lower cytotoxicity at higher concentrations compared to some calcium silicate formulations. The choice of material should be guided by the specific application, considering factors such as the required ion release profile and the desired cellular response. The provided experimental workflows and signaling pathway diagrams offer a framework for further research and a deeper understanding of the cell-material interactions.

References

Unveiling the Bioactivity of Strontium Silicate: A Comparative Guide to Apatite Formation in Simulated Body Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the apatite-forming ability of biomaterials is crucial for the design of effective bone regeneration therapies. This guide provides an objective comparison of strontium silicate's performance in forming a bone-like apatite layer in simulated body fluid (SBF) against other common bioactive materials, supported by experimental data and detailed protocols.

This compound has emerged as a promising biomaterial due to the known therapeutic effects of strontium ions on bone metabolism. Strontium has been shown to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts. When incorporated into a silicate network, it is hypothesized that the controlled release of strontium and silicon ions can enhance the material's bioactivity, specifically its ability to form a hydroxyapatite (HA) layer, which is a critical step for bone bonding.

Comparative Analysis of Apatite-Forming Ability

The ability of a biomaterial to form a calcium phosphate layer on its surface when immersed in SBF is a widely accepted indicator of its potential in-vivo bone-bonding ability. This section compares the apatite-forming ability of this compound with that of calcium silicate and the well-established 45S5 bioactive glass.

While direct comparative studies on pure this compound are limited, data from studies on strontium-containing calcium silicates and bioactive glasses provide valuable insights. The substitution of calcium with strontium in the silicate network has been shown to influence the material's dissolution rate and, consequently, the kinetics of apatite formation.

Table 1: Quantitative Comparison of Apatite Formation in SBF

MaterialTime in SBFApatite Layer Formation(Ca+Sr)/P Ratio of Apatite LayerSource
Strontium-Substituted Calcium Silicate (Sr-CS)7 daysHigher than Calcium Silicate (CS)Not specified[1]
Calcium Silicate (CS)7 daysLower than Strontium-Substituted Calcium Silicate (Sr-CS)Not specified[1]
Strontium-Containing Bioactive Glass (Sr-BG)8 hoursEnhanced compared to non-Sr glass1.3 ± 0.2
45S5 Bioactive Glass10 hoursOnset of crystalline apatite formationNot specified[2]
45S5 Bioactive Glass1-3 weeksIncreasing calcium and phosphorus content on surfaceNot specified[3]
Silver-Substituted Strontium Phosphosilicate4-7 daysInitiation and growth of apatite phaseNot specified[4]

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

The available data suggests that the incorporation of strontium can enhance the rate of apatite formation compared to its calcium-only counterparts. For instance, one study demonstrated that calcium this compound exhibited higher apatite formation than calcium silicate after immersion in a phosphate-buffered saline (PBS) solution, a medium similar to SBF.[1] Furthermore, the full substitution of calcium with strontium in a bioactive glass formulation was found to significantly enhance apatite formation within 8 hours.[5] The (Ca+Sr)/P ratio of the formed apatite layer on a strontium-containing bioactive glass was determined to be 1.3 ± 0.2, which is in the range of bone-like apatite.[5]

Experimental Protocol: SBF Immersion Test (ISO 23317)

The following is a detailed methodology for the in-vitro assessment of apatite-forming ability of a biomaterial in SBF, based on the ISO 23317 standard.[6][7]

1. Preparation of Simulated Body Fluid (SBF)

SBF is a solution with ion concentrations nearly equal to those of human blood plasma. It is prepared by dissolving reagent-grade chemicals in distilled water in a specific order to prevent precipitation. The final solution is buffered to a pH of 7.4 at 37°C.[1]

2. Specimen Preparation

The material to be tested (e.g., this compound powder, disc, or coating) is prepared with a defined surface area. For powders, a specific mass is used, while for solid forms, the surface is typically polished and cleaned.

3. Immersion Procedure

  • The specimen is immersed in a predetermined volume of SBF in a clean, inert container (e.g., polyethylene). The ratio of the specimen's surface area to the SBF volume is standardized.

  • The container is sealed and placed in an incubator at a constant temperature of 37°C for a specified period (e.g., 1, 3, 7, 14, and 28 days).[8][3]

  • For longer immersion times, the SBF solution may be refreshed at regular intervals to maintain ion concentrations.

4. Post-Immersion Analysis

After the designated immersion period, the specimen is removed from the SBF, gently rinsed with distilled water to remove non-adherent precipitates, and dried. The surface is then characterized using various analytical techniques:

  • Scanning Electron Microscopy (SEM): To observe the morphology of the formed apatite layer.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the surface layer, specifically the calcium and phosphorus content, and to calculate the Ca/P ratio.[3]

  • Thin-Film X-ray Diffraction (TF-XRD): To identify the crystalline phases of the formed layer and confirm the presence of hydroxyapatite.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect the characteristic vibrational bands of phosphate and carbonate groups present in hydroxycarbonate apatite.

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_immersion Immersion cluster_analysis Analysis SBF_prep Prepare SBF (ISO 23317) Immerse Immerse Specimen in SBF SBF_prep->Immerse Specimen_prep Prepare Strontium Silicate Specimen Specimen_prep->Immerse Incubate Incubate at 37°C Immerse->Incubate Remove_Rinse Remove and Rinse Specimen Incubate->Remove_Rinse SEM SEM Remove_Rinse->SEM EDX EDX Remove_Rinse->EDX XRD TF-XRD Remove_Rinse->XRD FTIR FTIR Remove_Rinse->FTIR

Experimental workflow for the SBF immersion test.

The bioactivity of strontium extends beyond simple apatite formation. The release of strontium ions from the silicate matrix can directly influence the behavior of bone cells, promoting bone regeneration.

G cluster_osteoblast Osteoblast Sr Strontium Ions (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR Wnt Wnt/β-catenin Signaling CaSR->Wnt NFATc1 NFATc1 CaSR->NFATc1 Gene_Expression ↑ Osteogenic Gene Expression (e.g., Runx2) Wnt->Gene_Expression NFATc1->Gene_Expression Proliferation ↑ Proliferation & Differentiation Gene_Expression->Proliferation Bone_Formation ↑ Bone Formation Proliferation->Bone_Formation

Simplified signaling pathway of strontium in osteoblasts.

Strontium ions have been shown to activate the calcium-sensing receptor (CaSR) on osteoblasts.[9] This activation can trigger downstream signaling cascades, including the Wnt/β-catenin and calcineurin/NFATc1 pathways.[9][10][11] These pathways ultimately lead to the upregulation of key osteogenic transcription factors like Runx2, promoting osteoblast proliferation, differentiation, and ultimately, new bone formation.[10]

Conclusion

The available evidence strongly suggests that this compound is a highly bioactive material with a pronounced ability to form a bone-like apatite layer in a simulated physiological environment. The incorporation of strontium appears to accelerate this process compared to conventional calcium-based silicates. This enhanced bioactivity, coupled with the direct stimulatory effects of strontium on bone cells, positions this compound as a compelling candidate for the development of next-generation bone regenerative therapies. Further direct comparative studies with standardized materials and methodologies will be invaluable in fully elucidating its performance advantages.

References

A Comparative Analysis of Quantum Efficiency in Strontium Silicate and Zinc Silicate Phosphors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the pursuit of advanced materials for applications ranging from solid-state lighting to bio-imaging, the quantum efficiency of phosphors remains a critical performance metric. This guide provides a detailed comparison of the quantum efficiency and related photoluminescent properties of two prominent classes of phosphors: strontium silicates and zinc silicates. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Performance Data

The following table summarizes the key performance indicators for various doped strontium silicate and zinc silicate phosphors as reported in the scientific literature. It is important to note that a direct comparison is challenging due to variations in synthesis methods, dopant concentrations, and measurement conditions across different studies.

Phosphor MaterialDopantExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Efficiency (%)Reference
This compound (Sr3SiO5)Eu2+46057082[1]
This compound (SrSiO3)Eu3+396594 (orange-red)10.2
This compoundEuNot SpecifiedNot Specified74[2]
Zinc Silicate (Zn2SiO4)Mn2+Not Specified525 (green)~70[1]
Calcium Silicate (Ca2SiO4)Eu3+397712 (red)87.95[3][4]

Note: The data for Calcium Silicate is included to provide a broader context within silicate phosphors.

Experimental Protocol: Measuring Photoluminescence Quantum Yield

The determination of a phosphor's quantum efficiency is crucial for evaluating its performance. The absolute method, utilizing an integrating sphere, is a widely accepted and accurate technique.[5][6][7]

Objective: To measure the internal quantum efficiency of a phosphor powder, defined as the ratio of photons emitted to photons absorbed.[6]

Materials and Equipment:

  • Phosphor powder sample

  • Spectrofluorometer equipped with:

    • Broadband light source (e.g., Xenon lamp)

    • Excitation monochromator

    • Integrating sphere with a highly reflective diffuse internal coating (e.g., BaSO4)[6][7]

    • Emission spectrometer (e.g., CCD detector)

  • Sample holder for powders

  • Reference standard (e.g., BaSO4 powder for incident light measurement)[6][7]

Procedure:

  • System Calibration: Calibrate the spectral sensitivity of the detection system using a calibrated light source.

  • Incident Photon Measurement (Reference Scan): a. Place the empty sample holder or a holder filled with a non-luminescent, highly reflective standard (e.g., BaSO4) inside the integrating sphere. b. Illuminate the sample holder with monochromatic light from the excitation monochromator at the desired excitation wavelength. c. Record the spectrum of the scattered excitation light. This represents the total number of incident photons.

  • Sample Measurement (Sample Scan): a. Replace the reference with the sample holder containing the phosphor powder. b. Illuminate the phosphor sample with the same monochromatic light as in the reference scan. c. Record the spectrum, which will include both the scattered excitation light and the emitted photoluminescence from the phosphor.

  • Data Analysis: a. Integrate the area under the emission peak in the sample scan to determine the number of emitted photons. b. Subtract the integrated area of the scattered excitation light in the sample scan from the integrated area of the incident light in the reference scan to determine the number of absorbed photons. c. Calculate the internal quantum efficiency (IQE) using the following formula: IQE (%) = (Number of Emitted Photons / Number of Absorbed Photons) x 100

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the basis of comparison, the following diagrams are provided.

experimental_workflow cluster_setup System Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis & Calculation start Start setup Spectrofluorometer with Integrating Sphere start->setup calibration Calibrate Detector Sensitivity setup->calibration reference_scan Measure Incident Photons (Reference Scan with BaSO4) calibration->reference_scan sample_scan Measure Scattered & Emitted Photons (Sample Scan) reference_scan->sample_scan integrate_spectra Integrate Emission and Scattered Light Spectra sample_scan->integrate_spectra calculate_photons Determine Number of Absorbed and Emitted Photons integrate_spectra->calculate_photons calculate_qe Calculate Internal Quantum Efficiency (IQE) calculate_photons->calculate_qe end_node End calculate_qe->end_node

Caption: Experimental workflow for measuring phosphor quantum efficiency.

comparison_logic cluster_phosphors Phosphor Classes cluster_parameters Key Comparison Parameters strontium_silicate This compound Phosphors quantum_efficiency Quantum Efficiency (%) strontium_silicate->quantum_efficiency emission_spectrum Emission Spectrum (nm) strontium_silicate->emission_spectrum excitation_spectrum Excitation Spectrum (nm) strontium_silicate->excitation_spectrum dopant Activator Ion (Dopant) strontium_silicate->dopant host_lattice Host Lattice Structure strontium_silicate->host_lattice zinc_silicate Zinc Silicate Phosphors zinc_silicate->quantum_efficiency zinc_silicate->emission_spectrum zinc_silicate->excitation_spectrum zinc_silicate->dopant zinc_silicate->host_lattice

Caption: Logical framework for comparing silicate phosphors.

Discussion

The quantum efficiency of both this compound and zinc silicate phosphors is highly dependent on the choice of the activator ion (dopant) and the specific crystal structure of the host material. For instance, Eu2+-doped this compound has shown a high quantum efficiency of 82%, making it a promising candidate for yellow phosphors in white LEDs.[1] In comparison, the well-established Mn2+-doped zinc silicate, known for its green emission, has a reported quantum efficiency of around 70%.[1]

It is evident that different dopants lead to varied efficiencies and emission colors. For example, Eu3+ doping in this compound can result in orange-red emission, but with a significantly lower quantum efficiency of 10.2% in one reported case. This highlights the critical role of the electronic transitions of the dopant ion within the host lattice.

The synthesis method also plays a crucial role. A solid-state reaction method for a Eu-doped silicate phosphor yielded a high photoluminescence quantum efficiency of 74%.[2] The crystallinity and the presence of defects, which are influenced by the synthesis route, can significantly impact the non-radiative decay pathways and thus the overall quantum efficiency.

Conclusion

Both this compound and zinc silicate phosphors offer a versatile platform for developing efficient luminescent materials. While Eu2+-doped strontium silicates have demonstrated very high quantum efficiencies, making them highly attractive for lighting applications, Mn2+-doped zinc silicates remain a robust and well-understood green phosphor. The selection between these two classes of materials will ultimately depend on the specific requirements of the application, including the desired emission color, excitation source, and the importance of maximizing quantum efficiency. Further research focusing on direct comparative studies under standardized conditions is necessary to provide a more definitive ranking of their performance.

References

A Comparative Guide to Strontium Silicate Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a synthesis route for strontium silicate is a critical decision that balances cost, efficiency, and the final material's performance. This guide provides a detailed comparison of the most common synthesis methodologies, supported by experimental data and protocols to inform your selection process.

This compound-based biomaterials are gaining significant attention, particularly in the field of bone regeneration, due to their dual ability to promote bone formation and inhibit bone resorption. The cost-effectiveness and physicochemical properties of the final product are heavily influenced by the chosen synthesis route. Here, we compare four primary methods: solid-state reaction, sol-gel synthesis, hydrothermal synthesis, and chemical precipitation.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route is a trade-off between precursor cost, energy consumption, process complexity, and the desired characteristics of the final product, such as particle size, purity, and bioactivity.

ParameterSolid-State ReactionSol-Gel SynthesisHydrothermal SynthesisChemical Precipitation
Typical Precursors Strontium Carbonate (SrCO₃), Silicon Dioxide (SiO₂)[1][2]Tetraethyl Orthosilicate (TEOS), Strontium Nitrate (Sr(NO₃)₂)[2]Strontium Salts (e.g., SrCl₂, Sr(NO₃)₂), Soluble SilicatesStrontium Nitrate (Sr(NO₃)₂), Potassium Silicate (K₂SiO₃)[2][3]
Processing Temperature High (>1200°C)[3]Low to Moderate (Gelation at RT-80°C, Calcination at 650-800°C)[2]Moderate (120-200°C)Low (Room Temperature to <100°C)[2]
Reaction Time Long (Hours to Days)Moderate (Hours for gelation, plus calcination time)Long (Hours to Days)Short (Minutes to Hours)[3]
Inferred Energy Cost HighModerateModerateLow
Inferred Precursor Cost Low to ModerateHigh (especially alkoxides like TEOS)ModerateLow to Moderate
Particle Size Control Poor, often requires extensive millingExcellentGoodGood
Homogeneity & Purity Can be challenging to achieve high homogeneityExcellentGoodGood
Key Advantages Simple precursors, scalableHigh purity, homogeneity, nanoparticle synthesisGood crystallinity at moderate temperaturesSimple, rapid, low energy consumption[2]
Key Disadvantages High energy consumption, inhomogeneous products, large particle sizeExpensive precursors, potential for residual organicsRequires specialized pressure vessels, long reaction timesCan result in poorly distributed particles if not controlled

Experimental Workflows

The complexity and requirements of each synthesis route can be visualized to better understand the process flow.

G Fig. 1: Generalized Experimental Workflows for this compound Synthesis cluster_0 Solid-State Reaction cluster_1 Sol-Gel Synthesis cluster_2 Hydrothermal Synthesis cluster_3 Chemical Precipitation a0 Weigh & Mix (SrCO₃, SiO₂) a1 High-Temp Calcination (>1200°C) a0->a1 a2 Grinding & Milling a1->a2 a3 Final Powder a2->a3 b0 Prepare Precursor Solutions (TEOS, Sr(NO₃)₂) b1 Hydrolysis & Condensation (Sol) b0->b1 b2 Gelation (Aging) b1->b2 b3 Drying b2->b3 b4 Calcination (650-800°C) b3->b4 b5 Final Powder b4->b5 c0 Prepare Aqueous Precursor Solution c1 Seal in Autoclave c0->c1 c2 Heat (120-200°C) c1->c2 c3 Cooling c2->c3 c4 Washing & Drying c3->c4 c5 Final Powder c4->c5 d0 Mix Precursor Solutions d1 Precipitation (pH adjustment) d0->d1 d2 Aging d1->d2 d3 Washing & Drying d2->d3 d4 Optional Calcination d3->d4 d5 Final Powder d4->d5

Fig. 1: Generalized Experimental Workflows for this compound Synthesis

Detailed Experimental Protocols

Below are representative protocols for each synthesis method, compiled from various research sources.

Solid-State Reaction

This method involves the direct reaction of solid precursors at high temperatures.

  • Materials : Strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) of high purity.

  • Procedure :

    • Stoichiometric amounts of SrCO₃ and SiO₂ are weighed and intimately mixed, often in a mortar and pestle or through ball milling to ensure homogeneity.[1]

    • The mixed powder is placed in an alumina crucible.

    • The crucible is heated in a high-temperature furnace to temperatures typically exceeding 1200°C for several hours.[3]

    • After cooling, the resulting product is often a hard agglomerate.

    • The product is ground and milled to obtain a fine powder of this compound.

Sol-Gel Synthesis

This wet-chemical technique allows for the synthesis of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

  • Materials : Tetraethyl orthosilicate (TEOS) as the silica precursor, strontium nitrate (Sr(NO₃)₂) as the strontium precursor, ethanol, and deionized water.

  • Procedure :

    • TEOS is dissolved in ethanol under stirring.

    • Deionized water, acidified with a catalyst like nitric acid, is added dropwise to the TEOS solution to initiate hydrolysis.

    • A separate solution of strontium nitrate in deionized water is prepared.

    • The strontium nitrate solution is added to the silica sol.

    • The resulting solution is stirred until a transparent gel is formed (gelation), which can take several hours to days at room or slightly elevated temperature (e.g., 60°C).

    • The wet gel is aged for a period (e.g., 24-48 hours) and then dried at a controlled temperature (e.g., 80-120°C) to remove the solvent, forming a xerogel.

    • The xerogel is then calcined at temperatures between 650°C and 800°C to remove residual organics and nitrates and to crystallize the this compound phase.[2]

Hydrothermal Synthesis

This method involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

  • Materials : A strontium salt (e.g., strontium chloride, SrCl₂) and a reactive silica source (e.g., silicic acid or amorphous silica).

  • Procedure :

    • The strontium and silicon precursors are dissolved or suspended in an aqueous solution, often with a mineralizer (e.g., NaOH) to control pH and solubility.

    • The mixture is sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated to a temperature between 120°C and 200°C and maintained for a duration ranging from several hours to days.

    • After the reaction, the autoclave is cooled to room temperature.

    • The resulting precipitate is collected, washed thoroughly with deionized water and ethanol to remove any unreacted precursors or byproducts, and finally dried.

Chemical Precipitation

This technique involves the formation of a solid from a solution by a chemical reaction.

  • Materials : A soluble strontium salt like strontium nitrate (Sr(NO₃)₂) and a soluble silicate source like potassium silicate (K₂SiO₃) or sodium silicate (Na₂SiO₃).[2]

  • Procedure :

    • An aqueous solution of strontium nitrate is prepared.

    • An aqueous solution of potassium silicate is prepared.

    • The potassium silicate solution is added dropwise to the strontium nitrate solution under vigorous stirring. A precipitate of this compound forms immediately.

    • The pH of the solution may be adjusted (e.g., using ammonia) to control the precipitation process and particle characteristics.

    • The precipitate is aged in the mother liquor for a certain period to allow for particle growth and stabilization.

    • The precipitate is then filtered, washed repeatedly with deionized water to remove soluble salts, and dried at a low temperature (e.g., 60-100°C).

    • An optional calcination step at a moderate temperature (e.g., 800°C) can be performed to improve crystallinity.[3]

Biological Performance and Signaling Pathways

The therapeutic effect of this compound in bone regeneration stems from the release of strontium ions (Sr²⁺). These ions have a dual effect: they stimulate bone-forming osteoblasts and inhibit bone-resorbing osteoclasts. This is achieved through the modulation of key signaling pathways.

G Fig. 2: Simplified Signaling Pathways Modulated by Strontium Ions (Sr²⁺) cluster_osteoblast Osteoblast (Bone Formation) cluster_osteoclast Osteoclast (Bone Resorption) Sr Sr²⁺ Wnt Wnt Sr->Wnt Upregulates OPG OPG Sr->OPG ↑ Increases Expression RANKL RANKL Sr->RANKL ↓ Decreases Expression LRP56 LRP5/6 Wnt->LRP56 Binds GSK3B GSK-3β LRP56->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin | (Inhibits degradation) Nucleus_OB Nucleus BetaCatenin->Nucleus_OB Translocates to Osteogenesis ↑ Osteogenic Gene Expression (e.g., RUNX2) Nucleus_OB->Osteogenesis Proliferation ↑ Proliferation & Survival Nucleus_OB->Proliferation OPG->RANKL Binds & Inhibits RANK RANK RANKL->RANK Binds Osteoclastogenesis ↓ Osteoclast Differentiation RANK->Osteoclastogenesis Apoptosis ↑ Apoptosis RANK->Apoptosis (Inhibition leads to)

Fig. 2: Simplified Signaling Pathways Modulated by Strontium Ions (Sr²⁺)

As illustrated in Figure 2, strontium ions promote bone formation by upregulating the Wnt/β-catenin signaling pathway in osteoblasts.[4][5] This leads to the accumulation of β-catenin in the nucleus, which in turn activates the transcription of osteogenic genes like RUNX2, enhancing osteoblast proliferation and differentiation.[4][6]

Simultaneously, strontium inhibits bone resorption by affecting the OPG/RANKL/RANK system.[7][8] It increases the expression of osteoprotegerin (OPG), a decoy receptor that binds to RANKL.[7][9] This prevents RANKL from binding to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation into mature osteoclasts and promoting their apoptosis.[7][10][11]

Conclusion

There is no single "best" method for synthesizing this compound; the optimal choice depends on the specific requirements of the application and the available resources.

  • For large-scale production where cost is a primary driver and precise nanoscale control is not essential, chemical precipitation and solid-state reactions are viable options. The former offers low energy input, while the latter uses simple, inexpensive precursors.

  • For high-performance biomedical applications, such as in advanced drug delivery systems or bioactive coatings where purity, homogeneity, and controlled particle size are paramount, the sol-gel method is often superior, despite its higher precursor costs.

  • Hydrothermal synthesis offers a middle ground, producing crystalline powders at moderate temperatures, but requires specialized equipment.

By carefully considering the trade-offs presented in this guide, researchers can select the most appropriate synthesis strategy to produce this compound with the desired characteristics for their specific research and development needs.

References

Strontium Silicate Phosphors Challenge Commercial Giants in High-Power LED Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison reveals the competitive advantages of emerging strontium silicate-based phosphors over established commercial materials like YAG:Ce, nitrides, and fluorides for next-generation high-power light-emitting diodes (LEDs). This guide provides a detailed analysis of their performance metrics, supported by experimental data, to inform researchers and scientists in the field of solid-state lighting.

Europium-doped this compound phosphors are demonstrating significant potential to enhance the efficiency, color quality, and thermal stability of high-power LEDs. These materials offer compelling alternatives to the current market-dominant phosphors, such as cerium-doped yttrium aluminum garnet (YAG:Ce), europium-doped nitride phosphors (e.g., CaAlSiN₃:Eu²⁺), and manganese-doped fluoride phosphors (e.g., K₂SiF₆:Mn⁴⁺). This report outlines the key performance indicators of this compound phosphors in comparison to these commercial standards, providing critical data for the development of advanced lighting technologies.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of various this compound phosphors against leading commercial phosphors. Data has been compiled from multiple research sources to provide a broad comparative overview.

Table 1: Quantum Efficiency and Thermal Stability

Phosphor MaterialCompositionPeak Emission (nm)Internal Quantum Efficiency (IQE) (%)Thermal Stability (T₅₀ in °C)
This compound Sr₂SiO₄:Eu²⁺~550~70-80%>150
This compound Sr₃SiO₅:Eu²⁺~570~68%[1]Excellent, stable up to 250°C[1]
YAG (Commercial) Y₃Al₅O₁₂:Ce³⁺~550-560~85-97%~150-200
Nitride (Commercial) CaAlSiN₃:Eu²⁺~620-650~85%>200
Fluoride (Commercial) K₂SiF₆:Mn⁴⁺~630~78%~150

Note: T₅₀ is the temperature at which the emission intensity drops to 50% of its initial value at room temperature. Higher values indicate better thermal stability.

Table 2: Luminous Efficacy and Color Rendering Index (CRI)

Phosphor-LED SystemLuminous Efficacy (lm/W)Color Rendering Index (CRI)
GaN-based Sr₂SiO₄:Eu²⁺ 3.8Not specified
InGaN-based Sr₃SiO₅:Eu²⁺ 20-3264 (improves to 85 with optimization)[1]
InGaN-based YAG:Ce³⁺ 12~80[1]
White LED with Nitride & YAG Varies (can be high)>80 (often used to improve CRI)
White LED with Fluoride & YAG Varies (can be high)>90 (due to narrow red emission)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and commercial phosphors.

Quantum Efficiency Measurement

The internal quantum efficiency (IQE) is a measure of the efficiency of the conversion of absorbed photons to emitted photons. A common and accurate method for measuring the IQE of phosphor powders is the double integrating sphere method.

Apparatus:

  • Two integrating spheres

  • A monochromatic light source (e.g., a laser diode or a xenon lamp with a monochromator) tuned to the excitation wavelength of the phosphor (typically 450-460 nm for blue-pump LEDs).

  • A spectrometer with a calibrated detector (e.g., a CCD or photodiode array).

  • A sample holder for the phosphor powder.

  • A calibrated reflectance standard (e.g., BaSO₄).

Procedure:

  • Reference Measurement (Excitation Spectrum): The sample is removed from the integrating sphere setup. The excitation light is directed into the empty sphere, and the spectrum of the excitation source is measured by the spectrometer. This provides the number of incident photons.

  • Sample Measurement (Scattered and Emitted Light): The phosphor sample is placed in the sample holder within the integrating sphere. The excitation light is directed onto the sample.

  • The spectrometer measures the spectrum of the light scattered and emitted from the sample. This spectrum will contain a peak corresponding to the scattered excitation light and a broader peak corresponding to the emitted light from the phosphor.

  • Calculation: The number of absorbed photons is calculated by subtracting the number of scattered excitation photons (from the sample measurement) from the number of incident photons (from the reference measurement). The number of emitted photons is determined by integrating the area under the emission peak of the phosphor. The IQE is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Thermal Stability (Thermal Quenching) Measurement

Thermal stability is the ability of a phosphor to maintain its luminous output at elevated temperatures. The measurement of thermal quenching involves monitoring the emission intensity of the phosphor as a function of temperature.

Apparatus:

  • A spectrofluorometer equipped with a temperature-controlled sample holder (a heating stage).

  • A thermocouple to accurately measure the sample temperature.

  • An excitation source (e.g., a xenon lamp or laser diode).

Procedure:

  • The phosphor sample is placed in the temperature-controlled holder.

  • The emission spectrum of the phosphor is measured at room temperature under a constant excitation intensity. The integrated intensity of the emission peak is recorded.

  • The temperature of the sample is gradually increased in controlled increments (e.g., 10°C or 25°C steps).

  • At each temperature step, the emission spectrum is recorded, and the integrated intensity is measured.

  • The emission intensity at each temperature is then normalized to the intensity at room temperature.

  • The thermal quenching curve is plotted as the relative emission intensity versus temperature. The T₅₀ value, the temperature at which the intensity drops to 50% of its initial value, is determined from this curve.

Visualizing Performance Mechanisms

The underlying physical processes that govern the performance differences between this compound and commercial phosphors can be visualized through the following diagrams.

Experimental_Workflow_Quantum_Efficiency cluster_setup Experimental Setup cluster_procedure Measurement Procedure LightSource Monochromatic Light Source IntegratingSphere Integrating Sphere LightSource->IntegratingSphere Incident Light Spectrometer Spectrometer IntegratingSphere->Spectrometer Collected Light Reference Measure Excitation Spectrum (Reference) Calculation Calculate IQE: (Emitted Photons) / (Absorbed Photons) Reference->Calculation Sample Measure Sample Spectrum (Scattered + Emitted Light) Sample->Calculation

Quantum Efficiency Measurement Workflow

Thermal_Quenching_Mechanism cluster_strontium_silicate This compound:Eu²⁺ (Higher Thermal Stability) cluster_commercial_phosphor Some Commercial Phosphors (e.g., YAG:Ce³⁺) GS_Sr Ground State (4f) ES_Sr Excited State (5d) GS_Sr->ES_Sr Excitation (hν) ES_Sr->GS_Sr Radiative Decay (Luminescence) CB_Sr Conduction Band ES_Sr->CB_Sr Thermal Ionization (High Activation Energy) exp_sr Larger energy gap between the 5d excited state and the conduction band in some strontium silicates leads to suppressed thermal quenching. GS_YAG Ground State (4f) ES_YAG Excited State (5d) GS_YAG->ES_YAG Excitation (hν) ES_YAG->GS_YAG Radiative Decay (Luminescence) CB_YAG Conduction Band ES_YAG->CB_YAG Thermal Ionization (Lower Activation Energy) exp_yag Smaller energy gap in some commercial phosphors allows for easier thermal ionization of electrons from the excited state to the conduction band, leading to non-radiative decay and reduced efficiency at higher temperatures. CB_YAG->GS_YAG Non-radiative Recombination

Simplified Energy Level Diagram and Thermal Quenching

Concluding Remarks

The data presented in this guide highlights the strong potential of this compound phosphors as a viable alternative to conventional materials in high-power LED applications. Notably, certain this compound compositions exhibit excellent thermal stability, a critical factor for maintaining performance and longevity in high-flux environments. While the quantum efficiency of some this compound phosphors may currently be slightly lower than that of premium commercial phosphors, ongoing research into synthesis optimization and co-doping strategies is expected to bridge this gap. Furthermore, the ability to tune the emission spectrum of strontium silicates by adjusting the host lattice composition offers a pathway to achieving high color rendering indices. For researchers and professionals in drug development, where specific wavelengths and high-quality light sources are often crucial for experimental setups and imaging, the development of these novel phosphors could lead to more stable and efficient lighting solutions. The continued investigation and development of this compound phosphors are poised to play a significant role in the future of solid-state lighting.

References

Safety Operating Guide

Proper Disposal of Strontium Silicate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Strontium silicate (SrSiO₃), a white, powdery, water-insoluble compound, is generally considered non-toxic and non-hazardous, primarily used in ceramics and glass manufacturing. However, its disposal from a laboratory setting requires careful consideration of its form—whether it is pure and uncontaminated or mixed with hazardous substances. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. While this compound itself has low toxicity, the fine powder can cause mild respiratory and skin irritation.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or latex glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from dust particles.
Respiratory Protection NIOSH-approved respirator or dust maskTo prevent inhalation of fine particles, especially when handling large quantities or in poorly ventilated areas.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from dust.

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for this compound hinges on whether the material is contaminated with hazardous chemicals.

Part 1: Disposal of Uncontaminated this compound

Uncontaminated this compound is not classified as a hazardous waste. However, it is essential to consult local and institutional regulations before proceeding, as disposal guidelines can vary.

Step 1: Verification of Purity

  • Ensure that the this compound has not come into contact with any hazardous materials, such as heavy metals, toxic organic solvents, or other regulated chemicals.

Step 2: Packaging

  • Place the dry, uncontaminated this compound powder in a securely sealed, durable, and clearly labeled container.

  • The label should clearly identify the contents as "this compound (Non-hazardous)".

Step 3: Disposal

  • Once securely packaged and labeled, uncontaminated this compound can typically be disposed of in the regular solid waste stream (trash).[2]

  • It is crucial to confirm that this practice is permitted by your institution's Environmental Health and Safety (EHS) department and local waste management authorities.

Part 2: Disposal of Chemically Contaminated this compound

If this compound has been used in experiments where it may have been contaminated with hazardous substances, it must be treated as hazardous waste.

Step 1: Identification of Contaminants

  • Identify all potential hazardous contaminants mixed with the this compound. This information is critical for proper waste labeling and disposal.

Step 2: Secure Containment

  • Place the contaminated this compound in a container that is compatible with all the chemical constituents of the waste.

  • The container must be leak-proof and have a secure lid to prevent any release of the material.

Step 3: Labeling as Hazardous Waste

  • Label the container with a "Hazardous Waste" sticker.

  • The label must include:

    • The words "Hazardous Waste".

    • The name "this compound (Contaminated)".

    • A list of all chemical contaminants and their approximate percentages.

    • The date the waste was generated.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage and Collection

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a licensed waste disposal contractor. Do not dispose of contaminated this compound down the drain or in the regular trash.[1][3]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling solid chemical waste. No specific experimental protocols for the treatment of this compound prior to disposal are typically necessary due to its inert nature. The primary consideration is the presence or absence of hazardous contaminants.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Strontium Silicate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling strontium silicate (SrSiO₃), a compound used in applications ranging from glass manufacturing to the production of white LEDs.[1] Adherence to these protocols is critical to mitigate risks and ensure a safe research environment.

While generally classified as a low-hazard material, this compound dust or fine particles can cause mild respiratory irritation upon inhalation, and direct contact may lead to skin and eye irritation.[1] Although specific toxicity data is limited, proper handling and personal protective equipment are essential safeguards.[1]

Hazard and Exposure Summary

The primary risks associated with this compound exposure are through inhalation and direct contact. Understanding these potential hazards is the first step in effective risk mitigation.

Hazard RoutePotential Health EffectsSource of Hazard
Inhalation Mild respiratory irritation.Inhaling dust or fine particles, particularly in poorly ventilated areas.[1]
Skin Contact Can lead to irritation.Direct contact with the powder.[1]
Eye Contact Can cause irritation.Direct contact with the powder.[1][2]
Ingestion May cause digestive system irritation.Accidental ingestion of the powder.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable when handling this compound. The following equipment must be worn to prevent exposure. The type of protective equipment should be selected based on the concentration and amount of the substance being used at the specific workplace.[3]

Protection TypeRequired EquipmentSpecifications and Rationale
Eye/Face Protection Safety glasses with side-shields or safety goggles.Must conform to EN166 or NIOSH standards to protect against dust particles.[3]
Skin and Body Protection Impervious clothing, such as a lab coat or coveralls.Provides a barrier against incidental skin contact with this compound powder.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[1][4]
Respiratory Protection NIOSH/MSHA approved respirator.Required when dust formation is likely or in poorly ventilated areas. For fine particulates, a P100 or N100 respirator is recommended.[2][5]

Operational Plan: Safe Handling Workflow

Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination. This step-by-step guide outlines the essential phases of the handling process, from preparation to post-handling cleanup.

Step 1: Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3] Use a chemical fume hood or provide appropriate exhaust ventilation at places where dust is formed.[3]

  • Gather Materials: Ensure all necessary PPE, handling equipment (scoops, containers), and waste disposal containers are readily available before you begin.

  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before use.

Step 2: Donning Personal Protective Equipment
  • Put on all required PPE as outlined in the table above before entering the handling area.

Step 3: Handling the Compound
  • Avoid Dust Formation: Handle the powder carefully to avoid creating airborne dust and aerosols.[3]

  • Prevent Contact: Avoid direct contact with skin and eyes.[3]

  • Portioning: When weighing or transferring the powder, do so over a contained surface to catch any spills.

Step 4: Post-Handling and Cleanup
  • Decontamination: Thoroughly clean the work area after handling is complete. For spills, sweep or scoop the material into a designated, sealed container for disposal.[2]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][4] Do not eat, drink, or smoke in the work area.[2]

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling Protocol prep1 Ensure Adequate Ventilation prep2 Gather All PPE & Equipment prep1->prep2 prep3 Review Safety Data Sheet prep2->prep3 ppe Don Required PPE prep3->ppe handle Handle Compound (Avoid Dust) ppe->handle clean Clean Work Area & Spills handle->clean wash Wash Hands Thoroughly clean->wash end_node Procedure Complete wash->end_node

Caption: Diagram 1: A step-by-step workflow for the safe handling of this compound.

Logistical Plan: Storage and Waste Disposal

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage Protocol
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Environment: Store in a cool, dry environment.[1]

  • Incompatibilities: Keep away from incompatible substances such as strong acids and oxidizing agents.[1][2]

Disposal Plan

Nonradioactive strontium compounds typically do not have special disposal requirements, but all local, state, and federal regulations must be followed.[2][6]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a suitable, clearly labeled, and closed container.[4]

  • Sewer System: Do not discharge the material or its container into sewer systems.[2][3]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[3]

  • Regulatory Compliance: The final disposal method must be in accordance with all applicable local, state, and federal regulations.[2][6] If the compound is mixed with hazardous materials, it must be treated as hazardous waste.[6][7]

G Diagram 2: this compound Disposal Decision Tree cluster_nonhaz Non-Hazardous Disposal cluster_haz Hazardous Disposal start This compound Waste Generated q1 Is waste mixed with hazardous material? start->q1 collect_nonhaz Collect in a sealed, labeled container q1->collect_nonhaz No   collect_haz Collect in a designated hazardous waste container q1->collect_haz  Yes dispose_nonhaz Dispose according to local, state, and federal regulations. (e.g., secure landfill) collect_nonhaz->dispose_nonhaz dispose_haz Dispose as hazardous waste via certified EHS provider collect_haz->dispose_haz

Caption: Diagram 2: A decision tree for the proper disposal of this compound waste.

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is required.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If symptoms like respiratory irritation persist, seek medical assistance.[1]
Skin Contact Wash the affected area thoroughly with soap and water.[1] If skin irritation occurs, get medical advice.[2]
Eye Contact Immediately rinse with clean water for at least 15 minutes, holding the eyelids open.[1] If present and easy to do, remove contact lenses.[2] If eye irritation persists, seek medical attention.[2]
Ingestion Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.